5-(Tert-butyl)-2-methoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14/h5-7H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMIDYAIOHHLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-(Tert-butyl)-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Tert-butyl)-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bulky tert-butyl group and a methoxy group on the benzoic acid framework, suggests specific physicochemical properties that are of interest in medicinal chemistry and materials science. The interplay of the lipophilic tert-butyl group and the hydrogen-bonding capable carboxylic acid and methoxy functionalities dictates its solubility, melting point, and ultimately its behavior in biological and chemical systems. This guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the significance of these properties in the context of scientific research and drug development.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C12H16O3 | [1][2] |
| Molecular Weight | 208.25 g/mol | [1][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 50859-71-7 | |
| Predicted XlogP | 3.3 | [2] |
Note: XlogP is a computed value for the logarithm of the octanol/water partition coefficient, indicating the lipophilicity of a compound.
Experimental Determination of Physical Properties
The following sections detail standardized experimental protocols for determining key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[4] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[4]
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.
-
Initial Rapid Determination: The sample is heated rapidly to obtain an approximate melting point. This provides a target range for a more accurate measurement.
-
Accurate Determination: A fresh sample is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 10-15°C below the approximate melting point.[7]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[6]
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
Solubility is a fundamental property that influences a compound's suitability for various applications, including formulation in drug delivery systems. A systematic approach to solubility testing can also provide insights into the functional groups present in a molecule.[8]
This protocol establishes the solubility of this compound in a range of common solvents.
-
General Procedure: To approximately 0.5 mL of the solvent in a test tube, add about 25 mg of the solid compound.[8] The mixture is agitated vigorously.[9]
-
Solvents for Testing:
-
Water: To determine hydrophilicity. The pH of the resulting solution should be tested with litmus or pH paper.[8] An acidic pH would be expected for a carboxylic acid.
-
5% Sodium Bicarbonate (NaHCO₃) Solution: Solubility in this weak base indicates the presence of a relatively strong acid, such as a carboxylic acid.[9]
-
5% Sodium Hydroxide (NaOH) Solution: Solubility in a strong base suggests an acidic functional group.[8]
-
5% Hydrochloric Acid (HCl) Solution: This tests for the presence of basic functional groups.[9]
-
Organic Solvents (e.g., Diethyl Ether, Ethanol, Acetone): To assess solubility in nonpolar and polar aprotic/protic solvents.[9]
-
-
Observation and Interpretation: The compound is classified as "soluble" or "insoluble" in each solvent. The formation of a precipitate upon neutralization of an acidic or basic solution can confirm the initial observation.[8]
Diagram of Solubility Testing Workflow
Caption: Expected solubility profile of this compound.
Significance of Physical Properties in Research and Drug Development
-
Melting Point: In drug development, the melting point is a crucial parameter for the characterization of a new chemical entity. It influences the choice of processing and formulation techniques. A high melting point may suggest strong intermolecular forces, which can impact solubility and dissolution rates.
-
Solubility: The aqueous solubility of a drug candidate is a primary determinant of its oral bioavailability. Poor aqueous solubility is a major hurdle in drug development. The carboxylic acid moiety of this compound provides a handle for salt formation, which is a common strategy to enhance the solubility and dissolution rate of acidic drugs. The lipophilic tert-butyl group, however, will tend to decrease aqueous solubility.
-
Lipophilicity (XlogP): The predicted XlogP of 3.3 suggests that this compound is a lipophilic compound.[2] Lipophilicity is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It influences the ability of a molecule to cross cell membranes.
Conclusion
While specific experimental data for some of the physical properties of this compound are not widely published, its structural features allow for informed predictions about its behavior. The presence of both a lipophilic tert-butyl group and an acidic carboxylic acid group creates a molecule with dual character. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its melting point and solubility profile. A thorough understanding of these properties is essential for any researcher or drug development professional working with this and related compounds, as they form the foundation for rational formulation design and the prediction of in vivo behavior.
References
- 1. 5-tert-Butyl-2-methoxybenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 2. PubChemLite - 5-tert-butyl-2-methoxybenzoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 3. 4-tert-Butyl-2-methoxybenzoic acid | C12H16O3 | CID 12613739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. athabascau.ca [athabascau.ca]
- 5. scribd.com [scribd.com]
- 6. byjus.com [byjus.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-Depth Technical Guide to 5-(Tert-butyl)-2-methoxybenzoic Acid for Advanced Research
This guide provides a comprehensive technical overview of 5-(tert-butyl)-2-methoxybenzoic acid, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. This document delves into its chemical identity, physicochemical properties, synthesis protocols, safety considerations, and its emerging role in medicinal chemistry.
Core Chemical Identity and Molecular Architecture
This compound is a monosubstituted benzoic acid derivative. The strategic placement of a bulky tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzene ring imparts specific steric and electronic properties to the molecule. These features make it a valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds.
Chemical Identifiers
A precise understanding of a compound's identifiers is fundamental for accurate sourcing, regulatory compliance, and unambiguous scientific communication.
| Identifier | Value | Source(s) |
| CAS Number | 73469-54-2 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.26 g/mol | [3] |
| IUPAC Name | This compound | |
| SMILES | CC(C)(C)c1cc(ccc1OC)C(=O)O | [4] |
| InChI | InChI=1S/C12H16O3/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14/h5-7H,1-4H3,(H,13,14) | [3] |
| InChIKey | ZXMIDYAIOHHLRW-UHFFFAOYSA-N | [3] |
Physicochemical and Spectral Characterization
The physical and spectral properties of a compound are critical for its identification, purity assessment, and the design of experimental protocols.
Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | White to yellow solid | [3] |
| Melting Point | 75 °C | |
| Solubility | While specific quantitative data for this compound is not readily available, based on the principles of "like dissolves like" and data for related benzoic acid derivatives, it is expected to be sparingly soluble in water and soluble in organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).[5][6] | |
| pKa | The pKa is not experimentally reported, but it is expected to be in the range of typical benzoic acids, slightly influenced by the electronic effects of the substituents. |
Spectral Data (Predicted and Comparative)
While experimental spectra for this compound are not widely published, the following interpretations are based on established principles of NMR, IR, and MS spectroscopy and data from structurally related compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the tert-butyl group. The aromatic protons will likely appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.0 ppm). The methoxy group protons will be a sharp singlet around δ 3.8-4.0 ppm, and the nine equivalent protons of the tert-butyl group will present as a sharp singlet around δ 1.3 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all 12 carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (δ ~170 ppm), the aromatic carbons (δ 110-160 ppm), the methoxy carbon (δ ~56 ppm), the quaternary carbon of the tert-butyl group (δ ~35 ppm), and the methyl carbons of the tert-butyl group (δ ~31 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the methoxy group and the carboxylic acid will be visible in the 1200-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 208. Subsequent fragmentation may involve the loss of a methyl group (m/z 193) or a tert-butyl group (m/z 151). Predicted collision cross section data suggests adducts such as [M+H]⁺ at m/z 209.11722 and [M-H]⁻ at m/z 207.10266.[4]
Synthesis and Manufacturing
The synthesis of this compound can be approached through a logical sequence of reactions, starting from readily available precursors. A key intermediate in this synthesis is 5-(tert-butyl)-2-methoxybenzaldehyde.
Synthesis of 5-(tert-butyl)-2-methoxybenzaldehyde
A common route to this aldehyde involves the formylation of 1-tert-butyl-4-methoxybenzene.
Diagram 1: Synthesis of 5-(tert-butyl)-2-methoxybenzaldehyde.
Experimental Protocol:
-
To a solution of 1-tert-butyl-4-methoxy-benzene (1 equivalent) in trifluoroacetic acid (TFA), add methenamine (2 equivalents).[1]
-
Stir the mixture at 80 °C for 16 hours.[1]
-
Monitor the reaction progress by a suitable method (e.g., LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash silica gel chromatography to yield 5-(tert-butyl)-2-methoxybenzaldehyde.[1]
Oxidation to this compound
The target carboxylic acid can be obtained by the oxidation of the corresponding aldehyde. This is a standard transformation in organic synthesis, and various oxidizing agents can be employed.
Diagram 2: Oxidation of the aldehyde to the carboxylic acid.
Generalized Experimental Protocol (Conceptual):
-
Dissolve 5-(tert-butyl)-2-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Cool the solution in an ice bath.
-
Slowly add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), while maintaining the temperature.
-
Stir the reaction mixture until the aldehyde is consumed (monitor by TLC or LC-MS).
-
Quench the reaction appropriately (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).
-
Perform an aqueous workup, typically involving acidification to protonate the carboxylate, followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Applications in Research and Drug Development
Substituted benzoic acids are prevalent structural motifs in medicinal chemistry. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive compounds.
Derivatives of this scaffold have been investigated for a range of biological activities. For instance, related methoxybenzoic acid derivatives are explored as efflux pump inhibitors in bacteria, suggesting a potential avenue for combating antibiotic resistance.[7] Furthermore, the broader class of benzoic acid derivatives has been studied for applications in treating tuberculosis and for their analgesic properties.[8][9]
The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for screening in drug discovery programs. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, which are crucial parameters in drug design.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety.
Hazard Identification
According to available Safety Data Sheets (SDS), this compound is classified as hazardous.[1]
Precautionary Measures and First Aid
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
Storage
Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and reactive functional groups provide a solid foundation for the development of novel compounds with diverse applications. A thorough understanding of its chemical properties, synthesis, and safe handling practices, as outlined in this guide, is crucial for its effective utilization in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-tert-Butyl-2-methoxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. PubChemLite - 5-tert-butyl-2-methoxybenzoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. 5-Tert-butyl-2-methoxybenzaldehyde | C12H16O2 | CID 6490877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Synthesis pathway for 5-(Tert-butyl)-2-methoxybenzoic acid
An In-depth Technical Guide to the Synthesis of 5-(Tert-butyl)-2-methoxybenzoic Acid
Introduction
This compound is a substituted aromatic carboxylic acid with significant potential in organic synthesis and drug development. Its unique substitution pattern, featuring a bulky tert-butyl group and a methoxy moiety ortho to the carboxylic acid, makes it an interesting building block for constructing complex molecular architectures. This guide provides a comprehensive overview of the most efficient synthetic pathway to this compound, designed for researchers and professionals in the chemical sciences. It emphasizes the mechanistic rationale behind the chosen methodology, offers a detailed experimental protocol, and critically evaluates alternative routes.
Chapter 1: Strategic Approach to Synthesis: Retrosynthetic Analysis and Pathway Selection
A successful synthesis relies on a logical and efficient plan. By analyzing the target molecule's structure, we can devise several potential synthetic routes.
Retrosynthetic Analysis
The primary disconnection for this compound involves the carbon-carbon bond between the aromatic ring and the carboxyl group. This suggests a strategy where a carboxyl group is introduced onto a pre-functionalized benzene ring. This leads to an organometallic intermediate, specifically an aryllithium species, which is a powerful nucleophile for reacting with an electrophilic carbon source like carbon dioxide. This aryllithium can be derived from the commercially available and relatively inexpensive starting material, 4-tert-butylanisole.
Evaluation of Potential Synthetic Pathways
Several classical and modern synthetic strategies could be envisioned for this target. A critical evaluation is necessary to select the most efficient and reliable method.
| Pathway | Starting Material | Key Transformation | Advantages | Disadvantages |
| Directed Ortho-Metalation (DoM) | 4-tert-butylanisole | Ortho-lithiation followed by carboxylation | High regioselectivity, high yield, readily available starting material. | Requires stringent anhydrous conditions and handling of pyrophoric reagents. |
| Friedel-Crafts Alkylation | 2-methoxybenzoic acid | Electrophilic aromatic substitution with a tert-butylating agent | Utilizes classic, well-known reaction conditions.[1] | Poor regioselectivity due to competing directing effects; risk of polyalkylation.[2] The carboxyl group is deactivating. |
| Grignard Reagent Carboxylation | A bromo-tert-butylanisole derivative | Formation of a Grignard reagent, then carboxylation | A robust method for forming C-C bonds.[3] | Requires synthesis of a specific halogenated precursor, adding steps to the sequence. |
| Oxidation of an Aldehyde Precursor | 5-(tert-butyl)-2-methoxybenzaldehyde | Oxidation of the aldehyde to a carboxylic acid | The oxidation step is typically high-yielding. | The starting aldehyde itself requires synthesis, often from 4-tert-butylanisole, making it a two-step process.[4] |
Selected Synthetic Strategy Workflow
The chosen pathway leverages the directing ability of the methoxy group to achieve highly regioselective synthesis.
Figure 1: Overall workflow for the synthesis via Directed Ortho-Metalation.
Chapter 2: The Core Synthesis via Directed Ortho-Metalation
This chapter details the theoretical underpinnings and practical execution of the synthesis of this compound from 4-tert-butylanisole.
Mechanistic Rationale: The Power of the Directing Group
Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[6] The reaction proceeds through the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base.[5]
-
Coordination: The process begins with the coordination of the Lewis acidic lithium atom of the organolithium base (e.g., sec-butyllithium) to the Lewis basic heteroatom of the DMG. In this case, the oxygen atom of the methoxy group on 4-tert-butylanisole serves as the coordination site.[7] This brings the reactive base into close proximity with the adjacent ortho-protons.
-
Deprotonation: The coordinated base then abstracts one of the ortho-protons, which have been rendered more acidic by the inductive effect of the methoxy group and the proximity to the base. This forms a thermodynamically stable aryllithium intermediate.[6] The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation by de-aggregating the organolithium reagent and increasing its basicity.[5]
-
Carboxylation: The newly formed aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbon of carbon dioxide (typically from solid CO₂, or "dry ice").[3] This forms a lithium carboxylate salt.
-
Protonation: An acidic workup (e.g., with aqueous HCl) protonates the carboxylate salt to yield the final carboxylic acid product.[8]
Figure 2: Simplified mechanism of the Directed Ortho-Metalation and carboxylation sequence.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions.
Reagents and Equipment:
-
4-tert-Butylanisole (1.0 eq)[9]
-
sec-Butyllithium (1.4 M in cyclohexane, 1.2 eq)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware (oven-dried and cooled under argon/nitrogen)
-
Magnetic stirrer and stir bars
-
Low-temperature thermometer
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: To the flask, add 4-tert-butylanisole (1.0 eq) and anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add TMEDA (1.2 eq) via syringe. Then, add sec-butyllithium (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Carboxylation: Crush a generous excess of dry ice in a separate dry flask. While vigorously stirring, transfer the cold aryllithium solution onto the crushed dry ice via a cannula. A vigorous reaction will occur. Allow the mixture to warm slowly to room temperature as the excess CO₂ sublimes.[8]
-
Workup: Once at room temperature, quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white to off-white solid.[10]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₆O₃[11] |
| Molecular Weight | 208.26 g/mol [10] |
| Physical Form | White to yellow solid[10] |
| Purity (Typical) | >98%[10] |
| InChIKey | ZXMIDYAIOHHLRW-UHFFFAOYSA-N[10] |
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 4. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. 4-tert-Butylanisole 97 5396-38-3 [sigmaaldrich.com]
- 10. This compound | 73469-54-2 [sigmaaldrich.com]
- 11. PubChemLite - 5-tert-butyl-2-methoxybenzoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]
A Guide to the Spectroscopic Characterization of 5-(Tert-butyl)-2-methoxybenzoic Acid
Introduction
5-(Tert-butyl)-2-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount to confirming its identity and purity. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available experimental spectra for this specific compound, this guide will leverage predicted data and comparative analysis with structurally similar molecules to provide a robust interpretation. This approach not only offers a comprehensive understanding of the target molecule but also serves as a practical framework for researchers encountering similar analytical challenges.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
¹H NMR Spectroscopy: A Proton's Perspective
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would display distinct signals corresponding to the aromatic protons, the methoxy group, the tert-butyl group, and the carboxylic acid proton.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~10-13 | Singlet (broad) | 1H |
| Aromatic (H-6) | ~7.9 | Doublet | 1H |
| Aromatic (H-4) | ~7.4 | Doublet of doublets | 1H |
| Aromatic (H-3) | ~7.0 | Doublet | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Tert-butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |
Interpretation and Causality:
-
Carboxylic Acid Proton (~10-13 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, which can lead to hydrogen bonding. This results in a characteristic broad singlet far downfield.
-
Aromatic Protons (~7.0-7.9 ppm): The substitution pattern on the benzene ring dictates the chemical shifts and coupling of the three aromatic protons. The electron-donating methoxy group tends to shield (move upfield) the ortho and para protons, while the electron-withdrawing carboxylic acid group deshields its ortho and para protons. The tert-butyl group has a weaker shielding effect. The interplay of these effects leads to the predicted chemical shifts. The proton at the 6-position (H-6), being ortho to the deshielding carboxylic acid group, is expected to be the most downfield. The protons at positions 3 and 4 will exhibit splitting patterns (doublet and doublet of doublets, respectively) due to coupling with their neighbors.
-
Methoxy Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is influenced by the attachment to an aromatic ring.
-
Tert-butyl Protons (~1.3 ppm): The nine protons of the tert-butyl group are also equivalent and give rise to a strong singlet. This signal is typically found in the upfield region, characteristic of alkyl protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~168 |
| Aromatic (C-2, attached to -OCH₃) | ~158 |
| Aromatic (C-5, attached to -C(CH₃)₃) | ~145 |
| Aromatic (C-4) | ~128 |
| Aromatic (C-6) | ~122 |
| Aromatic (C-1, attached to -COOH) | ~120 |
| Aromatic (C-3) | ~112 |
| Methoxy (-OCH₃) | ~56 |
| Tert-butyl (quaternary -C(CH₃)₃) | ~35 |
| Tert-butyl (methyl -C(CH₃)₃) | ~31 |
Interpretation and Causality:
-
Carbonyl Carbon (~168 ppm): The carboxylic acid carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for carbonyls.
-
Aromatic Carbons (~112-158 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electron-donating methoxy group (C-2) is expected to be the most downfield among the ring carbons. Conversely, the carbons ortho and para to the methoxy group will be shielded. The carbon attached to the tert-butyl group (C-5) will also be downfield.
-
Methoxy Carbon (~56 ppm): This signal is typical for a methoxy group attached to an aromatic ring.
-
Tert-butyl Carbons (~31 and 35 ppm): The quaternary carbon of the tert-butyl group will appear around 35 ppm, while the three equivalent methyl carbons will resonate around 31 ppm.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Strong, very broad | Stretching, indicative of hydrogen bonding |
| C-H (Aromatic) | 3100-3000 | Medium | Stretching |
| C-H (Alkyl) | 2960-2850 | Medium to strong | Stretching |
| C=O (Carboxylic Acid) | 1710-1680 | Strong | Stretching, conjugated |
| C=C (Aromatic) | 1600-1450 | Medium to weak | Ring stretching |
| C-O (Ether & Acid) | 1300-1000 | Strong | Stretching |
Interpretation and Causality:
The IR spectrum of this compound is expected to be dominated by a few key features:
-
A very broad O-H stretch from 3300-2500 cm⁻¹: This is the hallmark of a carboxylic acid dimer formed through hydrogen bonding.
-
A strong C=O stretch around 1700 cm⁻¹: The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to a non-conjugated carboxylic acid.
-
C-H stretching bands: Sharp peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the alkyl C-H bonds of the methoxy and tert-butyl groups.
-
C-O stretching bands: Strong absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and the aryl ether.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 208, corresponding to the molecular formula C₁₂H₁₆O₃.
-
Key Fragments:
-
m/z = 193 (M-15): Loss of a methyl radical (•CH₃) from the tert-butyl group. This is a very common fragmentation pathway for tert-butyl substituted compounds.
-
m/z = 165 (M-43): Loss of a propyl radical (•C₃H₇) or a tert-butyl cation rearrangement.
-
m/z = 151 (M-57): Loss of a tert-butyl radical (•C(CH₃)₃).
-
m/z = 135: Loss of both the tert-butyl group and a methoxy radical.
-
Interpretation and Causality:
The fragmentation of this compound in an EI-MS experiment is expected to be driven by the lability of the tert-butyl group. The initial ionization will form the molecular ion at m/z 208. The most prominent fragmentation pathway will likely involve the cleavage of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a peak at m/z 193. Further fragmentation can involve the loss of the entire tert-butyl group and other functional groups.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate analysis. Below are standard protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
On the same instrument, acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution into a GC-MS system.
-
-
Data Acquisition:
-
Use a standard EI ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Visualizing Spectroscopic Relationships
The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of this compound.
Caption: Correlation of ¹H NMR signals to the molecular structure.
A Theoretical Exploration of the Biological Mechanism of Action of 5-(Tert-butyl)-2-methoxybenzoic Acid: A Guide for Researchers
Abstract
This technical guide provides an in-depth, albeit theoretical, exploration of the potential biological mechanisms of action of 5-(tert-butyl)-2-methoxybenzoic acid. In the absence of direct empirical studies on this specific molecule, this paper synthesizes information from structurally related compounds to build a scientifically grounded hypothesis. We will delve into the known biological activities of the core moieties—2-methoxybenzoic acid and tert-butylated phenolic compounds—to infer plausible cellular targets and signaling pathways. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a structured approach to investigating the pharmacological potential of this compound. We will propose a series of experimental workflows designed to validate the hypothesized mechanisms, providing a roadmap for future research in this area.
Introduction: Unveiling the Potential of a Structurally Unique Benzoic Acid Derivative
This compound is a small molecule with a unique substitution pattern on the benzoic acid core. The presence of a methoxy group at the 2-position and a bulky tert-butyl group at the 5-position suggests the potential for specific interactions with biological targets. While direct research on this compound is currently limited, the well-documented activities of its structural relatives provide a strong basis for postulating its mechanism of action.
The parent compound, 2-methoxybenzoic acid, is recognized for its role as an intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics[1][2][3]. This suggests an inherent potential for anti-inflammatory activity. Furthermore, the tert-butyl group is a common feature in molecules designed to have antioxidant properties, as it can enhance the stability of radical intermediates.
This guide will, therefore, explore the plausible convergence of these properties in this compound, proposing a multi-faceted mechanism of action centered on anti-inflammatory and antioxidant pathways.
Hypothesized Mechanisms of Action
Based on the structure of this compound, we can propose several potential mechanisms of action. These are primarily inferred from the known activities of 2-methoxybenzoic acid and other tert-butylated phenolic compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is a primary area of interest. The parent compound, 2-methoxybenzoic acid, is a known NSAID[2][3]. The mechanism of NSAIDs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.
Proposed Pathway:
Caption: Hypothesized inhibition of the COX pathway by this compound.
Antioxidant Activity
The presence of a tert-butyl group on the aromatic ring suggests a potential for antioxidant activity. Tert-butylated phenols are well-known antioxidants that can scavenge reactive oxygen species (ROS). While the hydroxyl group is typically the primary actor in this process, the overall electronic environment of the ring, influenced by the methoxy and carboxylic acid groups, could support this function.
Proposed Mechanism:
The compound could act as a free radical scavenger, donating a hydrogen atom to neutralize ROS and thereby mitigating oxidative stress. Oxidative stress is a key pathological mechanism in a variety of diseases, including inflammatory conditions and neurodegenerative disorders[4].
Modulation of Cellular Signaling
Structurally related benzoic acid derivatives have been shown to influence key cellular signaling pathways. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells and modulate pathways such as the Akt/Nrf2/HO-1 axis, which is critical in the cellular stress response[4][5].
Proposed Experimental Validation
To investigate the hypothesized mechanisms of action, a systematic series of in vitro and cell-based assays is proposed.
In Vitro Enzyme Inhibition Assays
Objective: To determine if this compound directly inhibits COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Commercially available purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay to measure the peroxidase activity of the COX enzymes.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
Incubate the compound with the COX enzymes.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the product formation over time using a spectrophotometer or fluorometer.
-
Calculate the IC50 value for each enzyme.
-
-
Controls: A known COX inhibitor (e.g., celecoxib for COX-2, ibuprofen for non-selective) should be used as a positive control, and a vehicle control (e.g., DMSO) as a negative control.
Cell-Based Assays for Anti-inflammatory Activity
Objective: To assess the ability of the compound to reduce inflammation in a cellular model.
Methodology:
-
Cell Line: A relevant cell line, such as RAW 264.7 macrophage-like cells or human peripheral blood mononuclear cells (PBMCs).
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Treat the cells with varying concentrations of this compound prior to or concurrently with LPS stimulation.
-
Endpoints:
-
Prostaglandin E2 (PGE2) Production: Measure the levels of PGE2 in the cell culture supernatant using an ELISA kit.
-
Nitric Oxide (NO) Production: Measure NO levels using the Griess reagent.
-
Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead array.
-
Workflow Diagram:
Caption: Workflow for assessing the anti-inflammatory effects in a cell-based model.
Antioxidant Capacity Assays
Objective: To determine the in vitro and intracellular antioxidant activity of the compound.
Methodology:
-
In Vitro Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the radical scavenging ability of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another common radical scavenging assay.
-
-
Intracellular ROS Assay:
-
Cell Line: A suitable cell line such as HEK293 or SH-SY5Y.
-
Induction of Oxidative Stress: Treat cells with an ROS-inducing agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.
-
Treatment: Pre-treat cells with this compound.
-
Measurement: Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.
-
Summary of Activities of Structurally Related Compounds
To provide context for the proposed mechanisms, the following table summarizes the documented biological activities of compounds structurally related to this compound.
| Compound | Core Structure | Key Substituents | Documented Biological Activity | Reference(s) |
| 2-Methoxybenzoic acid | Benzoic acid | 2-methoxy | Anti-inflammatory, analgesic, NSAID properties. | [1][2][3] |
| 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2- hydroxybenzoic acid | Benzoic acid | 5-tert-butyl, and others | Neuroprotective, reduces oxidative stress. | [4] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Benzoic acid | 4-trimethoxyphenoxy | Anti-proliferative and cytotoxic effects on breast cancer cells, induces apoptosis. | [5] |
| Tert-butylhydroquinone (TBHQ) | Hydroquinone | tert-butyl | Antioxidant, can induce oxidative stress at high concentrations. | [6] |
Conclusion and Future Directions
While direct experimental evidence for the biological mechanism of action of this compound is currently lacking, a strong theoretical framework can be constructed based on its structural features and the known activities of related compounds. The hypotheses presented in this guide—centering on anti-inflammatory and antioxidant activities—provide a solid starting point for future research.
The proposed experimental workflows offer a clear path to validating these hypotheses and elucidating the specific molecular targets and signaling pathways involved. Successful validation of these mechanisms could position this compound as a lead compound for the development of novel therapeutics for inflammatory diseases, conditions associated with oxidative stress, and potentially even cancer. Further investigation into its pharmacokinetic and toxicological properties will be essential for its progression as a drug candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
- 3. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of oxidative stress caused by tert-butylhydroquinone on cytotoxicity in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Tert-butyl)-2-methoxybenzoic Acid: Synthesis, Characterization, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of 5-(tert-butyl)-2-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and organic synthesis. Due to the limited specific historical data on its discovery, this document focuses on the logical synthesis, detailed experimental protocols, and thorough characterization of the compound. We will explore a plausible and efficient synthetic pathway, present its physicochemical and spectroscopic data, and discuss its potential applications within the broader context of drug development and scientific research. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction and Scientific Context
This compound, with the chemical formula C12H16O3, is a member of the substituted benzoic acid family.[1] This class of compounds is of significant interest in medicinal chemistry due to the versatile chemical handles they possess—the carboxylic acid, the methoxy group, and the bulky tert-butyl group. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, which are crucial for molecular recognition and pharmacokinetic properties. The methoxy group can influence the electronic properties of the aromatic ring and participate in metabolic pathways. The sterically hindering tert-butyl group can provide metabolic stability and modulate the compound's interaction with biological targets.
While the specific discovery and historical development of this compound are not well-documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. This guide, therefore, aims to provide a robust scientific foundation for its synthesis and characterization, enabling its use in further research endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. The following table summarizes the key data for this compound.
| Property | Value | Source |
| Molecular Formula | C12H16O3 | [1] |
| Molecular Weight | 208.25 g/mol | [1] |
| CAS Number | 73469-54-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Predicted ¹H NMR | See Section 4.2 for detailed analysis | [2][3][4][5][6] |
| Predicted ¹³C NMR | See Section 4.2 for detailed analysis | [7][8][9][10][11] |
| Key IR Absorptions | See Section 4.2 for detailed analysis | [12][13][14][15][16] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-tert-butylanisole.[17] The first step involves the introduction of a formyl group to the aromatic ring, followed by the oxidation of the resulting aldehyde to the desired carboxylic acid.
Step 1: Formylation of 4-tert-butylanisole to 5-(tert-butyl)-2-methoxybenzaldehyde
The introduction of a formyl group onto the electron-rich aromatic ring of 4-tert-butylanisole can be accomplished via an electrophilic aromatic substitution reaction. A common and effective method is the Duff reaction or a related formylation using hexamethylenetetramine in an acidic medium.[18]
Experimental Protocol: Synthesis of 5-(tert-butyl)-2-methoxybenzaldehyde[18]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylanisole (1.0 eq) in trifluoroacetic acid (TFA).
-
Addition of Reagent: To the stirred solution, add hexamethylenetetramine (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the TFA.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford 5-(tert-butyl)-2-methoxybenzaldehyde as a yellow oil.
Step 2: Oxidation of 5-(tert-butyl)-2-methoxybenzaldehyde to this compound
The selective oxidation of the aldehyde functional group to a carboxylic acid is a crucial step. Several methods are available, with the Pinnick oxidation and potassium permanganate oxidation being two robust and widely used options.[19][20]
Experimental Protocol 1: Pinnick Oxidation[19][21][22][23][24]
-
Reaction Setup: In a flask, dissolve 5-(tert-butyl)-2-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Addition of Reagents: Add 2-methyl-2-butene (as a scavenger), followed by sodium dihydrogen phosphate (NaH2PO4) and sodium chlorite (NaClO2).
-
Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture with HCl (1M) and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol 2: Potassium Permanganate Oxidation[1][20][25][26]
-
Reaction Setup: Dissolve 5-(tert-butyl)-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO4) in water to the stirred solution of the aldehyde. The reaction is often carried out under basic conditions by adding a base like sodium carbonate.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the purple color of the permanganate disappears.
-
Work-up: Quench the reaction with a reducing agent like sodium bisulfite to destroy excess KMnO4 and the manganese dioxide byproduct. Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Workflow Visualization and Characterization
Synthesis Workflow Diagram
The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The tert-butyl group will appear as a sharp singlet integrating to nine protons. The methoxy group will also be a singlet, integrating to three protons. The three aromatic protons will exhibit a characteristic splitting pattern in the aromatic region of the spectrum. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which may be exchangeable with D2O.[2][3][4][5][6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all twelve carbons in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position. The quaternary carbon of the tert-butyl group and the methoxy carbon will also have distinct chemical shifts. The aromatic carbons will appear in the typical range for substituted benzene rings.[7][8][9][10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, often showing hydrogen bonding. A strong, sharp absorption around 1700 cm⁻¹ will correspond to the C=O stretching vibration of the carboxylic acid. Other characteristic peaks for the aromatic ring and the C-O stretch of the ether will also be present.[12][13][14][15][16]
Potential Applications and Future Directions
Substituted benzoic acids are prevalent scaffolds in drug discovery. The unique combination of a bulky lipophilic group (tert-butyl) and a hydrogen bond donor/acceptor (methoxy and carboxylic acid) in this compound makes it an attractive building block for the synthesis of novel compounds with potential biological activity. It can be used as a starting material for the synthesis of more complex molecules, including esters, amides, and other derivatives, which can be screened for a wide range of therapeutic targets. The tert-butyl group can enhance metabolic stability and modulate receptor binding, while the methoxy and carboxylic acid groups can be fine-tuned to optimize potency and pharmacokinetic properties.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While its specific historical discovery remains obscure, a logical and efficient synthetic route has been proposed and detailed. The comprehensive physicochemical and spectroscopic data presented herein will serve as a valuable resource for researchers utilizing this compound in their scientific endeavors. The versatile chemical nature of this molecule positions it as a valuable tool for the development of new chemical entities in the fields of medicinal chemistry and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606) [hmdb.ca]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604) [hmdb.ca]
- 4. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Visualizer loader [nmrdb.org]
- 7. rsc.org [rsc.org]
- 8. Visualizer loader [nmrdb.org]
- 9. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]
- 10. spectrabase.com [spectrabase.com]
- 11. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. proprep.com [proprep.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 19. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 20. Potassium Permanganate [organic-chemistry.org]
A Comprehensive Guide to the Theoretical and Computational Analysis of 5-(Tert-butyl)-2-methoxybenzoic Acid
An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of 5-(tert-butyl)-2-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data, this document leverages established theoretical principles and computational methodologies to predict and analyze its structural, spectroscopic, and potential biological properties. By examining data from structurally related compounds, this guide offers a robust framework for understanding and initiating research on this molecule. We delve into proposed synthetic pathways, predicted spectroscopic signatures (¹H NMR, ¹³C NMR, FTIR, and UV-Vis), and in-silico analyses, including Density Functional Theory (DFT) calculations and molecular docking simulations. This comprehensive resource is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this compound and its derivatives.
Introduction: Unveiling the Potential of a Substituted Benzoic Acid
Benzoic acid and its derivatives are a cornerstone in organic chemistry, with wide-ranging applications from food preservation to the synthesis of complex pharmaceuticals. The specific placement of functional groups on the benzene ring can dramatically alter the molecule's physicochemical properties, including its acidity, solubility, and biological activity. This compound presents an intriguing molecular architecture, combining a bulky, lipophilic tert-butyl group with an electron-donating methoxy group. This unique combination suggests potential for nuanced interactions with biological targets and novel material properties.
This guide serves as a senior application scientist's perspective on how to approach the comprehensive study of a molecule like this compound, particularly when direct experimental data is scarce. We will lay out a logical, validated workflow that combines predictive methodologies with established experimental protocols, providing a self-validating system for investigation.
Synthesis and Physicochemical Properties
Proposed Synthetic Pathway
A common method for the synthesis of benzoic acid derivatives involves the oxidation of a corresponding toluene or benzaldehyde. A potential route to this compound could begin with the Friedel-Crafts alkylation of anisole (methoxybenzene) to introduce the tert-butyl group, followed by formylation and subsequent oxidation.
Experimental Protocol: Proposed Synthesis
-
Friedel-Crafts Alkylation: React anisole with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-tert-butylanisole. The reaction should be monitored by thin-layer chromatography (TLC) to determine completion.
-
Formylation (Vilsmeier-Haack Reaction): Treat 4-tert-butylanisole with a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group ortho to the methoxy group, yielding 5-(tert-butyl)-2-methoxybenzaldehyde.
-
Oxidation: Oxidize the resulting aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
-
Purification: The final product, this compound, would then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 208.25 g/mol | --INVALID-LINK-- |
| Melting Point | 75 °C | Stenutz |
| Predicted XLogP3 | 3.3 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the tert-butyl group, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm.
-
Aromatic Protons: Three protons on the benzene ring will likely appear as multiplets in the range of 6.8-7.8 ppm. The proton ortho to the carboxyl group is expected to be the most downfield.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons should appear around 3.8-4.0 ppm.
-
Tert-butyl Protons (-C(CH₃)₃): A singlet integrating to nine protons is expected in the upfield region, around 1.3 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to resonate in the downfield region, around 170-180 ppm.
-
Aromatic Carbons: The six aromatic carbons will show signals between 110-160 ppm. The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the carboxyl group will be deshielded.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group should appear around 55-60 ppm.
-
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 35 ppm, and the methyl carbons around 31 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will reveal the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹.
-
C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the methoxy group are expected in the 1200-1300 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methoxy groups will be just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, absorption bands are expected in the UV region, likely with a λmax around 230 nm and a shoulder around 280 nm, arising from π→π* transitions in the substituted benzene ring.[1]
Experimental Protocol: FTIR and UV-Vis Spectroscopy
-
FTIR: The spectrum can be obtained from a solid sample using the KBr pellet method or from a solution in a suitable solvent (e.g., CCl₄).
-
UV-Vis: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) is prepared, and the absorbance is measured over a range of 200-400 nm.
Theoretical and Computational Studies
Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and potential biological interactions of molecules.
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to optimize the molecular geometry, predict spectroscopic properties, and calculate various molecular descriptors that provide insights into the molecule's reactivity.
Computational Protocol: DFT Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: The B3LYP hybrid functional is a common and reliable choice for organic molecules.[2]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions.[2]
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the vibrational (IR) spectrum.
-
NMR Chemical Shift Calculation: To predict the ¹H and ¹³C NMR spectra.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Workflow for DFT Calculations
Caption: A generalized workflow for performing DFT calculations.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This can provide insights into potential biological activity.
Computational Protocol: Molecular Docking
-
Target Selection: Identify a protein target of interest. For benzoic acid derivatives, potential targets could include enzymes like cyclooxygenases (COX) or various receptors.
-
Software: Commonly used docking software includes AutoDock Vina, Glide, or GOLD.
-
Ligand and Receptor Preparation:
-
Prepare the 3D structure of this compound and optimize its geometry.
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation: Define the binding site on the receptor and perform the docking simulation to generate a series of possible binding poses for the ligand.
-
Analysis: Analyze the docking results to identify the most favorable binding pose based on the scoring function and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Workflow for Molecular Docking
Caption: A typical workflow for a molecular docking study.
Potential Applications and Future Directions
The structural features of this compound suggest several potential areas of application that warrant further investigation:
-
Pharmaceuticals: The lipophilic tert-butyl group may enhance membrane permeability, while the carboxylic acid and methoxy groups provide sites for hydrogen bonding and other interactions with biological targets. Studies on its potential anti-inflammatory, antimicrobial, or anticancer activities could be fruitful.
-
Materials Science: The rigid aromatic core and the potential for hydrogen bonding through the carboxylic acid group make it a candidate for the development of liquid crystals or other ordered materials.
-
Agrochemicals: Substituted benzoic acids are known to have herbicidal and plant growth-regulating properties.
Future research should focus on the successful synthesis and experimental characterization of this compound to validate the theoretical predictions presented in this guide. Subsequent in vitro and in vivo studies would then be necessary to explore its biological activities and potential therapeutic applications.
Conclusion
This technical guide has provided a comprehensive theoretical and computational framework for the study of this compound. By leveraging established methodologies and predictive tools, we have outlined a clear path for its synthesis, characterization, and in-silico evaluation. While the lack of direct experimental data presents a challenge, the approaches detailed herein offer a robust starting point for any researcher interested in exploring the potential of this intriguing molecule. The integration of computational predictions with targeted experimental validation represents a powerful and efficient strategy in modern chemical research and drug discovery.
References
A Technical Guide to the Electron-Donating Effects of Tert-Butyl and Methoxy Groups in Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic properties of two common substituents in organic chemistry, the tert-butyl and methoxy groups, using the benzoic acid framework as a model system. A fundamental understanding of how these groups modulate electron density is critical for designing molecules with specific physicochemical properties, a cornerstone of modern drug development. We will explore the theoretical underpinnings of their effects, present quantitative comparisons, and provide a practical, field-proven protocol for experimental validation.
Theoretical Framework: Quantifying Electronic Influence
The reactivity and properties of a substituted benzene ring are profoundly influenced by the nature of the attached functional groups. These influences, broadly termed "electronic effects," can be dissected into two primary components: the inductive effect and the resonance effect.
The Hammett Equation: A Quantitative Lens
Developed by Louis Plack Hammett, the Hammett equation is a foundational tool in physical organic chemistry that provides a linear free-energy relationship to quantify substituent effects.[1] It is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium or rate constant for the substituted reaction.
-
K₀ or k₀ is the constant for the unsubstituted (reference) reaction.
-
σ (Sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It measures the electronic effect of that substituent. A negative σ value indicates an electron-donating group (EDG), while a positive value signifies an electron-withdrawing group (EWG).
-
ρ (Rho) is the reaction constant , which depends on the reaction type and conditions but is independent of the substituent.
This framework allows us to numerically compare the electronic influence of different groups.
Inductive and Resonance Effects
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule. It arises from differences in electronegativity between atoms, resulting in a permanent bond dipole. Alkyl groups, like tert-butyl, are generally considered to have a positive, or electron-donating, inductive effect (+I).[2][3] Electronegative atoms, like the oxygen in a methoxy group, exert a negative, or electron-withdrawing, inductive effect (-I).[4][5]
-
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system. A substituent with a lone pair of electrons adjacent to the ring, like the methoxy group, can donate this electron density into the ring, a phenomenon known as a positive, or electron-donating, resonance effect (+R or +M).[4][5][6] This effect is most pronounced when the substituent is at the ortho or para position.
Comparative Analysis: Tert-Butyl vs. Methoxy Group
While both the tert-butyl and methoxy groups can act as electron-donating groups in the para position, the mechanisms and magnitudes of their effects differ significantly.
The Tert-Butyl Group: A Purely Inductive Donor
The tert-butyl group, -C(CH₃)₃, is a bulky alkyl group that donates electron density to the benzene ring primarily through two mechanisms:
-
Inductive Effect (+I): The central sp³-hybridized carbon of the tert-butyl group is less electronegative than the sp²-hybridized carbon of the benzene ring. This difference causes a push of electron density through the sigma bond toward the ring.[7] This effect is amplified by the cumulative inductive effects of the three methyl groups feeding into the central carbon.[8]
-
Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from C-H σ-bonds into the adjacent π-system of the ring.[2]
Critically, the tert-butyl group has no lone pairs and cannot participate in a resonance-donating effect. Its influence is therefore a combination of induction and hyperconjugation.
The Methoxy Group: A Tale of Two Competing Effects
The methoxy group, -OCH₃, is a classic example of a substituent with competing electronic effects:
-
Inductive Effect (-I): Oxygen is a highly electronegative atom, so it withdraws electron density from the attached ring carbon through the sigma bond.[5][9]
-
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[4][5]
When the methoxy group is in the para position relative to the reaction center (the carboxyl group), the powerful +R effect dominates its weaker -I effect.[5][6] This results in a net donation of electron density to the ring.
Impact on Acidity: A Quantitative Comparison
The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-donating groups (EDGs) destabilize this anion by "pushing" more electron density onto the already negatively charged carboxylate group.[10][11] This destabilization makes the corresponding benzoic acid a weaker acid, which is reflected in a higher pKa value.
Data Presentation: Hammett Constants and pKa Values
The following table summarizes the quantitative electronic effects and resulting acidities.
| Compound | Substituent (para) | Hammett Constant (σp) | Mechanism(s) | pKa (at 25°C) | Acidity vs. Benzoic Acid |
| Benzoic Acid | -H | 0.00 | Reference | ~4.20[12][13] | Reference |
| 4-tert-Butylbenzoic Acid | -C(CH₃)₃ | -0.20[2] | +I, Hyperconjugation | ~4.38[14][15] | Weaker |
| 4-Methoxybenzoic Acid | -OCH₃ | -0.268[1] | +R > -I | ~4.47[16] | Weaker |
Analysis of Data:
-
Both the tert-butyl and methoxy groups have negative Hammett constants (σp) , confirming their status as electron-donating groups in the para position.[1][2]
-
The methoxy group has a more negative σp value than the tert-butyl group, indicating it is the stronger electron-donating substituent.
-
Consistent with their EDG nature, both 4-tert-butylbenzoic acid and 4-methoxybenzoic acid are weaker acids (higher pKa) than unsubstituted benzoic acid.[14][15][16]
-
The higher pKa of 4-methoxybenzoic acid compared to 4-tert-butylbenzoic acid directly corroborates the Hammett data, proving that the methoxy group's net electron-donating effect is stronger.
Mandatory Visualization: Depicting Electronic Effects
The diagrams below, generated using DOT language, illustrate the dominant electronic mechanisms for both substituents.
Caption: Inductive (+I) effect of the para-tert-butyl group.
Caption: Dominant resonance (+R) effect in the para-methoxy group.
Experimental Validation: Protocol for pKa Determination
To empirically verify these theoretical principles, the pKa of benzoic acid derivatives can be reliably determined via potentiometric titration. This self-validating protocol measures the change in pH of an acidic solution as a strong base is added.
Detailed Protocol: Potentiometric Titration
Objective: To determine the pKa of a substituted benzoic acid.
Materials:
-
Substituted benzoic acid (e.g., 4-tert-butylbenzoic acid)
-
Standardized 0.10 M Sodium Hydroxide (NaOH) solution
-
Solvent system (e.g., 50:50 ethanol/water, to ensure solubility)
-
Calibrated pH meter with a glass electrode
-
50 mL burette
-
250 mL beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Accurately weigh approximately 0.2 - 0.3 g of the benzoic acid derivative and dissolve it in 100 mL of the ethanol/water solvent in the 250 mL beaker.
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized 0.10 M NaOH solution above the beaker.
-
Initial Reading: Record the initial pH of the acid solution before adding any base.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Equivalence Point: As the pH begins to change rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the equivalence point. Continue titrating until the pH plateaus in the basic region.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the volume of NaOH required to reach the equivalence point (the point of steepest inflection on the curve). This can be found more accurately using a first or second derivative plot.
-
The half-equivalence point is the volume of NaOH that is exactly half of the equivalence point volume.
-
Find the pH on the titration curve that corresponds to this half-equivalence point. This pH value is the pKa of the acid. [2]
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for experimental pKa determination.
Implications for Drug Development
The pKa of a molecule is a critical parameter in drug design as it dictates the ionization state at physiological pH (~7.4). This, in turn, influences:
-
Absorption & Permeability: Generally, neutral, un-ionized forms of a drug can more readily cross lipid bilayer cell membranes. Modifying a benzoic acid's pKa with a tert-butyl or methoxy group will change the ratio of ionized to un-ionized forms in the gut or bloodstream, affecting absorption.
-
Solubility: Ionized forms are typically more water-soluble, which is important for formulation and distribution in the aqueous environment of the blood.
-
Target Binding: The charge state of a drug can be crucial for its interaction with the amino acid residues in a protein's binding pocket.
By strategically choosing substituents, medicinal chemists can fine-tune the pKa of a lead compound to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, improving its overall efficacy and performance as a therapeutic agent.
Conclusion
This guide has demonstrated that while both tert-butyl and methoxy groups act as electron-donating substituents in the para position of benzoic acid, they do so through different primary mechanisms and with different strengths.
-
The tert-butyl group is a moderately effective EDG that operates through inductive and hyperconjugation effects.
-
The methoxy group is a more powerful EDG due to a dominant resonance effect that overrides its inductive withdrawal.
This difference is quantitatively captured by their respective Hammett constants and is empirically validated by the measured pKa values of their corresponding benzoic acid derivatives. For scientists in drug development, a deep, mechanistic understanding of these substituent effects is not merely academic; it is a fundamental prerequisite for the rational design of effective and safe medicines.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Why is +l-effect of t-butyl group greater than that of isopropyl group? [allen.in]
- 9. web.viu.ca [web.viu.ca]
- 10. digitaldaya.com [digitaldaya.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. global.oup.com [global.oup.com]
- 14. 4-tert-Butylbenzoic acid CAS#: 98-73-7 [m.chemicalbook.com]
- 15. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]
- 16. echemi.com [echemi.com]
pKa and acidity of 5-(Tert-butyl)-2-methoxybenzoic acid compared to benzoic acid
An In-depth Technical Guide: Comparative Analysis of the Acidity of 5-(Tert-butyl)-2-methoxybenzoic Acid and Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive analysis of the acidity of this compound in direct comparison to its parent structure, benzoic acid. We will dissect the intricate interplay of steric and electronic effects exerted by the tert-butyl and methoxy substituents to rationalize the significant difference in their pKa values. This guide further outlines a gold-standard experimental protocol for the empirical determination of pKa, ensuring scientific rigor and reproducibility. The insights presented herein are critical for professionals engaged in the rational design and optimization of small molecule therapeutics.
The Foundational Importance of pKa in Medicinal Chemistry
In drug development, the pKa value of a molecule is not merely an academic descriptor; it is a critical determinant of a drug's behavior in a biological system. The Henderson-Hasselbalch equation dictates that the pKa of a compound and the pH of its environment govern its ionization state. This equilibrium between the charged (ionized) and neutral (un-ionized) forms directly impacts several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Solubility: The ionized form of a drug is generally more water-soluble, affecting its formulation and bioavailability.
-
Membrane Permeability: The neutral, more lipophilic form is typically better able to cross biological membranes, such as the intestinal wall or the blood-brain barrier.
-
Target Binding: The ionization state can be crucial for specific interactions (e.g., ionic bonds) with the biological target, such as a receptor or enzyme.
An accurate understanding and, where possible, prediction of a molecule's pKa is therefore indispensable for optimizing its therapeutic potential.
Structural and Electronic Comparison
The acidity of benzoic acid is modulated by the substituents on its aromatic ring. Here, we compare the parent compound with the disubstituted derivative.
Unlocking the Therapeutic Potential of 5-(Tert-butyl)-2-methoxybenzoic Acid: A Technical Guide for Researchers
Abstract
5-(Tert-butyl)-2-methoxybenzoic acid, a structurally distinct aromatic carboxylic acid, represents a promising yet underexplored molecule in the landscape of modern drug discovery. While direct biological and pharmacological data for this compound remain scarce, its unique structural motifs—a bulky tert-butyl group and a methoxy substituent on a benzoic acid scaffold—suggest a high potential for interaction with various biological targets. This in-depth technical guide provides a comprehensive framework for initiating and advancing research into the therapeutic applications of this compound. By drawing logical inferences from the established activities of structurally analogous compounds, this document outlines key potential research areas, including oncology, neuroprotection, and metabolic diseases. Detailed, field-proven experimental protocols are provided to empower researchers to systematically investigate these promising avenues. This guide is intended to serve as a foundational resource for academic and industry scientists dedicated to the discovery and development of novel therapeutics.
Introduction: The Scientific Rationale for Investigating this compound
The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2] The therapeutic efficacy of these agents is profoundly influenced by the nature and positioning of substituents on the aromatic ring, which dictate the molecule's physicochemical properties and its interactions with biological macromolecules.[1] this compound presents a compelling case for investigation due to its distinct substitution pattern:
-
The Tert-butyl Group: This bulky, lipophilic group can significantly enhance a molecule's ability to traverse cellular membranes and can introduce steric hindrance that may confer selectivity for specific protein binding pockets.[3] The tert-butyl moiety is a common feature in pharmacologically active compounds, where it can improve metabolic stability and oral bioavailability.[3]
-
The Methoxy Group: Positioned at the 2-position, the methoxy group is an electron-donating group that can modulate the acidity of the carboxylic acid and participate in hydrogen bonding, influencing target engagement.[4] Methoxybenzoic acid derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7]
The combination of these features in a single molecule suggests that this compound may possess unique pharmacological properties. This guide will explore three high-potential research avenues, providing the scientific justification and detailed experimental blueprints for each.
Potential Research Area 1: Oncology
The benzoic acid moiety is present in a variety of compounds with demonstrated anticancer potential.[2] The structural characteristics of this compound suggest that it could interfere with cancer cell proliferation and survival through several mechanisms.
Scientific Rationale
Derivatives of benzoic acid have been shown to induce apoptosis and inhibit key signaling pathways implicated in cancer progression.[5] The lipophilicity conferred by the tert-butyl group may facilitate the entry of this compound into cancer cells, where the methoxy and carboxylic acid groups could interact with intracellular targets.
Proposed Research Workflow
A systematic investigation into the anticancer potential of this compound should begin with a broad assessment of its cytotoxic activity across a panel of cancer cell lines.
Caption: Proposed workflow for investigating the anticancer properties of this compound.
Detailed Experimental Protocols
This assay provides a quantitative measure of cell viability based on the metabolic activity of mitochondria.[8]
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[8]
-
| Parameter | Description |
| Cell Lines | A diverse panel representing different cancer types. |
| Compound Concentration | A range of concentrations to determine a dose-response curve. |
| Incubation Time | Typically 48 or 72 hours to assess long-term effects. |
| Controls | Untreated cells (negative control) and a known cytotoxic agent (positive control). |
Potential Research Area 2: Neuroprotection
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Benzoic acid derivatives have been reported to possess neuroprotective properties, suggesting that this compound could be a candidate for further investigation in this area.[9]
Scientific Rationale
A structurally related compound, 4-((5-(tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to protect neuronal cells from oxygen-glucose deprivation/reperfusion injury by mitigating oxidative stress.[9] The tert-butyl and methoxy groups of this compound may contribute to antioxidant and anti-inflammatory activities, which are crucial for neuroprotection.
Proposed Research Workflow
The investigation of neuroprotective effects can begin with in vitro models of neuronal stress, followed by more complex cellular and in vivo studies.
Caption: A stepwise approach to evaluating the neuroprotective potential of this compound.
Detailed Experimental Protocols
This protocol uses hydrogen peroxide (H2O2) to induce oxidative stress in a neuronal cell line.[10]
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
Hydrogen peroxide (H2O2)
-
Reagents for cell viability (e.g., MTT) and apoptosis (e.g., Annexin V/PI staining) assays
-
-
Protocol:
-
Culture SH-SY5Y cells to 80% confluency.
-
Pre-treat cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing cells to a predetermined concentration of H2O2 for a specified duration.
-
Assess cell viability using the MTT assay as described in section 2.3.1.
-
Quantify apoptosis using flow cytometry after staining with Annexin V and Propidium Iodide (PI).
-
| Parameter | Description |
| Cell Line | A human neuroblastoma cell line commonly used in neurotoxicity and neuroprotection studies. |
| Stress Inducer | Hydrogen peroxide is a common agent for inducing oxidative stress. |
| Compound Treatment | Pre-treatment allows for the assessment of preventative effects. |
| Readouts | Cell viability and apoptosis are key indicators of neuroprotection. |
Potential Research Area 3: Metabolic Diseases
The prevalence of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) necessitates the development of novel therapeutic strategies. Some benzoic acid derivatives have shown potential in modulating metabolic pathways.[4]
Scientific Rationale
Substituted benzoic acids have been investigated for their effects on enzymes involved in glucose and lipid metabolism.[4] For example, some derivatives have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The structural features of this compound could allow it to interact with metabolic enzymes or receptors, thereby influencing key metabolic processes.
Proposed Research Workflow
Initial investigations can focus on in vitro enzyme inhibition assays, followed by cell-based models of metabolic dysfunction and in vivo studies.
Caption: A research pipeline for exploring the metabolic effects of this compound.
Detailed Experimental Protocols
This colorimetric assay measures the ability of a compound to inhibit the activity of α-amylase, a key enzyme in carbohydrate digestion.[4]
-
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
This compound
-
Dinitrosalicylic acid (DNS) reagent
-
Phosphate buffer
-
-
Protocol:
-
Pre-incubate α-amylase with various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding DNS reagent.
-
Boil the mixture to develop the color.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.[4]
-
| Parameter | Description |
| Enzyme Source | Porcine pancreatic α-amylase is a commonly used and commercially available source. |
| Substrate | Starch is the natural substrate for α-amylase. |
| Detection Reagent | DNS reagent reacts with reducing sugars produced by the enzymatic reaction. |
| Controls | Acarbose is a known α-amylase inhibitor and can be used as a positive control. |
Conclusion and Future Directions
This compound stands as a molecule with significant, yet untapped, therapeutic potential. This guide has outlined a rational and systematic approach to exploring its utility in oncology, neuroprotection, and metabolic diseases. The provided workflows and detailed protocols offer a solid foundation for researchers to embark on this exciting area of investigation. Future research should also focus on elucidating the pharmacokinetic and toxicological profiles of this compound to ensure its suitability for further development as a therapeutic agent. The exploration of this compound and its derivatives could lead to the discovery of novel drugs with improved efficacy and safety profiles, ultimately benefiting patients with a wide range of debilitating diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-((5-(Tert-butyl)-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid protects against oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of 5-(Tert-butyl)-2-methoxybenzoic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the rational design of pharmaceutical candidates hinges on the strategic selection of molecular building blocks. 5-(Tert-butyl)-2-methoxybenzoic acid is one such scaffold, offering a unique combination of steric and electronic properties that can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug molecule. This guide provides an in-depth exploration of its application, moving from its intrinsic chemical characteristics to detailed protocols for its incorporation into pharmacologically relevant structures.
The Molecular Rationale: Unpacking the Attributes of this compound
The utility of this compound as a pharmaceutical building block is rooted in the distinct contributions of its three key structural features: the carboxylic acid, the methoxy group, and the tert-butyl group.
-
Carboxylic Acid: This functional group is the primary reactive handle for synthetic elaboration. It readily participates in amide bond formation, a cornerstone of medicinal chemistry, allowing for the facile linkage of the benzoyl scaffold to a wide array of amine-containing fragments. The resulting benzamide moiety is a common feature in many approved drugs.
-
Methoxy Group: The ortho-methoxy group exerts a significant electronic influence on the benzoic acid. Its electron-donating nature can modulate the reactivity of the carboxylic acid and influence the overall electronic character of the aromatic ring. Furthermore, the methoxy group can participate in hydrogen bonding interactions with biological targets and can influence the conformation of the molecule.
-
Tert-butyl Group: Positioned para to the methoxy group, the bulky tert-butyl group provides significant steric hindrance. This has several important implications in drug design. It can serve as a "metabolic shield," sterically protecting adjacent functional groups from enzymatic degradation, thereby potentially increasing the drug's half-life. The tert-butyl group's lipophilicity can also be used to modulate the solubility and membrane permeability of a drug candidate.
| Property | Value | Source |
| Molecular Formula | C12H16O3 | --INVALID-LINK--[1] |
| Molecular Weight | 208.25 g/mol | --INVALID-LINK--[2] |
| XLogP3 | 3.3 | --INVALID-LINK--[1] |
| Physical Form | Solid | --INVALID-LINK--[2] |
Core Application: Synthesis of N-Substituted Benzamides
The primary application of this compound in pharmaceutical synthesis is as a precursor for N-substituted benzamides. The following section details a robust protocol for the synthesis of a representative benzamide derivative, highlighting the critical considerations at each step.
General Workflow for Benzamide Synthesis
The transformation of this compound into a target benzamide typically follows a two-step sequence: activation of the carboxylic acid followed by coupling with an amine.
Caption: Workflow for Benzamide Synthesis.
Protocol 1: Synthesis of N-Benzyl-5-(tert-butyl)-2-methoxybenzamide via Acyl Chloride Formation
This protocol details the conversion of the carboxylic acid to an acyl chloride, a highly reactive intermediate, followed by coupling with benzylamine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Benzylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Formation of 5-(tert-butyl)-2-methoxybenzoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 5-(tert-butyl)-2-methoxybenzoyl chloride is typically used in the next step without further purification.
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a common strategy to facilitate amide bond formation, especially with less reactive amines. Thionyl chloride is an effective and inexpensive reagent for this transformation.
Step 2: Amide Coupling with Benzylamine
-
Dissolve the crude 5-(tert-butyl)-2-methoxybenzoyl chloride in anhydrous DCM under an inert atmosphere.
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride solution to the cooled amine solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-benzyl-5-(tert-butyl)-2-methoxybenzamide.
Rationale: Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The dropwise addition at low temperature helps to control the exothermic reaction.
Protocol 2: Direct Amide Coupling Using HATU
This protocol utilizes a modern coupling agent, HATU, for a more direct and often higher-yielding synthesis.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline derivative)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: HATU is a highly efficient coupling agent that minimizes side reactions and is particularly useful for coupling sterically hindered carboxylic acids or amines.[3][4][5] DIPEA is a non-nucleophilic base used to maintain the appropriate pH for the reaction to proceed.
Caption: Mechanism of HATU-mediated amide coupling.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a reactive handle for amide formation and strategically positioned substituents for modulating physicochemical properties makes it an attractive starting point for the synthesis of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the efficient incorporation of this scaffold into drug discovery programs. As the demand for more sophisticated and targeted pharmaceuticals continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. PubChemLite - 5-tert-butyl-2-methoxybenzoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 2. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Elusive Role of 5-(Tert-butyl)-2-methoxybenzoic Acid in Medicinal Chemistry: A Scarcity of Published Applications
Despite a comprehensive search of scientific literature and patent databases, 5-(Tert-butyl)-2-methoxybenzoic acid remains a molecule with a conspicuously limited public footprint in medicinal chemistry research. While the broader class of substituted benzoic acids is a cornerstone of modern drug discovery, this specific isomer has not been prominently featured as a key building block, pharmacophore, or synthetic intermediate in the development of reported therapeutic agents. This guide addresses the current state of knowledge and provides a perspective on the potential, yet unexploited, utility of this compound for researchers, scientists, and drug development professionals.
Introduction to Substituted Benzoic Acids in Drug Discovery
Benzoic acid and its derivatives are considered "privileged scaffolds" in medicinal chemistry. This designation is attributed to their ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The substitution pattern on the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
The methoxy group (-OCH₃) is a common substituent that can act as a hydrogen bond acceptor and influence the conformation of a molecule. The tert-butyl group (-C(CH₃)₃) is a bulky, lipophilic group that can be used to probe hydrophobic pockets in target proteins and can also enhance metabolic stability by sterically hindering sites of metabolism. The combination of these groups on a benzoic acid scaffold, as in this compound, presents a unique set of properties that could theoretically be exploited in drug design.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 208.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 75 °C | --INVALID-LINK--[2] |
| InChI Key | ZXMIDYAIOHHLRW-UHFFFAOYSA-N | [1] |
Potential Synthetic Utility and Unexplored Applications
While specific, documented applications of this compound in the synthesis of bioactive molecules are scarce, its structure suggests several potential avenues for its use in medicinal chemistry.
Amide Coupling Reactions
The carboxylic acid moiety of this compound is readily amenable to amide bond formation, one of the most common reactions in medicinal chemistry for the synthesis of drug candidates. This reaction allows for the coupling of the benzoic acid scaffold to a wide variety of amine-containing fragments, enabling the exploration of chemical space and the generation of compound libraries for screening.
Workflow for Amide Coupling:
Caption: Generalized workflow for amide bond formation using this compound.
Esterification Reactions
Esterification of the carboxylic acid can be employed to generate prodrugs or to modify the pharmacokinetic properties of a lead compound. Esters can be designed to be hydrolyzed in vivo to release the active carboxylic acid.
Protocols for Key Synthetic Transformations
Although no specific drug synthesis protocols involving this compound are available in the literature, the following are generalized, self-validating protocols for common reactions that this molecule would undergo.
Protocol 1: General Procedure for Amide Coupling
Objective: To synthesize an amide derivative of this compound.
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 eq), the coupling agent(s) (1.2 eq), and the tertiary amine base (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Validation Point 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Validation Point 2: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Expected Outcome: Formation of the desired amide product with a purity of >95% after chromatography.
Conclusion and Future Perspectives
The current body of scientific literature does not highlight a significant role for this compound in medicinal chemistry research. However, its structural features suggest that it could serve as a valuable, yet underexplored, building block in drug discovery. The tert-butyl group offers a means to introduce lipophilicity and metabolic stability, while the methoxy and carboxylic acid groups provide handles for a variety of chemical modifications.
Future research could focus on the synthesis of libraries of amides and esters derived from this compound for screening against various biological targets. Its potential as a scaffold for the development of inhibitors of enzymes with hydrophobic active sites or as a fragment in fragment-based drug discovery campaigns remains to be explored. The lack of current applications presents an opportunity for novel research and the potential discovery of new bioactive molecules.
References
Application Notes and Protocols for the Synthesis of 5-(Tert-butyl)-2-methoxybenzoic Acid Analogues via Suzuki-Miyaura Coupling
Introduction: The Significance of Substituted Biaryl Scaffolds and the Power of the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and materials science, biaryl structures are a cornerstone, frequently appearing as privileged scaffolds in a vast array of biologically active molecules and functional materials. Among these, analogues of 5-(tert-butyl)-2-methoxybenzoic acid are of particular interest due to the unique electronic and steric properties conferred by their substitution pattern. The ortho-methoxy group can influence conformation and participate in key binding interactions, while the para-tert-butyl group can enhance metabolic stability and modulate lipophilicity.
The synthesis of these complex biaryl compounds has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out as a robust and versatile method for the formation of carbon-carbon bonds.[1] Its appeal lies in the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of its organoboron reagents.[2] This application note provides a detailed guide for researchers on the application of the Suzuki-Miyaura coupling for the synthesis of this compound analogues, addressing the specific challenges posed by the sterically hindered and electron-rich nature of the substrates.
Understanding the Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The catalytic cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (in this case, a derivative of 2-bromobenzoic acid). This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.
-
Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic moieties on the palladium center. This regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Design: Key Considerations for this compound Analogues
The synthesis of this compound analogues via Suzuki-Miyaura coupling requires careful consideration of several experimental parameters due to the specific electronic and steric nature of the substrates. The ortho-methoxy group is electron-donating, which can decrease the reactivity of the aryl halide towards oxidative addition. Furthermore, the bulky tert-butyl group can introduce steric hindrance, impacting both the oxidative addition and reductive elimination steps.
Core Reactants & Reagents
| Component | Recommended Starting Material | Rationale & Key Considerations |
| Aryl Halide | 2-Bromo-5-(tert-butyl)benzoic acid or its methyl ester | Bromides offer a good balance of reactivity and stability. The corresponding iodides would be more reactive but are often less readily available and more expensive. The use of the methyl ester can prevent potential side reactions involving the carboxylic acid group. |
| Organoboron Reagent | Various substituted arylboronic acids or their pinacol esters | A wide range of arylboronic acids are commercially available. Pinacol esters can be used for boronic acids that are prone to decomposition or protodeboronation. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand. | For sterically hindered substrates, ligands such as SPhos or XPhos are often beneficial.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive aryl halides. The base facilitates the formation of the active boronate species. |
| Solvent | Toluene, 1,4-Dioxane, DMF, or a mixture with water (e.g., Toluene/H₂O, Dioxane/H₂O) | The solvent system must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |
Detailed Experimental Protocol: Synthesis of a Representative Analogue
This protocol outlines a general procedure for the synthesis of a 5-(tert-butyl)-2-methoxy-biphenyl-x-carboxylic acid derivative. Note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
Methyl 2-bromo-5-(tert-butyl)benzoate (1.0 equiv)
-
Substituted arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.03 - 0.05 equiv)
-
K₂CO₃ (2.0 - 3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add methyl 2-bromo-5-(tert-butyl)benzoate, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Hydrolysis (if starting with the methyl ester):
-
Dissolve the purified methyl ester in a mixture of methanol and a solution of sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the final this compound analogue.
-
Troubleshooting and Scientific Insights
| Issue | Potential Cause | Suggested Solution & Explanation |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere to prevent catalyst oxidation. Consider using a pre-catalyst or a different ligand system (e.g., Buchwald ligands for sterically hindered substrates). |
| Low reactivity of aryl halide | The electron-donating methoxy group can deactivate the aryl halide. Increase the reaction temperature, use a more reactive halide (iodide instead of bromide), or employ a more electron-rich and bulky phosphine ligand to promote oxidative addition. | |
| Ineffective base | The chosen base may not be strong enough to facilitate transmetalation efficiently. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is of good quality. Using boronic acid pinacol esters can mitigate this side reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Difficulty in Purification | Similar polarity of product and byproducts | Optimize the column chromatography conditions (solvent system, silica gel type). Recrystallization may be an effective alternative for solid products. |
Characterization of the Final Product
The synthesized this compound analogues should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the tert-butyl group, and the methoxy group.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of this compound analogues. By carefully selecting the catalyst, base, and reaction conditions, researchers can overcome the challenges associated with sterically hindered and electron-rich substrates to efficiently construct these valuable biaryl scaffolds. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in drug discovery and materials science to facilitate their synthetic endeavors.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 5-(Tert-butyl)-2-methoxybenzoic acid
Introduction
5-(Tert-butyl)-2-methoxybenzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is paramount for quality control, pharmacokinetic studies, and process optimization. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and reliable for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
-
Molecular Formula: C₁₂H₁₆O₃[1]
-
Molecular Weight: 208.25 g/mol [1]
-
Structure: A benzoic acid core with a tert-butyl group at position 5 and a methoxy group at position 2.
-
Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and moderately soluble in aqueous solutions, with solubility being pH-dependent due to the carboxylic acid group.
Understanding these properties is crucial for selecting appropriate sample preparation techniques and chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of aromatic carboxylic acids.[2] The presence of the benzene ring in this compound allows for sensitive UV detection.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of the tert-butyl group and the aromatic ring. This stationary phase provides excellent retention and separation from polar impurities.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is critical.[3][4] It suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. An unbuffered mobile phase would result in peak tailing and poor reproducibility.
-
Wavelength Selection: The optimal UV detection wavelength should be determined by acquiring a UV spectrum of the analyte. For benzoic acid derivatives, a wavelength around 210-230 nm or 254 nm is often suitable.[5][6]
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and ultrapure water.
-
Phosphoric acid or formic acid, analytical grade.
-
Reference standard of this compound (purity ≥99%).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 230 nm |
3. Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of ultrapure water, mix, and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition.
4. Sample Preparation:
-
Bulk Drug: Accurately weigh the sample and dissolve it in the mobile phase to a theoretical concentration within the calibration range.
-
Complex Matrices (e.g., biological fluids): Solid-phase extraction (SPE) may be necessary. A C18 SPE cartridge can be used to remove interferences.[3][4]
5. Method Validation: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | ≤ 2% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase volatility and thermal stability.
Causality Behind Experimental Choices
-
Derivatization: The carboxylic acid group of this compound makes it non-volatile. Derivatization with an agent like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) converts the acidic proton to a less polar and more volatile tert-butyldimethylsilyl (TBDMS) group.[7] This allows for successful elution and analysis by GC.
-
GC Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating the derivatized analyte from other components in the sample matrix.
-
Mass Spectrometry Detection: MS detection provides high selectivity and sensitivity. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for structural confirmation and quantification.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS quantification.
Detailed Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS system with a capillary column inlet and an electron ionization (EI) source.
-
DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
MTBSTFA for derivatization.
-
Solvents such as ethyl acetate for extraction.
2. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, 1 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-500 |
3. Sample Preparation and Derivatization:
-
Extraction: For complex matrices, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate under acidic conditions.
-
Derivatization:
-
Evaporate the extracted sample or a known amount of standard to dryness under a stream of nitrogen.
-
Add 50 µL of MTBSTFA and 50 µL of pyridine.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Data Analysis:
-
Quantification is performed using the extracted ion chromatogram of a characteristic fragment ion of the derivatized analyte.
-
A calibration curve is generated by analyzing derivatized standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound, especially in complex biological matrices.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids. It typically generates the deprotonated molecule [M-H]⁻ in negative ion mode, which is ideal for quantification.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components, leading to lower detection limits and more accurate quantification.[8]
-
Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., with ¹³C or ²H) is highly recommended to correct for matrix effects and variations in instrument response, thereby improving the accuracy and precision of the method.
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 or similar reversed-phase column suitable for fast LC.
-
HPLC grade solvents.
-
Formic acid or ammonium acetate for mobile phase modification.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined by direct infusion of the standard. For C₁₂H₁₆O₃ (MW 208.25), the precursor would be m/z 207.1. Product ions would be determined experimentally. |
| Internal Standard | Stable isotope-labeled this compound |
3. Sample Preparation:
-
Plasma/Serum: Protein precipitation with acetonitrile (3:1, acetonitrile:plasma) is a common and effective sample cleanup method.
-
After precipitation, the supernatant is evaporated and reconstituted in the initial mobile phase.
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
Summary of Quantitative Data
The following table provides expected performance characteristics for the described methods. Actual values must be determined during method validation.
| Analytical Method | Expected Linearity Range | Expected LOQ | Key Advantages |
| HPLC-UV | 1 - 200 µg/mL | ~0.5 µg/mL | Robust, widely available, cost-effective |
| GC-MS | 50 - 2000 ng/mL[7] | ~20 ng/mL | High specificity, structural confirmation |
| LC-MS/MS | 1 - 1000 ng/mL | <1 ng/mL | Highest sensitivity and selectivity, ideal for bioanalysis |
Conclusion
The choice of analytical method for the quantification of this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of bulk material, HPLC-UV provides a reliable and cost-effective solution. For trace-level analysis or quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. GC-MS offers an alternative with high specificity, particularly when coupled with derivatization. Each protocol presented herein is a self-validating system that, when properly implemented, will yield accurate and reproducible results.
References
- 1. 5-叔丁基-2-甲氧基苯甲酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
Application Note: Quantitative Analysis of 5-(Tert-butyl)-2-methoxybenzoic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 5-(tert-butyl)-2-methoxybenzoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Benzoic acid derivatives are a broad class of compounds with significant applications in the pharmaceutical, cosmetic, and food industries, often utilized as preservatives and key intermediates in drug synthesis.[1] The inherent polarity and low volatility of these carboxylic acids necessitate a derivatization step to ensure their suitability for GC-MS analysis.[2] This document provides a detailed, field-proven protocol for the silylation of the target analytes, followed by a robust GC-MS method for their separation and quantification. We delve into the causality behind experimental choices, discuss the expected fragmentation patterns based on established mass spectrometry principles, and provide guidelines for method validation, ensuring scientific integrity and trustworthy results for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization in GC-MS Analysis of Benzoic Acid Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[3] However, many organic molecules of interest in pharmaceutical and chemical research, such as carboxylic acids, possess polar functional groups (-COOH) that lead to high boiling points and poor chromatographic performance.[2] Direct injection of underivatized this compound would result in significant peak tailing and potential thermal degradation in the GC inlet and column.
To overcome these limitations, a chemical modification process known as derivatization is employed.[2] Silylation is a widely used derivatization technique that replaces the active hydrogen in the carboxylic acid group with a non-polar trimethylsilyl (TMS) group.[4] This transformation into a TMS ester drastically increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis with improved peak shape and sensitivity.[5] This application note will focus on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, often with a catalyst like trimethylchlorosilane (TMCS), due to its high reactivity and the volatile nature of its byproducts.
Experimental Workflow and Protocols
A successful GC-MS analysis hinges on meticulous sample preparation and a well-defined analytical method. The following sections provide a step-by-step guide from sample preparation to data acquisition.
Sample Preparation: The Critical First Step
Proper sample preparation is paramount to obtaining accurate and reproducible results. This typically involves extraction of the analyte from its matrix followed by the derivatization reaction.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from aqueous matrices such as biological fluids or reaction mixtures.
-
Sample Collection: Collect an appropriate volume of the sample in a clean glass container to prevent contamination.[3]
-
Acidification: Adjust the pH of the aqueous sample to approximately 2-3 using a suitable acid (e.g., 1M HCl). This ensures that the carboxylic acid is in its protonated, less polar form, facilitating its extraction into an organic solvent.
-
Solvent Extraction: Add an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing the analyte. Repeat the extraction process (steps 3-4) two more times with fresh organic solvent to maximize recovery.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water. Moisture can interfere with the subsequent silylation reaction.[2]
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[6] The dried extract is now ready for derivatization.
Derivatization Protocol: Silylation with BSTFA
This protocol details the conversion of the extracted carboxylic acid into its more volatile TMS ester.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile (as a solvent)
-
Heating block or oven
-
GC vials with inserts
Protocol 2: Silylation Procedure
-
Reconstitution: Reconstitute the dried sample extract in 100 µL of anhydrous pyridine or acetonitrile within a clean, dry GC vial.
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial. This provides a significant molar excess of the silylating agent to drive the reaction to completion.
-
Reaction: Tightly cap the vial and heat it at 60-70°C for 30 minutes in a heating block or oven.[4] The elevated temperature accelerates the derivatization process.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Workflow Diagram:
Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.
GC-MS Instrumentation and Method Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation and desired analytical outcomes.[3][7]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace-level analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm I.D. column, providing a balance between analysis time and resolution. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness | A non-polar column that separates compounds based on their boiling points, suitable for a wide range of derivatized organic acids. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | The temperature program allows for the separation of the analyte from solvent and other potential byproducts, with a final high temperature to elute any less volatile compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and reproducible ionization technique that generates characteristic fragmentation patterns for structural elucidation.[8] |
| Ionization Energy | 70 eV | The standard energy for EI, which provides reproducible fragmentation and allows for comparison with spectral libraries. |
| Source Temperature | 230 °C | An optimal temperature to maintain the integrity of the ions and prevent contamination. |
| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |
| Scan Range | m/z 50-550 | A wide enough range to capture the molecular ion and all significant fragment ions of the derivatized analyte.[3] |
| Data Acquisition | Full Scan | To obtain a complete mass spectrum for qualitative identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity. |
Data Analysis: Understanding the Mass Spectrum
The mass spectrum of the trimethylsilyl derivative of this compound will provide a molecular fingerprint for its identification. The fragmentation pattern is predictable based on the structure of the molecule.
Predicted Fragmentation Pathways:
The molecular weight of this compound is 208.26 g/mol . After silylation with a TMS group (mass of Si(CH₃)₃ is 73 g/mol , replacing a proton), the molecular weight of the derivative becomes 280.41 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 280.
Key fragmentation pathways under Electron Ionization (EI) are expected to be:
-
Loss of a Methyl Group ([M-15]⁺): A very common fragmentation for compounds containing a tert-butyl group or a TMS group is the loss of a methyl radical (•CH₃) to form a stable carbocation.[1] This will result in a prominent peak at m/z 265 .
-
Formation of the Trimethylsilyl Cation: Cleavage of the O-Si bond can lead to the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 , which is often a characteristic ion in the mass spectra of TMS derivatives.[9]
-
Loss of the Tert-butyl Group ([M-57]⁺): The tert-butyl group can be lost as a radical, leading to a fragment at m/z 223 .
-
Alpha-Cleavage of the Methoxy Group: Loss of the methoxy radical (•OCH₃) is a possible fragmentation, resulting in a peak at m/z 249 .
-
Fragments of the Benzoic Acid Backbone: Further fragmentation of the aromatic ring and the remaining substituents will produce a series of lower mass ions characteristic of benzoic acid derivatives.
Fragmentation Diagram:
Caption: Predicted major fragmentation pathways for the TMS derivative of this compound.
Method Validation for Quantitative Analysis
For reliable quantitative results, the analytical method should be validated.[10][11] Key validation parameters include:
| Validation Parameter | Description |
| Linearity and Range | The range of concentrations over which the detector response is proportional to the analyte concentration. A calibration curve should be generated with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. It can be assessed by analyzing spiked samples at different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor or no derivatization | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and store silylating reagents under inert gas.[4] |
| Insufficient reagent concentration. | Use a molar excess of the silylating reagent. | |
| Inadequate reaction time or temperature. | Optimize the reaction time and temperature for the specific analyte. | |
| Peak tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality GC column. Condition the column regularly. |
| Incomplete derivatization. | Re-evaluate the derivatization protocol for efficiency. | |
| Low sensitivity | Suboptimal GC-MS parameters. | Optimize injection volume, split ratio, and MS parameters (e.g., use SIM mode). |
| Analyte loss during sample preparation. | Evaluate the extraction efficiency and minimize sample handling steps. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound and its derivatives. By employing the detailed protocols for sample preparation and derivatization, coupled with the optimized GC-MS method, researchers can achieve reliable and accurate quantification of these important compounds. The provided insights into the rationale behind experimental choices and the predicted fragmentation patterns will aid in both method development and data interpretation, empowering scientists in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. metbio.net [metbio.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Ester and Amide Derivatives of 5-(Tert-butyl)-2-methoxybenzoic Acid
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the esterification and amidation of 5-(tert-butyl)-2-methoxybenzoic acid. This sterically hindered aromatic carboxylic acid is a valuable building block in medicinal chemistry and materials science. This document offers an in-depth exploration of the chemical principles, reaction mechanisms, and practical considerations for achieving high-yield synthesis of its ester and amide derivatives. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental design, optimization, and troubleshooting.
Introduction: The Significance of this compound Derivatives
This compound is an aromatic carboxylic acid characterized by two key structural features that significantly influence its reactivity: an electron-donating methoxy group ortho to the carboxylic acid and a bulky tert-butyl group at the para position.[1] These substituents create a sterically hindered environment around the carboxyl group, which presents unique challenges for traditional esterification and amidation reactions.[2][3][4] However, the resulting ester and amide derivatives are of significant interest in drug discovery and materials science due to the lipophilic and rigid nature of the tert-butyl group, which can impart favorable pharmacokinetic properties or unique material characteristics.
This guide provides a systematic approach to overcoming the synthetic hurdles associated with this substrate, focusing on two fundamental transformations:
-
Esterification: The conversion of the carboxylic acid to an ester, a common strategy to modify polarity, improve cell permeability, or act as a protecting group.
-
Amidation: The formation of an amide bond, a cornerstone of peptide synthesis and the creation of a vast array of biologically active molecules.[5]
Esterification of this compound
The primary challenge in the esterification of this compound is the steric hindrance around the carboxylic acid, which can impede the approach of the alcohol nucleophile. The following section details a robust protocol for a modified Fischer-Speier esterification, optimized for such sterically demanding substrates.
Mechanistic Insights: Fischer-Speier Esterification
Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[6][7]
The mechanism proceeds through the following key steps[8][9][10]:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol's hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
For sterically hindered substrates like this compound, elevated temperatures and longer reaction times are often necessary to overcome the activation energy barrier for the nucleophilic attack.[11][12]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes the synthesis of methyl 5-(tert-butyl)-2-methoxybenzoate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of this compound in 50 mL of anhydrous methanol.
-
Acid Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 100 mL of ice-cold water in a separatory funnel.
-
Extract the aqueous layer with 3 x 50 mL of diethyl ether.
-
Combine the organic extracts and wash sequentially with 50 mL of water, 2 x 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and 50 mL of brine.[13]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.
Data Presentation: Representative Esterification Yields
| Alcohol | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methanol | 4-6 | 65 | 85-95 |
| Ethanol | 6-8 | 78 | 80-90 |
| Isopropanol | 12-18 | 82 | 60-75 |
Note: Yields are illustrative and may vary based on reaction scale and purity of reagents.
Visualization: Esterification Workflow
Caption: Workflow for the Fischer-Speier esterification of this compound.
Amidation of this compound
Amide bond formation with this compound requires a coupling agent to activate the carboxylic acid due to the inherent low reactivity and steric hindrance.[5][14][15] Urionium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered acids.[2][16]
Mechanistic Insights: HATU-Mediated Amidation
HATU is a highly efficient coupling reagent that activates carboxylic acids to form a highly reactive OAt-active ester intermediate.[16] The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial for the reaction.[16]
The mechanism involves:
-
Formation of the Active Ester: The carboxylate, formed by the reaction of the carboxylic acid with DIPEA, attacks HATU to form the highly reactive O-(7-azabenzotriazol-1-yl) acylisouronium salt.
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses to form the stable amide bond and releases the 7-azahydroxybenzotriazole (HOAt) byproduct.
Experimental Protocol: HATU-Mediated Amidation
This protocol describes the synthesis of N-benzyl-5-(tert-butyl)-2-methoxybenzamide.
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DMF (to a concentration of 0.1-0.5 M).[14]
-
Activation: Add 1.1 equivalents of HATU and 2.0-3.0 equivalents of DIPEA to the solution.[14][16] Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[14]
-
Amine Addition: Add 1.1 equivalents of benzylamine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-18 hours. Monitor the progress by TLC or LC-MS.[14][16] For highly hindered amines, gentle heating (40-50°C) may be required.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[14]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure amide.[14]
Data Presentation: Representative Amidation Yields
| Amine | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | 2-4 | RT | 90-98 |
| Aniline | 4-8 | RT | 85-95 |
| Diethylamine | 12-18 | 40 | 70-85 |
Note: Yields are illustrative and may vary based on the steric and electronic properties of the amine.
Visualization: Amidation Mechanism and Workflow
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Caption: Workflow for the HATU-mediated amidation of this compound.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Esterification Yield | Incomplete reaction | Increase reaction time, ensure alcohol is in large excess, check catalyst activity. |
| Product loss during workup | Ensure pH of aqueous layers is correct during washes, minimize emulsion formation. | |
| Low Amidation Yield | Inefficient activation | Ensure reagents are anhydrous, increase pre-activation time, consider a different coupling agent for extremely hindered amines.[16] |
| Steric hindrance | Increase reaction temperature (40-60°C), extend reaction time.[2] | |
| Side Product Formation | Racemization (if chiral amine is used) | Run the reaction at a lower temperature (0°C to RT), use a base like N-methylmorpholine instead of DIPEA. |
Conclusion
The esterification and amidation of this compound, while challenging due to steric hindrance, can be achieved with high efficiency through careful selection of reagents and optimization of reaction conditions. The protocols and insights provided in this guide offer a solid foundation for the synthesis of diverse derivatives of this valuable building block, enabling further exploration in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. chimia.ch [chimia.ch]
- 5. hepatochem.com [hepatochem.com]
- 6. studylib.net [studylib.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hmn-214.com [hmn-214.com]
The Versatile Role of 5-(tert-butyl)-2-methoxybenzoic Acid in the Genesis of Advanced Materials
Introduction: Unveiling the Potential of a Unique Building Block
5-(tert-butyl)-2-methoxybenzoic acid is an aromatic carboxylic acid characterized by a distinctive substitution pattern on the benzene ring. The presence of a bulky tert-butyl group, an electron-donating methoxy group, and a reactive carboxylic acid moiety makes this molecule a compelling building block for the development of novel materials. The interplay of these functional groups imparts specific steric and electronic properties that can be harnessed to create polymers with tailored thermal and mechanical characteristics, functional metal-organic frameworks (MOFs), and specialty organic intermediates for drug discovery. This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols to facilitate its use in a research and development setting. While this molecule is commercially available, its full potential in materials science is still being uncovered, offering a fertile ground for innovation.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount before its inclusion in any experimental workflow.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | [2] |
| Molecular Weight | 208.25 g/mol | |
| Appearance | Solid | |
| InChI Key | ZXMIDYAIOHHLRW-UHFFFAOYSA-N | [2] |
| Hazard Classifications | Acute Toxicity (Oral), Category 4 |
Safety Precautions: this compound is classified as harmful if swallowed. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Application Note I: High-Performance Polymer Synthesis
Rationale and Scientific Insight
The unique structure of this compound makes it an attractive monomer for the synthesis of specialty polymers. The bulky tert-butyl group can introduce significant steric hindrance, leading to polymers with high glass transition temperatures (Tg), enhanced thermal stability, and amorphous character. The methoxy group can improve solubility in organic solvents, facilitating polymer processing. The carboxylic acid functionality provides a reactive handle for polymerization, typically through conversion to an acid chloride or ester for subsequent polycondensation or polyesterification reactions.
Experimental Workflow: Polymer Synthesis
References
Synthesis of Novel Hydrazide-Hydrazone Derivatives from 5-(Tert-butyl)-2-methoxybenzoic Acid: A Comprehensive Guide for Drug Discovery
Introduction: The Versatile Hydrazide-Hydrazone Scaffold in Medicinal Chemistry
Hydrazide-hydrazone derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities.[1] These compounds, characterized by the -C(=O)NHN=CH- moiety, have garnered significant attention from researchers in drug development for their potential as antimicrobial, anticancer, and antitubercular agents.[2][3][4] The synthetic accessibility and modular nature of hydrazide-hydrazones allow for the systematic exploration of structure-activity relationships (SAR), making them an attractive class of compounds for the development of novel therapeutics.[5]
This guide provides a detailed protocol for the synthesis of a library of novel hydrazide-hydrazone derivatives starting from 5-(tert-butyl)-2-methoxybenzoic acid. The inclusion of the bulky tert-butyl group and the electron-donating methoxy group on the phenyl ring is anticipated to modulate the lipophilicity and electronic properties of the final compounds, potentially influencing their biological activity.
Synthetic Strategy: A Three-Step Approach
The synthesis of the target hydrazide-hydrazone derivatives is accomplished through a reliable and efficient three-step reaction sequence. This methodology is widely applicable for the preparation of a diverse range of hydrazide-hydrazones from various carboxylic acids.
Caption: Overall synthetic workflow for hydrazide-hydrazone derivatives.
Part 1: Esterification of this compound
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a crucial activation step, as the ester is more reactive towards nucleophilic attack by hydrazine in the subsequent step. A classic Fischer esterification is employed for this transformation.
Rationale for Experimental Choices:
-
Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant, ensuring a high concentration of the alcohol to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[6]
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.[7][8]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in methanol (10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 5-(tert-butyl)-2-methoxybenzoate. The product can be purified by column chromatography if necessary.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | 208.26 | 1.0 |
| Methanol | 32.04 | Solvent |
| Concentrated Sulfuric Acid | 98.08 | 0.1 |
Table 1: Reagents for Esterification.
Part 2: Synthesis of 5-(Tert-butyl)-2-methoxybenzohydrazide
The second step is the conversion of the methyl ester to the corresponding hydrazide through reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where the hydrazine acts as the nucleophile.
Rationale for Experimental Choices:
-
Hydrazine Hydrate as Nucleophile: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the stable hydrazide.[9]
-
Ethanol as Solvent: Ethanol is a suitable solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.
-
Reflux Conditions: Heating to reflux accelerates the rate of the hydrazinolysis reaction.
Experimental Protocol:
-
Dissolve methyl 5-(tert-butyl)-2-methoxybenzoate (1.0 eq) in ethanol (15 mL per gram of ester).
-
Add hydrazine hydrate (3.0 eq) to the solution and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with diethyl ether to induce crystallization. Collect the solid product by filtration.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| Methyl 5-(tert-butyl)-2-methoxybenzoate | 222.28 | 1.0 |
| Hydrazine Hydrate (80%) | 50.06 | 3.0 |
| Ethanol | 46.07 | Solvent |
Table 2: Reagents for Hydrazide Formation.
Part 3: Synthesis of Hydrazide-Hydrazone Derivatives
The final step involves the condensation of the synthesized 5-(tert-butyl)-2-methoxybenzohydrazide with a variety of aromatic aldehydes to yield the target hydrazide-hydrazone derivatives. This reaction is a classic example of Schiff base formation.[10]
Rationale for Experimental Choices:
-
Aromatic Aldehydes: A diverse library of hydrazide-hydrazones can be generated by using a range of substituted aromatic aldehydes. The electronic and steric properties of the substituents on the aldehyde can significantly impact the biological activity of the final compounds.[11]
-
Ethanol as Solvent: Ethanol is a common and effective solvent for this condensation reaction.
-
Glacial Acetic Acid as Catalyst: A catalytic amount of a weak acid like glacial acetic acid is often used to protonate the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by the hydrazide.[12]
Experimental Protocol:
-
Dissolve 5-(tert-butyl)-2-methoxybenzohydrazide (1.0 eq) in ethanol (20 mL per gram of hydrazide).
-
Add the desired aromatic aldehyde (1.1 eq) to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours. The product often precipitates out of the solution upon cooling.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol to afford the pure hydrazide-hydrazone derivative.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 5-(Tert-butyl)-2-methoxybenzohydrazide | 222.29 | 1.0 |
| Substituted Aromatic Aldehyde | Varies | 1.1 |
| Ethanol | 46.07 | Solvent |
| Glacial Acetic Acid | 60.05 | Catalytic |
Table 3: Reagents for Hydrazide-Hydrazone Synthesis.
Characterization of Synthesized Compounds
The structures of the synthesized intermediates and final hydrazide-hydrazone derivatives should be confirmed by standard spectroscopic techniques.
Caption: Key analytical techniques for compound characterization.
-
Infrared (IR) Spectroscopy:
-
Hydrazide: Look for characteristic absorption bands for the N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1640-1680 cm⁻¹).
-
Hydrazide-Hydrazone: The IR spectrum will show the presence of the C=N (azomethine) stretching vibration (around 1575-1620 cm⁻¹) and the amide C=O stretching (around 1650-1690 cm⁻¹).[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
¹H NMR: The formation of the hydrazide-hydrazone is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region (δ 8-10 ppm) and a singlet for the amide proton (-CONH-) (δ 10-12 ppm).
-
¹³C NMR: The carbon signals for the azomethine group and the carbonyl group will be present in the spectrum, further confirming the structure.[5]
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through the observation of the molecular ion peak.
Application Notes: Potential in Drug Discovery
The synthesized library of this compound-derived hydrazide-hydrazones can be screened for a variety of biological activities.
-
Anticancer Activity: Many hydrazide-hydrazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The mechanism of action can vary, but some have been shown to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.
-
Antimicrobial Activity: The hydrazide-hydrazone scaffold is a well-established pharmacophore for the development of antibacterial and antifungal agents.[2][13] These compounds can be tested against a panel of clinically relevant bacterial and fungal strains to determine their minimum inhibitory concentrations (MIC).
-
Antitubercular Activity: Given the structural similarity of the hydrazide moiety to isoniazid, a frontline anti-tuberculosis drug, these derivatives are promising candidates for the development of new anti-mycobacterial agents.
The diversity of the aromatic aldehydes used in the final step allows for a systematic investigation of how different substituents on the phenyl ring influence the biological activity of the hydrazide-hydrazone derivatives. This SAR data is invaluable for the rational design of more potent and selective drug candidates.
References
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Tert-butyl)-2-methoxybenzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-(tert-butyl)-2-methoxybenzoic acid. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical advice to help you navigate potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are three primary synthetic strategies for preparing this compound:
-
Friedel-Crafts Alkylation of 2-Methoxybenzoic Acid: This method involves the direct alkylation of 2-methoxybenzoic acid with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst.
-
Directed Ortho-Metalation (DoM) of 4-tert-Butylanisole followed by Carboxylation: This approach utilizes the directing effect of the methoxy group to achieve lithiation at the ortho position, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.[1]
-
Oxidation of 5-tert-Butyl-2-methoxytoluene: This route involves the oxidation of the methyl group of 5-tert-butyl-2-methoxytoluene to a carboxylic acid using a suitable oxidizing agent.
Each of these routes presents a unique set of challenges, which are addressed in the troubleshooting guide below.
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of the target compound is crucial for purification and characterization.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃[2][3] |
| Molecular Weight | 208.25 g/mol [4] |
| Appearance | Solid[4] |
| Melting Point | 75 °C[3] |
| SMILES | CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)O[2] |
| InChIKey | ZXMIDYAIOHHLRW-UHFFFAOYSA-N[2][4] |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Friedel-Crafts Alkylation of 2-Methoxybenzoic Acid
Problem: Low Yield and Formation of Isomeric Byproducts
Symptoms:
-
The final product yield is significantly lower than expected.
-
NMR or GC-MS analysis reveals the presence of other isomers, primarily 4-tert-butyl-2-methoxybenzoic acid and 3,5-di-tert-butyl-2-methoxybenzoic acid.
Causality and Scientific Explanation: The Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction.[5] The methoxy group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The interplay between these two groups, along with steric hindrance from the bulky tert-butyl group, dictates the regioselectivity of the reaction.
-
Isomer Formation: The formation of the 4-tert-butyl isomer is often a significant issue due to the para-directing nature of the methoxy group. Polyalkylation, leading to the di-tert-butylated product, can also occur because the initial product is more reactive than the starting material.[6]
-
Carbocation Rearrangement: While less common with tert-butyl groups, carbocation rearrangements can be a limitation in Friedel-Crafts alkylations with other alkyl halides.[6][7]
Troubleshooting Steps & Solutions:
-
Catalyst Choice: The choice of Lewis acid catalyst is critical. While AlCl₃ is common, milder catalysts like FeCl₃ or solid acid catalysts (e.g., zeolites) can sometimes offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Stoichiometry of Reactants: Using an excess of the aromatic compound (2-methoxybenzoic acid) can help to minimize polyalkylation.[5]
-
Solvent: The choice of solvent can influence the reactivity of the catalyst and the solubility of the reactants. Non-polar solvents are typically used.
Route 2: Directed Ortho-Metalation (DoM) of 4-tert-Butylanisole
Problem: Incomplete Lithiation or Poor Carboxylation Efficiency
Symptoms:
-
Low conversion of the starting material (4-tert-butylanisole).
-
The desired carboxylic acid is not the major product after quenching with CO₂.
-
Formation of symmetrical ketones as a major byproduct has been observed in some Grignard reactions with methoxy-substituted aryl bromides.[8]
Causality and Scientific Explanation: Directed ortho-metalation relies on the coordination of an organolithium reagent (like n-butyllithium or s-butyllithium) to a directing metalating group (DMG), in this case, the methoxy group.[1][9] This coordination facilitates the deprotonation of the adjacent ortho-proton. The subsequent reaction with CO₂ is a nucleophilic attack of the generated aryllithium on the electrophilic carbon of CO₂.[10]
-
Inefficient Lithiation: Incomplete deprotonation can result from an insufficiently strong base, steric hindrance, or suboptimal reaction temperature. The choice of alkyllithium reagent is crucial; for instance, t-BuLi is a stronger base than n-BuLi.[11]
-
Poor Carboxylation: The efficiency of the carboxylation step depends on the effective delivery and reactivity of CO₂. Gaseous CO₂ can sometimes be less efficient than solid CO₂ (dry ice). The Grignard reagent, being a strong base, can also react with acidic protons, such as those from atmospheric moisture.[12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Directed Ortho-Metalation and carboxylation route.
Route 3: Oxidation of 5-tert-Butyl-2-methoxytoluene
Problem: Incomplete Oxidation or Over-oxidation/Side Reactions
Symptoms:
-
Recovery of unreacted starting material.
-
Formation of the corresponding aldehyde (5-tert-butyl-2-methoxybenzaldehyde) as a major byproduct.
-
Demethylation of the methoxy group under harsh oxidation conditions.[13]
Causality and Scientific Explanation: The oxidation of the methyl group to a carboxylic acid typically proceeds through an aldehyde intermediate. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can be effective but may also lead to over-oxidation or cleavage of the aromatic ring under forcing conditions. Catalytic oxidation using transition metals like cobalt or manganese with an oxygen source can be a milder alternative.[14]
-
Incomplete Oxidation: Insufficient oxidizing agent, low reaction temperature, or short reaction times can lead to the isolation of the aldehyde intermediate.
-
Demethylation: Some strong oxidizing conditions, particularly in the presence of strong acids or bases at high temperatures, can lead to the cleavage of the methyl ether, resulting in the corresponding phenol.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Use a sufficient excess of a strong oxidant like KMnO₄ or consider a catalytic system (e.g., Co(OAc)₂/Mn(OAc)₂ with a bromine source and air/O₂).[15] | Ensures complete conversion of the methyl group to the carboxylic acid. Catalytic systems can be milder and more selective. |
| Reaction Temperature | Maintain a controlled temperature. For KMnO₄, refluxing in a suitable solvent is common. For catalytic oxidations, temperatures can range from 100-150 °C.[14] | Prevents over-oxidation and potential side reactions like demethylation. |
| pH Control | For permanganate oxidations, the reaction is typically run under basic conditions, followed by acidic workup. | Controls the reactivity of the oxidant and facilitates the isolation of the carboxylic acid. |
| Reaction Time | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. | Ensures the reaction goes to completion without significant degradation of the product. |
General Purification Challenges
Problem: Difficulty in Removing Unreacted Starting Materials or Isomeric Byproducts
Symptoms:
-
The isolated product is an oil or a low-melting solid with a broad melting point range.
-
Spectroscopic data (NMR, MS) indicates the presence of impurities.
Causality and Scientific Explanation: The structural similarity between the desired product and potential impurities (e.g., isomers from Friedel-Crafts alkylation or the starting material in the case of incomplete reaction) can make purification challenging.
Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The desired benzoic acid will be deprotonated and move into the aqueous layer as the carboxylate salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any neutral organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of less than 3 to precipitate the purified benzoic acid.[16]
-
Filter the solid, wash with cold water, and dry thoroughly.
-
-
Recrystallization:
-
If the product is still not pure, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or ethanol/water) can be effective.
-
Experimental Workflow for Purification:
Caption: General purification workflow for this compound.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 5-tert-butyl-2-methoxybenzoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]
- 3. 5-tert-butyl-2-methoxybenzoic acid [stenutz.eu]
- 4. 5-tert-ブチル-2-メトキシ安息香酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 13. [PDF] Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. US4740614A - Process for preparation of p-hydroxybenzoic acid from p-methoxytoluene - Google Patents [patents.google.com]
- 16. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
Optimization of reaction conditions for maximizing yield of 5-(Tert-butyl)-2-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 5-(tert-butyl)-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and maximize your product yield and purity.
I. Understanding the Synthesis: A Friedel-Crafts Alkylation Approach
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation of 2-methoxybenzoic acid using a tert-butylating agent, such as tert-butanol or a tert-butyl halide, in the presence of a strong acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism.[1]
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an ortho, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The tert-butyl group will preferentially add to the position that is electronically enriched and sterically accessible. In this case, the para position to the strongly activating methoxy group (the 5-position) is the major product.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the strong acid in this reaction?
A1: The strong acid, typically a Brønsted acid like sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃), acts as a catalyst.[2] Its primary function is to generate the tert-butyl carbocation, a potent electrophile, from the tert-butylating agent (e.g., tert-butanol).[3] This carbocation then attacks the electron-rich aromatic ring of 2-methoxybenzoic acid.
Q2: Why is this compound the major product?
A2: The regiochemical outcome is a result of the competing directing effects of the methoxy and carboxylic acid groups. The methoxy group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. The carboxylic acid group is a deactivating group that directs to the meta position. The activating effect of the methoxy group is dominant, leading to substitution primarily at the position para to it, which is the 5-position.
Q3: Can I use other tert-butylating agents besides tert-butanol?
A3: Yes, other tert-butylating agents like tert-butyl chloride or isobutylene can be used. However, tert-butanol is often preferred due to its lower cost and ease of handling. The choice of agent may require slight modifications to the reaction conditions.
Q4: What are the most common side products in this reaction?
A4: The most common side products are isomeric forms of the desired product and di-tert-butylated species. The formation of other isomers arises from substitution at other positions on the ring, although this is generally minor. Di-alkylation can occur because the initial product, this compound, is still activated towards further electrophilic substitution.[4]
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Insufficient reaction time. 4. Poor quality starting materials. | 1. Catalyst: Use fresh, anhydrous strong acid. Lewis acids like AlCl₃ are particularly sensitive to moisture. 2. Temperature: While lower temperatures can improve selectivity, the reaction may not proceed at a reasonable rate. Consider a modest increase in temperature (e.g., from room temperature to 40-50 °C) to enhance the reaction kinetics.[5] 3. Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, extend the duration. 4. Reagents: Ensure your 2-methoxybenzoic acid and tert-butanol are of high purity. |
| Formation of Multiple Products (Isomers) | 1. High reaction temperature. 2. Inappropriate catalyst choice. | 1. Temperature Control: Higher temperatures can lead to less selective reactions and the formation of undesired isomers. Running the reaction at a lower temperature (e.g., 0-10 °C) can favor the thermodynamically more stable 5-substituted product.[4] 2. Catalyst Selection: Milder Lewis acids or solid acid catalysts like zeolites can sometimes offer better regioselectivity.[4] |
| Significant Amount of Di-tert-butylated Byproduct | 1. Molar ratio of reactants. 2. The mono-alkylated product is more activated than the starting material. | 1. Stoichiometry: Use a molar excess of 2-methoxybenzoic acid relative to the tert-butylating agent. This will increase the probability of the tert-butyl carbocation reacting with the starting material rather than the mono-substituted product. A starting point could be a 1.5:1 or 2:1 ratio of the benzoic acid to the alcohol.[4] 2. Controlled Addition: Add the tert-butylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize di-alkylation. |
| Product is an Oil and Does Not Solidify | 1. Presence of impurities. 2. Residual solvent. | 1. Purification: The oily nature is likely due to impurities depressing the melting point. Attempt to purify a small sample by column chromatography to isolate the pure compound, which should be a solid. This can also help identify the impurities. 2. Solvent Removal: Ensure all solvents from the workup are thoroughly removed under reduced pressure. |
| Difficulty in Purifying the Product by Recrystallization | 1. Inappropriate recrystallization solvent. 2. Similar polarity of product and byproducts. | 1. Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[6] For benzoic acid derivatives, common solvents to screen include water, ethanol, methanol, or mixtures like ethanol/water.[7] 2. Alternative Purification: If recrystallization is ineffective, consider column chromatography. A solvent system of ethyl acetate and hexanes is a good starting point for separating benzoic acid derivatives. |
IV. Experimental Protocols
Optimized Starting Protocol for the Synthesis of this compound
This protocol is a recommended starting point for your optimization experiments.
Materials:
-
2-methoxybenzoic acid
-
tert-Butanol
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzoic acid (1.0 eq) in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (e.g., 2.0 eq) to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve tert-butanol (1.1 eq) in a small amount of dichloromethane.
-
Add the tert-butanol solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).
Recrystallization Protocol
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., boiling ethanol).[6]
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water) until the solution becomes cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
V. Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for common issues in the synthesis.
VI. References
-
ACS Omega. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. --INVALID-LINK--
-
Organic Letters. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. --INVALID-LINK--
-
ResearchGate. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. --INVALID-LINK--
-
Recrystallization 2. (n.d.). --INVALID-LINK--
-
recrystallization-2.doc.pdf. (n.d.). --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis. --INVALID-LINK--
-
Reddit. (2023). Go-to recrystallization solvent mixtures. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis of High-Purity 2-tert-Butyl-4-methoxyphenol: Application Notes and Protocols. --INVALID-LINK--
-
Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide. --INVALID-LINK--
-
Chemistry 211 Experiment 1. (2012). --INVALID-LINK--
-
Scribd. (n.d.). Recrystallization of Benzoic Acid PDF. --INVALID-LINK--
-
Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). --INVALID-LINK--
-
Scribd. (n.d.). Friedel Crafts. --INVALID-LINK--
-
Google Patents. (n.d.). United States Patent Office. --INVALID-LINK--
-
PubChem. (n.d.). 5-tert-butyl-2-methoxybenzoic acid (C12H16O3). --INVALID-LINK--
-
Google Patents. (n.d.). Process for synthesizing p-methoxy benzaldehyde or p-tertbutyl.... --INVALID-LINK--
-
ResearchGate. (n.d.). Selective synthesis of 2-t-butylated hydroxyl anisole by t-butylation of 4-methoxyphenol with t-butyl alcohol over mesoporous solid acid catalysts. --INVALID-LINK--
-
PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid. --INVALID-LINK--
-
Selleck Chemicals. (n.d.). 2-Methoxybenzoic acid. --INVALID-LINK--
-
NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-methoxybenzoic acid AldrichCPR. --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method of methoxybenzoic acid. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
BenchChem. (n.d.). optimizing reaction conditions for 3-t-Butyl-5-hydroxybenzoic acid synthesis. --INVALID-LINK--
References
- 1. scribd.com [scribd.com]
- 2. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di- tert -butylperoxide to synthesize quaternary c ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06422C [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. 4-tert-Butyl-2-methoxybenzoic acid | C12H16O3 | CID 12613739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of 5-(Tert-butyl)-2-methoxybenzoic Acid
Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the stability and degradation studies of 5-(tert-butyl)-2-methoxybenzoic acid. This document is structured to offer both foundational knowledge and practical, field-proven insights into the experimental design, execution, and troubleshooting of such studies. Recognizing the limited availability of specific degradation data for this compound, this guide synthesizes information from structurally related molecules and fundamental chemical principles to predict potential degradation pathways and offer robust analytical methodologies. All protocols and recommendations are grounded in established regulatory frameworks, such as the ICH guidelines, to ensure scientific integrity and trustworthiness.
Introduction and Compound Profile
This compound is an aromatic carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of any product in which it is a component. Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of the molecule and helping to develop and validate stability-indicating analytical methods.[1][2]
| Property | Value | Source |
| CAS Number | 73469-54-2 | [3] |
| Molecular Formula | C₁₂H₁₆O₃ | [3] |
| Molecular Weight | 208.25 g/mol | [3] |
| Physical Form | White to yellow solid | |
| Storage | Sealed in a dry, room temperature environment |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: Cleavage of the methoxy ether bond to form 5-(tert-butyl)-2-hydroxybenzoic acid, particularly under acidic conditions.
-
Oxidation: The electron-rich aromatic ring and the tert-butyl group are susceptible to oxidation. This can lead to the formation of phenolic and quinone-like structures, as well as potential side-chain oxidation.[4][5]
-
Photodegradation: Aromatic carboxylic acids can be susceptible to photolytic degradation, potentially leading to decarboxylation or the formation of radical species.[6][7]
-
Thermal Degradation: At elevated temperatures, decarboxylation to form 4-tert-butylanisole is a plausible degradation pathway.[8]
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C) and protected from light.
Q3: How much degradation should I aim for in my forced degradation studies?
A3: The goal of forced degradation studies is to achieve a meaningful level of degradation without completely destroying the molecule. A generally accepted range is 5-20% degradation of the parent compound.[9] This level of degradation is typically sufficient to produce and identify the primary degradation products and to validate the stability-indicating nature of the analytical method.
Q4: Can I use a generic HPLC method for my stability studies?
A4: It is highly recommended to develop and validate a specific stability-indicating HPLC method. A generic method may not be able to separate the parent compound from all potential degradation products, leading to inaccurate stability data. The method must be proven to be specific for the intact drug and its degradation products.[10]
Troubleshooting Guides
Issue 1: No or minimal degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. For thermal studies, consider incremental increases of 10°C above the accelerated stability testing temperature.[1] |
| The compound is highly stable. | While possible, it is crucial to ensure that the applied stress is significant. If no degradation is observed even under harsh conditions, provide a scientific justification in your report. |
| Analytical method is not sensitive enough. | Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradation products. |
Issue 2: Excessive degradation (>50%) is observed.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the exposure time. The goal is to identify primary degradants, and overly harsh conditions may lead to secondary or tertiary degradation products that are not relevant to shelf-life stability.[9] |
| Incorrect sample preparation. | Verify the concentration of your stock solutions and the dilutions made for the stress studies. |
Issue 3: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase pH. | For acidic analytes like this compound, a mobile phase with a pH around 2.5-3.5 is often optimal for good peak shape on a C18 column. This ensures the carboxylic acid is in its protonated form. |
| Co-elution of degradants. | Modify the gradient profile, mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl) to improve the separation of the parent peak from its degradants. |
| Sample solvent is too strong. | If possible, dissolve and inject your samples in the initial mobile phase to avoid peak distortion. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by ICH guidelines.[1][2][9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a stability chamber at 80°C for 48 hours.
-
Dissolve the sample in the HPLC mobile phase for analysis.
-
For solution stability, incubate a solution of the compound at 60°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Potential Degradation Pathways and Data Interpretation
Due to the lack of specific literature on the degradation of this compound, the following degradation pathways are proposed based on the chemical properties of its functional groups and data from similar molecules.
Diagram: Proposed Degradation Pathways
References
- 1. rjptonline.org [rjptonline.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scbt.com [scbt.com]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of alkoxyphenols. Part XV. Autoxidation of 2- and 3-mono- and 2,5-di-t-butyl-4-methoxyphenol and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Photodegradation of benzoic acid using titanium dioxide catalyst calcined at various temperatures | Malaysian Journal of Catalysis [mjcat.utm.my]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
Identifying and minimizing byproducts in 5-(Tert-butyl)-2-methoxybenzoic acid synthesis
Welcome to the Technical Support Center for the synthesis of 5-(tert-butyl)-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, thereby optimizing your synthetic protocols for higher purity and yield.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds via two primary routes:
-
Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution involves the introduction of a tert-butyl group onto the aromatic ring of 2-methoxybenzoic acid or its ester derivative.
-
Directed Ortho-Lithiation: This regioselective method involves the deprotonation of 4-tert-butylanisole at the position ortho to the methoxy group, followed by carboxylation.
Each pathway presents a unique set of challenges and potential byproducts. This guide will address each route in detail.
Section 1: Friedel-Crafts Alkylation Route
This approach is attractive due to the ready availability of starting materials. However, controlling the regioselectivity and extent of alkylation can be challenging.
Troubleshooting & FAQs: Friedel-Crafts Alkylation
Q1: I am observing multiple products in my reaction mixture by TLC and LC/MS. What are the likely isomeric byproducts?
A1: In the Friedel-Crafts tert-butylation of 2-methoxybenzoic acid, the methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The bulky tert-butyl group will also be sterically hindered from adding to the C3 position. Therefore, in addition to your desired product, this compound, you can expect the formation of other isomers.
-
3-(tert-butyl)-2-methoxybenzoic acid: Formation is generally minor due to steric hindrance from the adjacent carboxylic acid and methoxy groups.
-
4-(tert-butyl)-2-methoxybenzoic acid: Can be formed, but the electronic directing effects of the methoxy group favor the 5-position.
Mechanism of Isomer Formation: The tert-butyl cation, a bulky electrophile, will preferentially attack the electron-rich positions on the aromatic ring that are least sterically hindered. The interplay between the electronic directing effects of the substituents and steric hindrance determines the final isomer distribution.
Identification:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is diagnostic for distinguishing these isomers. Each isomer will exhibit a unique splitting pattern and chemical shifts for the aromatic protons. For example, the desired 5-tert-butyl isomer will show three distinct aromatic protons, while the 4-tert-butyl isomer will show a different set of multiplicities.[1][2][3]
-
HPLC-UV: A well-developed reversed-phase HPLC method can separate these isomers based on their subtle differences in polarity.[4][5][6][7]
Table 1: Predicted ¹H NMR Aromatic Signals for Isomeric Byproducts
| Compound | Predicted Aromatic Proton Signals (relative to TMS) |
| This compound (Desired) | Three distinct signals, likely a doublet, a doublet of doublets, and another doublet. |
| 3-(tert-butyl)-2-methoxybenzoic acid | Three distinct signals, with different coupling constants compared to the 5-isomer. |
| 4-(tert-butyl)-2-methoxybenzoic acid | Three distinct signals, with a different splitting pattern due to the change in symmetry. |
Minimization Strategies:
-
Choice of Catalyst: Using a milder Lewis acid (e.g., FeCl₃ instead of AlCl₃) can sometimes improve regioselectivity.[8]
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the thermodynamically more stable product.[9]
Q2: My product appears to be contaminated with a higher molecular weight species. What could this be?
A2: A common byproduct in Friedel-Crafts alkylation is the formation of poly-alkylated products.[10][11] In this case, you are likely observing di-tert-butyl-2-methoxybenzoic acid .
Mechanism of Polyalkylation: The initial product, this compound, contains two activating groups (methoxy and tert-butyl), making it more reactive than the starting material, 2-methoxybenzoic acid. This increased reactivity can lead to a second tert-butylation reaction.[9][10]
Identification:
-
Mass Spectrometry (MS): The di-tert-butylated product will have a molecular weight that is 56 units higher than the desired product.
-
¹H NMR: The ¹H NMR spectrum will show two singlets in the aliphatic region corresponding to two tert-butyl groups and a simplified aromatic region.[12]
Minimization Strategies:
-
Stoichiometry Control: Use a large excess of the aromatic substrate (2-methoxybenzoic acid) relative to the tert-butylating agent. This statistically favors the alkylation of the starting material over the mono-alkylated product.[9][10]
-
Alternative Synthesis: The most effective way to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group is deactivating, which prevents further substitution.[10]
Experimental Protocol 1: Minimizing Polyalkylation via Stoichiometric Control
-
In a round-bottom flask, dissolve 2-methoxybenzoic acid in a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Use a 5 to 10-fold molar excess of 2-methoxybenzoic acid relative to the tert-butylating agent (e.g., tert-butyl chloride or tert-butanol).
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise while maintaining the low temperature.
-
Slowly add the tert-butylating agent dropwise over an extended period.
-
Monitor the reaction progress by TLC or LC/MS to maximize the formation of the mono-alkylated product.
-
Work up the reaction by quenching with ice-water and extracting the product.
Diagram 1: Troubleshooting Friedel-Crafts Alkylation Byproducts
References
- 1. m.youtube.com [m.youtube.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. magritek.com [magritek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 8. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Alkylation of Anisole
Welcome to the technical support center for the Friedel-Crafts alkylation of anisole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this fundamental carbon-carbon bond-forming reaction. Here, we will move beyond simple procedural lists to explore the underlying chemical principles that govern the success—or failure—of your experiment.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts alkylation of anisole resulting in a complex mixture of products and a low yield of the desired mono-alkylated product?
A: This is a classic challenge in Friedel-Crafts alkylation. The primary reason is often polyalkylation . The methoxy group of anisole is strongly activating, making the initial product, an alkylated anisole, even more reactive than the starting material.[1] This leads to subsequent alkylation reactions, creating a mixture of di- and tri-alkylated products.[2][3] To mitigate this, a common strategy is to use a large excess of the aromatic substrate, in this case, anisole.[4][5]
Q2: I'm observing the formation of an unexpected isomer. What could be the cause?
A: This is likely due to carbocation rearrangement . The Friedel-Crafts alkylation proceeds through a carbocation intermediate.[6] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before attacking the anisole ring.[7] This is a known limitation of the reaction.[8] To avoid this, consider using an alkylating agent that forms a stable carbocation or, alternatively, perform a Friedel-Crafts acylation followed by reduction, as acylium ions do not rearrange.[7]
Q3: My reaction is sluggish or not proceeding at all. What are the likely culprits?
A: Several factors could be at play. A primary suspect is catalyst deactivation . The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[9] Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[5] Additionally, the methoxy group of anisole, being a Lewis base, can form a complex with the AlCl₃ catalyst, effectively deactivating it.[10] This is why stoichiometric or even excess amounts of the catalyst are often required.[10] Finally, ensure your reagents are of high purity, as impurities can interfere with the reaction.[9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Friedel-Crafts alkylation of anisole.
Symptom 1: No Reaction or Low Conversion
If you are observing minimal consumption of your starting materials, consider the following potential causes and solutions.
Potential Cause 1: Inactive Catalyst The Lewis acid catalyst is the heart of the reaction, and its activity is paramount.
-
Moisture Contamination: Lewis acids like AlCl₃ react vigorously with water, leading to their decomposition.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and freshly opened or purified reagents. It is imperative to work under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from interfering.[5]
-
-
Catalyst Deactivation by Anisole: The lone pair of electrons on the oxygen atom of anisole's methoxy group can coordinate with the Lewis acid, forming an inactive complex.[10][11]
-
Solution: While this interaction is inherent to the substrate, using a stoichiometric amount or a slight excess of the catalyst can help ensure enough active catalyst is available for the alkylating agent.
-
Potential Cause 2: Insufficient Reaction Temperature While some Friedel-Crafts reactions proceed at room temperature, others require heating to overcome the activation energy.[9]
-
Solution: If your reaction is sluggish at room temperature, consider gradually increasing the temperature. Monitor the reaction closely, as excessive heat can lead to side reactions and decomposition.[12][13] A pilot experiment with small temperature increments (e.g., 10 °C) can help identify the optimal temperature range.
Potential Cause 3: Poor Reagent Quality The purity of your anisole and alkylating agent is critical.
-
Solution: Use freshly distilled or high-purity grade reagents. Impurities can act as catalyst poisons or participate in side reactions, leading to low yields.[9]
Troubleshooting Workflow for No/Low Conversion
Caption: A systematic workflow for troubleshooting low conversion.
Symptom 2: Excessive Polyalkylation
The formation of multiple alkylated products is a frequent challenge due to the activating nature of the methoxy and the initial alkyl group.
Potential Cause: Product is More Reactive than Starting Material The mono-alkylated anisole product is more electron-rich and thus more nucleophilic than anisole itself, making it prone to further alkylation.[1]
-
Solution 1: Use Excess Anisole: By using a large excess of anisole, you increase the probability that the electrophile (carbocation) will react with a molecule of the starting material rather than the more reactive product.[4][8] A molar ratio of anisole to alkylating agent of 5:1 or higher is often recommended.
-
Solution 2: Controlled Addition of Alkylating Agent: Slowly adding the alkylating agent to the reaction mixture over an extended period can help maintain a low concentration of the electrophile, favoring mono-alkylation.
-
Solution 3: Alternative Two-Step Synthesis: The most robust method to avoid polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1] The acyl group is deactivating, which prevents further substitution on the aromatic ring.[1] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1]
Controlling Polyalkylation: A Comparison of Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Excess Anisole | Statistical probability | Simple, one-pot reaction | Requires separation of product from large excess of starting material |
| Slow Addition | Kinetic control | Can improve mono-alkylation selectivity | May require specialized equipment (e.g., syringe pump) |
| Acylation-Reduction | Electronic deactivation | Excellent control, avoids polyalkylation and rearrangements | Two-step process, adds complexity to the synthesis |
Symptom 3: Poor Regioselectivity (Incorrect Isomer Ratio)
The methoxy group of anisole is an ortho, para-director. However, the ratio of these isomers can be influenced by several factors.
Potential Cause 1: Steric Hindrance The size of the incoming alkyl group can influence the ortho:para ratio.
-
Explanation: The para position is generally less sterically hindered than the two ortho positions.[14] Larger, bulkier alkylating agents will preferentially react at the para position to minimize steric clash with the methoxy group.
-
Solution: If the ortho isomer is desired, using a smaller alkylating agent may increase its proportion. However, the para isomer is often the major product due to both steric and electronic factors.[15]
Potential Cause 2: Reaction Temperature The isomer distribution can be temperature-dependent.
-
Explanation: At lower temperatures, the reaction is under kinetic control, favoring the faster-forming product. At higher temperatures, thermodynamic control may prevail, favoring the most stable product.[16] In some cases, the initially formed kinetic product can isomerize to the more stable thermodynamic product at elevated temperatures.
-
Solution: To favor the kinetically controlled product, run the reaction at a lower temperature (e.g., 0 °C). If the thermodynamically more stable product is desired, a higher reaction temperature may be beneficial.[12]
Mechanism: Catalyst Deactivation by Anisole
The Lewis basicity of the methoxy group's oxygen can lead to the deactivation of the Lewis acid catalyst.
Caption: Deactivation of the Lewis acid catalyst by anisole.
Experimental Protocols
Standard Protocol for Friedel-Crafts Alkylation of Anisole with tert-Butyl Chloride
This protocol is provided as a general guideline and may require optimization.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add anisole (e.g., 5 equivalents) dissolved in an anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred solution in portions.
-
Alkylating Agent Addition: Add tert-butyl chloride (1 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring it slowly into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or distillation to isolate the desired alkylated anisole isomers.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Solubility Challenges with 5-(Tert-butyl)-2-methoxybenzoic Acid
Welcome to our dedicated technical support center for researchers, chemists, and formulation scientists working with 5-(tert-butyl)-2-methoxybenzoic acid. This resource is designed to provide practical, in-depth guidance on overcoming the solubility challenges that can arise during its use in various synthetic applications. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the robustness of your experimental outcomes.
Understanding the Molecule: The Root of Solubility Issues
This compound possesses a unique chemical architecture that dictates its solubility behavior. The molecule integrates a nonpolar, bulky tert-butyl group and a polar carboxylic acid moiety on a benzene ring, complemented by a methoxy group in the ortho position. This combination of a hydrophobic region (the tert-butylated aromatic ring) and a hydrophilic, hydrogen-bond-donating-and-accepting group (the carboxylic acid) results in nuanced solubility characteristics. Its solubility is a delicate balance between these opposing forces and is highly dependent on the chosen solvent system.
Generally, like other substituted benzoic acids, it exhibits limited solubility in nonpolar solvents and is sparingly soluble in water under neutral or acidic conditions.[1][2] However, it is more soluble in polar organic solvents, particularly those capable of hydrogen bonding.[3][4]
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may encounter in the lab. Each issue is followed by a step-by-step troubleshooting workflow, grounded in chemical principles.
Issue 1: My this compound is not dissolving sufficiently in the reaction solvent at the outset.
This is a common hurdle, especially when working with non-polar or moderately polar aprotic solvents.
Workflow for Initial Dissolution Failure
Caption: Decision workflow for initial solubility problems.
Detailed Steps:
-
Solvent Screening: The adage "like dissolves like" is your first guide.[5] Given the polarity of the carboxylic acid group, polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or polar protic solvents like alcohols are good starting points. If your reaction chemistry allows, screen a small sample of your acid in a few different solvents to find a suitable one.
-
Gentle Heating: Increasing the temperature often enhances solubility.[3] Use a water bath or oil bath to gently warm your mixture while stirring. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Sonication: For kinetically slow dissolution, sonication can be highly effective. The high-frequency sound waves create cavitation bubbles, and their collapse provides intense local energy to break up solid agglomerates and enhance solvent-solute interactions.[6]
Experimental Protocol: Sonication for Enhanced Dissolution [6]
-
Preparation: Place your weighed this compound and the chosen solvent in a flask.
-
Immersion: Partially immerse the flask in an ultrasonic bath filled with water.
-
Operation: Turn on the sonicator. Monitor the dissolution visually.
-
Duration: Continue for 5-15 minute intervals until the solid dissolves.
-
-
Particle Size Reduction: Grinding the solid acid with a mortar and pestle before adding it to the solvent increases the surface area available for solvation, which can significantly speed up dissolution.[6]
Issue 2: The reaction is sluggish or stalls, and I suspect poor solubility is the culprit, even if it appears dissolved.
Even in a seemingly clear solution, the concentration of the dissolved acid might be too low to sustain a practical reaction rate.
Workflow for Slow or Stalled Reactions
Caption: Strategies for overcoming reaction rate limitations due to solubility.
Detailed Steps:
-
Implement a Co-Solvent System: The use of a co-solvent can dramatically increase the solubility of your starting material.[7][8] A small amount of a highly polar, miscible solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be added to a less polar solvent to create a mixture with a more favorable overall polarity.
Experimental Protocol: Implementing a Co-Solvent System
-
Primary Solvent: Begin with your primary reaction solvent.
-
Co-solvent Addition: While stirring, add the co-solvent (e.g., DMF) dropwise until the this compound fully dissolves.
-
Record Ratio: Note the final volume ratio of the two solvents. This ratio should be used for scaling up the reaction.
-
Proceed with Reaction: Continue with your synthetic procedure in this mixed solvent system.
-
-
pH Modification (for specific reactions): In reactions like esterifications or amide couplings, converting the carboxylic acid to its more soluble carboxylate salt in situ can be a powerful strategy. The addition of a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) will deprotonate the acid, increasing its solubility in polar solvents. This is a standard practice in many amide coupling protocols.[9]
-
Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase (e.g., esterification with an alkyl halide using an inorganic base), a phase-transfer catalyst is an excellent solution.[2][10] The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the carboxylate anion. This lipophilic ion pair can then travel into the organic phase to react with the electrophile.[11]
Mechanism of Phase-Transfer Catalysis in Esterification
Caption: Simplified mechanism of PTC for esterification.
Frequently Asked Questions (FAQs)
Q1: In what types of reactions is the solubility of this compound often a problem?
A1: Solubility issues are most prominent in:
-
Amide bond formation: These reactions often use aprotic solvents like DCM or THF where the free acid may have limited solubility before the addition of a base and coupling agent.[12][13]
-
Esterification: Particularly under acidic conditions (Fischer esterification) in less polar solvents, or in biphasic systems with alkyl halides. The starting acid's concentration in the organic phase can be rate-limiting.[11][14]
-
Reactions requiring non-polar solvents: If the other reactants necessitate a non-polar solvent like hexane or toluene, dissolving the highly polar carboxylic acid can be very challenging.
Q2: I've tried several solvents and my compound still won't dissolve. What are my options?
A2: If standard methods fail, consider more advanced or alternative strategies:
-
Solvent-free reactions: Mechanochemistry, using techniques like ball-milling, can induce reactions between solids without the need for a solvent, completely bypassing solubility issues.[15][16]
-
Greener Solvents: Explore novel, greener solvents which may have unique solvating properties. For example, 2-methyltetrahydrofuran (2-MeTHF) is often a good replacement for THF and DCM and can exhibit different solubility characteristics.[17]
-
Derivatization: As a last resort, you could consider a temporary derivatization of the carboxylic acid to a more soluble group, perform the desired reaction, and then deprotect. This adds steps but can be effective for particularly intractable cases.
Q3: How do the tert-butyl and methoxy groups specifically affect the solubility?
A3: The large, nonpolar tert-butyl group significantly increases the hydrophobic character of the molecule, reducing its solubility in water and highly polar protic solvents compared to unsubstituted benzoic acid. The ortho-methoxy group can engage in intramolecular hydrogen bonding with the carboxylic acid proton. This internal interaction can decrease its ability to form hydrogen bonds with solvent molecules, which may lower its solubility in protic solvents compared to its para-isomer, but can increase its solubility in non-polar solvents.
Q4: Can I predict the solubility of this compound in a given solvent?
A4: While precise prediction is difficult without experimental data, you can make educated estimations. Computational models like COSMO-RS can provide theoretical solubility predictions.[18] For a practical lab approach, referring to solubility data of structurally similar compounds, such as other 2,5-disubstituted benzoic acids, can offer valuable clues, though direct extrapolation should be done with caution.[3][19]
Data Summary
While specific quantitative solubility data for this compound is not widely available in the literature, the table below provides a qualitative summary based on the general properties of substituted benzoic acids.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | THF, Acetone, DCM, DMF | Good | Favorable dipole-dipole interactions. DMF and DMSO are particularly effective due to their high polarity.[12] |
| Non-Polar | Hexane, Toluene | Poor | The polar carboxylic acid group dominates, leading to poor compatibility with non-polar solvents.[4] |
| Aqueous (Acidic/Neutral) | Water (pH < 7) | Very Poor | The compound exists in its less soluble, protonated form. |
| Aqueous (Basic) | Water + NaOH (pH > 8) | High | Forms the highly soluble sodium 5-(tert-butyl)-2-methoxybenzoate salt.[4] |
This technical guide is intended to be a living document. As new methods and data become available, we will continue to update this resource to best support your research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. inpressco.com [inpressco.com]
- 8. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. One moment, please... [ijstr.org]
- 15. sciencedaily.com [sciencedaily.com]
- 16. ijrpr.com [ijrpr.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying 5-(Tert-butyl)-2-methoxybenzoic acid by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 5-(tert-butyl)-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following information is structured in a question-and-answer format to directly address specific issues, offering not just protocols, but the scientific reasoning behind them.
I. Frequently Asked Questions (FAQs)
Q1: My biggest challenge is choosing the right solvent system for Thin-Layer Chromatography (TLC) and column chromatography. Where do I start?
A1: Selecting an appropriate solvent system is crucial for achieving good separation. The goal is to find a mobile phase that provides a retention factor (Rf) for your target compound in the range of 0.2-0.4 on a silica gel TLC plate.[1] This range typically translates to effective separation on a column.
For this compound, which is a moderately polar acidic compound, a good starting point is a mixture of a non-polar solvent and a more polar solvent. A common and effective combination is a gradient of ethyl acetate in hexanes or petroleum ether.[2]
Pro-Tip: To counteract the acidic nature of the benzoic acid, which can cause "tailing" or streaking on the silica plate, add a small amount of acetic acid (typically 0.1-1%) to your mobile phase.[3] This suppresses the ionization of the carboxylic acid, leading to sharper spots and better separation.[4]
A recommended starting solvent system for TLC analysis is Hexane:Ethyl Acetate:Acetic Acid (7:3:0.1, v/v/v) . You can then adjust the ratio of hexane to ethyl acetate to optimize the Rf value. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and thus increase the Rf value.
Q2: I'm observing significant peak tailing for my compound during column chromatography. What's causing this and how can I fix it?
A2: Peak tailing is a common issue when purifying acidic compounds like this compound on standard silica gel.[5] This phenomenon is often caused by strong interactions between the acidic analyte and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[4]
Here are several strategies to mitigate peak tailing:
-
Mobile Phase Modification: As mentioned in Q1, adding a small amount of a competing acid, like acetic acid, to your mobile phase can significantly improve peak shape. The acetic acid protonates the silanol groups, reducing their interaction with your target compound.[4]
-
Deactivating the Stationary Phase: For particularly stubborn cases, you can deactivate the silica gel itself. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small percentage of a base like triethylamine before packing the column. However, for an acidic compound, this is generally not the preferred method. A better approach for acidic compounds is to use a mobile phase containing a small amount of acid.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or acidic) can be a good alternative to silica gel for some acidic compounds.[6] Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is another powerful option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol mixtures).
Q3: My compound seems to be stuck on the column and won't elute, even with a high concentration of the polar solvent. What should I do?
A3: This can be a frustrating situation with several potential causes:
-
Compound Decomposition: Test the stability of your compound on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it. If you see new spots or significant streaking, your compound may be decomposing on the silica.[6]
-
Incorrect Solvent System: Double-check that you have prepared your mobile phase correctly. An accidental reversal of the polar and non-polar components is a common mistake.[6]
-
Insufficient Polarity: While you may have increased the polar solvent concentration, it might still not be sufficient to elute a highly retained compound. For very polar compounds, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.
-
Precipitation on the Column: If your crude sample was not fully dissolved before loading, or if it has low solubility in the initial mobile phase, it may have precipitated at the top of the column.
Troubleshooting Steps:
-
Confirm Compound Stability: Perform the TLC stability test described above.
-
Verify Solvent Composition: Ensure your mobile phase components are correct.
-
Drastic Polarity Increase: If the compound is stable, try flushing the column with a much more polar solvent (e.g., pure ethyl acetate or even a mixture containing methanol) to see if you can recover your compound.
Q4: How can I effectively visualize my compound on a TLC plate and in the collected fractions?
A4: Since this compound contains an aromatic ring, it is UV active. This provides a non-destructive way to visualize your compound.
-
UV Visualization: Use a TLC plate with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄). Under a UV lamp at 254 nm, your compound will appear as a dark spot against a green fluorescent background.[3]
-
Staining: If UV visualization is not sensitive enough, or for compounds that are not UV active, chemical stains can be used.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. It will appear as a yellow or brown spot on a purple background.[7]
-
Bromocresol Green Stain: This is an indicator stain that is particularly useful for acidic compounds. Your compound will appear as a yellow spot on a blue or green background.[3]
-
For monitoring fractions, you can spot a small amount of each fraction on a TLC plate and develop it to track the elution of your compound.[8]
II. Troubleshooting Guide
This section provides a more detailed, issue-specific guide to resolving common problems during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system. - Column overloading. - Poor column packing. | - Optimize the mobile phase using TLC to achieve a ΔRf of at least 0.2 between your compound and the impurities. - Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). - Ensure the column is packed evenly without any cracks or channels. |
| Compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Elutes Too Slowly (Low Rf) | - Mobile phase is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase. Consider a step gradient if the compound is significantly retained.[6] |
| Cracked or Channeled Silica Bed | - Improper packing technique. - Running the column dry. | - Pack the column using a slurry method to ensure a homogenous bed. - Always maintain a level of solvent above the silica bed to prevent it from drying out. |
| Co-elution of Impurities | - Similar polarity of compound and impurity. | - Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of hexanes) can alter the selectivity. - Consider an alternative stationary phase like alumina or reversed-phase silica.[6] |
III. Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step methodology for the purification of this compound.
Step 1: Preparation of the Mobile Phase
-
Based on your TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate with 0.5% acetic acid.
-
Prepare a less polar "loading solvent" (e.g., 95:5 Hexane:Ethyl Acetate) and a more polar "elution solvent" (e.g., 80:20 Hexane:Ethyl Acetate).
Step 2: Packing the Column
-
Select an appropriately sized column for the amount of crude material you wish to purify.
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Fill the column about one-third full with the loading solvent.
-
In a separate beaker, create a slurry of silica gel in the loading solvent.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly.
-
Open the stopcock to drain some of the solvent, allowing the silica to settle into a uniform bed.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.
Step 3: Loading the Sample
-
Dissolve your crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb into the silica bed by draining the solvent until it is level with the top of the sand.
Step 4: Elution and Fraction Collection
-
Carefully add the elution solvent to the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under a UV lamp.[8]
-
Once the desired compound begins to elute, collect the fractions containing it.
-
After your compound has fully eluted, you can increase the polarity of the mobile phase to elute any remaining impurities.
Step 5: Isolation of the Purified Compound
-
Combine the fractions that contain the pure compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
IV. Visualization of the Workflow
The following diagram illustrates the logical workflow for the column chromatography purification process.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. tara.tcd.ie [tara.tcd.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Chromatography [chem.rochester.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. magritek.com [magritek.com]
Technical Support Center: Recrystallization of 5-(Tert-butyl)-2-methoxybenzoic acid
Welcome to the technical support center for the purification of 5-(tert-butyl)-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful high-purity recrystallization of this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[1][2] For aromatic carboxylic acids like this, a good starting point is to test polar solvents. Based on the principle of "like dissolves like," solvents with similar functional groups can be effective.[3]
A preliminary solvent screen is recommended.[1][4] Small-scale tests with solvents such as water, ethanol, methanol, ethyl acetate, acetone, and toluene can quickly identify a suitable candidate.[2][4] For substituted benzoic acids, water and ethanol are often effective.[5][6][7] Given the compound's structure, a mixture of a soluble solvent (like ethanol or methanol) and an anti-solvent (like water) is also a very promising approach.[1]
Q2: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[8] This can happen for a few reasons:
-
High Impurity Levels: Significant impurities can depress the melting point of the mixture, causing it to separate as a liquid.[9]
-
Supersaturation Issues: If the solution is too concentrated or cools too quickly, the solute may come out of solution above its melting point.[8][9]
-
Inappropriate Solvent Choice: The solvent may be too non-polar for the compound.[9]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to slightly decrease the concentration.[10][11]
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve this.[2][5] Slow cooling provides the necessary time for proper crystal lattice formation.[12]
-
Solvent System Adjustment: If using a mixed solvent system, try adjusting the ratio to be slightly more solubilizing.
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution can help remove them before filtration.[12][13]
Q3: I'm getting a very low yield after recrystallization. What are the common causes?
A3: Low yield is a frequent issue in recrystallization and can often be traced back to a few key procedural steps:[10]
-
Using Too Much Solvent: This is the most common reason for poor yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[11][14][15]
-
Premature Crystallization: If crystals form during hot filtration, product will be lost.
-
Incomplete Cooling: Not cooling the solution to a sufficiently low temperature will result in less product crystallizing out.[15]
-
Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent will dissolve some of the product.[14]
To improve your yield, ensure you are using the minimum amount of near-boiling solvent to dissolve your compound.[14][16] Always wash the collected crystals with a minimal amount of ice-cold solvent.[14]
Q4: My recrystallized product is still impure. What can I do?
A4: If impurities persist, consider the following:
-
Inadequate Solvent: The chosen solvent may not be effectively differentiating between your product and the impurities. Re-evaluate your solvent choice.
-
Crystallization Was Too Rapid: Fast crystal growth can trap impurities within the crystal lattice.[10] Ensure slow and undisturbed cooling.[2][14]
-
Co-crystallization: The impurity may have a similar structure and solubility profile, leading to it crystallizing alongside your product. A second recrystallization, possibly with a different solvent system, may be necessary.
-
Insoluble Impurities: If there were insoluble impurities in your crude product that were not removed by hot filtration, they will remain.[17]
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental challenges.
Guide 1: Systematic Solvent Selection
Choosing the right solvent is the most critical step for a successful recrystallization.[2][17]
Solubility Data for Structurally Similar Compounds
| Solvent | Solubility of 4-Methoxybenzoic Acid | Solubility of p-tert-Butylbenzoic Acid | Expected Behavior for this compound |
| Water | Sparingly soluble in cold, more soluble in hot water.[18] | Not specified, but generally low for similar compounds.[5] | Likely sparingly soluble in cold water, with increased solubility in hot water. |
| Alcohols (Methanol, Ethanol) | Highly soluble.[18] | Soluble.[19] | Expected to be highly soluble, especially when hot. |
| Esters (Ethyl Acetate) | Soluble.[18] | Not specified. | Likely a good solvent candidate. |
| Ketones (Acetone) | Good solubility.[18] | Not specified. | Likely a good solvent candidate. |
| Hydrocarbons (Toluene, Hexane) | Lower solubility.[18] | Soluble in Toluene, poorly in Hexane.[19] | Lower solubility expected, potentially useful as an anti-solvent. |
Experimental Workflow for Solvent Screening
This workflow will guide you through a systematic process to identify the optimal single or mixed solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
Guide 2: Overcoming Crystallization Failures
If your compound fails to crystallize even after selecting a seemingly appropriate solvent, follow these steps.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the meniscus.[10][20] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution.[14] This provides a template for further crystallization.
-
Reduce Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and re-cool.[10][11]
-
-
Address Supersaturation:
-
A solution can become supersaturated without forming crystals.[11] This is a state where the concentration of the solute is higher than its solubility at that temperature. The induction methods above are designed to overcome the energy barrier for nucleation in a supersaturated solution.
-
-
Final Recovery:
III. Experimental Protocols
Here are two detailed protocols for the recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization (Using Ethanol)
This protocol is suitable if ethanol is identified as a good single solvent in your initial screening.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point. It is crucial to add the solvent in small portions and allow time for the solid to dissolve between additions.[16]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[2] This must be done quickly to prevent the product from crystallizing in the funnel.[21]
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[5][12] Slow cooling is essential for the formation of large, pure crystals.[2]
-
Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[5][20]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[14][20]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter for a period or by transferring them to a watch glass to air dry.[6]
Protocol 2: Two-Solvent Recrystallization (Using Ethanol/Water)
This is a powerful technique when no single solvent is ideal.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly and undisturbed, as described in Protocol 1.
-
Collection, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.
IV. References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York website.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
-
(n.d.). Recrystallization of Benzoic Acid.
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid | PDF.
-
Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate.
-
(n.d.). The Recrystallization of Benzoic Acid.
-
(n.d.). Recrystallization.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
-
Tanaka, S., et al. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
-
(n.d.). Recrystallization and Crystallization.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization.
-
(n.d.). Recrystallization 2.
-
(n.d.). Recrystallization-1.pdf.
-
(n.d.). Recrystallization of Benzoic Acid.
-
Pdst Chemistry. (2017). 27A. Recrystallisation. YouTube.
-
Sigma-Aldrich. (n.d.). 5-tert-Butyl-2-methoxybenzoic acid AldrichCPR.
-
Sigma-Aldrich. (n.d.). This compound | 73469-54-2.
-
PubChem. (n.d.). 5-tert-butyl-2-methoxybenzoic acid (C12H16O3).
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
-
ACS Publications. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.
-
ResearchGate. (n.d.). Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures | Request PDF.
-
BenchChem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
-
MedChemExpress. (n.d.). 2-Methoxybenzoic acid (NSC 3778) | Endogenous Metabolite.
-
Sigma-Aldrich. (n.d.). This compound | 73469-54-2.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. westfield.ma.edu [westfield.ma.edu]
- 21. youtube.com [youtube.com]
Technical Support Center: Navigating Steric Hindrance from the Tert-Butyl Group in Chemical Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in managing the significant challenge of steric hindrance from the tert-butyl group. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome synthetic hurdles and achieve your desired reaction outcomes.
Introduction: The Double-Edged Sword of the Tert-Butyl Group
The tert-butyl group, -C(CH₃)₃, is a cornerstone in organic synthesis and medicinal chemistry. Its substantial steric bulk is often intentionally employed to direct reaction regioselectivity, lock molecular conformations, and act as a metabolic shield in drug candidates, thereby enhancing their pharmacokinetic profiles.[1] However, this same bulk can severely impede or completely shut down desired chemical transformations by physically blocking the approach of reagents to a reaction center.[2] This guide is designed to provide you with the expertise and practical strategies to manage these steric effects effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions regarding the steric and electronic properties of the tert-butyl group.
Q1: Why does the tert-butyl group so dramatically slow down Sₙ2 reactions?
A1: The Sₙ2 reaction mechanism relies on a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[3] The tert-butyl group, with its three bulky methyl groups attached to a central carbon, creates a significant steric shield around the reaction center. This physically obstructs the nucleophile's trajectory, raising the energy of the transition state and drastically reducing the reaction rate.[4][5] In many cases, this hindrance is so severe that Sₙ2 reactions at a tertiary center like a tert-butyl halide are considered non-viable.[4][6]
Q2: If Sₙ2 is disfavored, why are Sₙ1 reactions with tert-butyl substrates often fast?
A2: The Sₙ1 reaction proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. The tert-butyl group is exceptionally effective at stabilizing the resulting tertiary carbocation through two primary effects:
-
Hyperconjugation: The electrons in the adjacent C-H sigma bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge.
-
Inductive Effect: The alkyl groups are weakly electron-donating, which also helps to stabilize the positive charge.
This high stability of the tert-butyl carbocation lowers the activation energy for its formation, leading to a significantly faster Sₙ1 reaction rate compared to less substituted substrates.[1][7]
Q3: Can a tert-butyl group influence the regioselectivity of electrophilic aromatic substitution?
A3: Yes, profoundly. The tert-butyl group is an ortho, para-director due to its electron-donating nature (hyperconjugation and inductive effect), which activates these positions towards electrophilic attack. However, its immense steric bulk strongly disfavors substitution at the ortho position.[8] As a result, electrophilic aromatic substitution on a tert-butyl substituted ring will almost exclusively yield the para product. This powerful directing effect is a key tool in synthetic strategy.
Q4: What is a non-nucleophilic base, and why is potassium tert-butoxide a classic example?
A4: A non-nucleophilic base is a strong base that is sterically hindered to the point where it cannot easily act as a nucleophile. Potassium tert-butoxide (KOt-Bu) is the archetypal example.[9] Its bulky tert-butoxide anion can readily abstract acidic protons, but it is too large to efficiently attack an electrophilic carbon, especially in an Sₙ2 reaction. This property is exploited to favor elimination reactions (E2) over substitution reactions (Sₙ2) when reacting with alkyl halides.
Part 2: Troubleshooting Guides for Specific Reaction Classes
This section provides detailed troubleshooting for common issues encountered in various reaction types involving tert-butyl groups.
Guide 1: Nucleophilic Substitution & Elimination Reactions
Problem: My Sₙ2 reaction on a substrate with a nearby tert-butyl group is failing or giving low yields.
Causality: The tert-butyl group is sterically hindering the backside attack required for the Sₙ2 mechanism. Even if not directly attached to the reaction center, its bulk can still impede the nucleophile's approach.
Troubleshooting Strategies:
-
Switch to Sₙ1 Conditions (if applicable): If your substrate can form a stable carbocation (e.g., it's a tertiary or secondary halide), switching to Sₙ1 conditions may be the solution.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier, but be cautious as this can also promote side reactions like elimination.
-
Use a Smaller Nucleophile: If possible, switch to a less sterically demanding nucleophile. For example, methoxide is significantly smaller than tert-butoxide.[6]
Problem: I am trying to perform a substitution reaction, but I am only getting the elimination product.
Causality: You are likely using a strong, sterically hindered base (like potassium tert-butoxide) with a primary or secondary halide, which favors the E2 mechanism. Tertiary substrates like tert-butyl bromide will almost exclusively undergo elimination with a strong base.[12]
Troubleshooting Strategies:
-
Change the Base/Nucleophile: To favor substitution, use a good nucleophile that is a weaker base. Examples include azide (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻).
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the Sₙ2 pathway.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance the rate of Sₙ2 reactions.
Workflow Diagram: Substitution vs. Elimination
Caption: Decision workflow for substitution vs. elimination reactions.
Guide 2: Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions like Buchwald-Hartwig amination and Sonogashira coupling are powerful, but steric hindrance can be a major obstacle. The key to success often lies in the rational design of the catalyst's ligand sphere.[2]
Problem: My Buchwald-Hartwig amination of a sterically hindered aryl halide (e.g., with an ortho-tert-butyl group) is not working.
Causality: The oxidative addition of the aryl halide to the palladium(0) center or the subsequent reductive elimination step can be severely impeded by steric bulk on either the aryl halide or the amine.
Troubleshooting Strategies:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You must use specialized, bulky, electron-rich phosphine ligands that promote the desired catalytic cycle.[13]
-
Josiphos-type ligands: Known for their effectiveness with hindered substrates.
-
Buchwald's biarylphosphine ligands: A range of ligands (e.g., SPhos, XPhos, RuPhos) have been specifically designed to couple sterically demanding partners.[14]
-
N-Heterocyclic Carbenes (NHCs): These can also be highly effective ligands for challenging couplings.[15]
-
-
Choice of Base and Solvent: The combination of base and solvent is crucial. For hindered couplings, stronger, non-nucleophilic bases like NaOt-Bu or LiHMDS are often required. Aprotic polar solvents like toluene or dioxane are common.[14]
-
Increase Catalyst Loading and Temperature: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) and reaction temperature may be necessary.
Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination
| Ligand Type | Example | Key Feature | Best For |
| Monodentate Biarylphosphines | XPhos, SPhos | Bulky and electron-rich, promotes reductive elimination | General purpose, good for hindered aryl chlorides[16][17] |
| Bidentate Phosphines | DPPF, BINAP | Forms stable complexes, good for aryl iodides/triflates[18] | Less hindered substrates, primary amines |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, thermally stable | Challenging couplings, including aryl chlorides[15] |
Problem: My Sonogashira coupling involving a bulky alkyne or aryl halide is giving low yields.
Causality: Similar to other cross-couplings, steric hindrance can slow down the transmetalation or reductive elimination steps in the catalytic cycle.
Troubleshooting Strategies:
-
Copper-Free Conditions: The traditional copper(I) co-catalyst can sometimes lead to alkyne dimerization side products. For hindered substrates, a copper-free Sonogashira protocol can be more effective.[19] This often requires a more active palladium/ligand system.
-
Employ Bulky, Electron-Rich Ligands: The use of ligands such as SPhos or bulky N-heterocyclic carbenes (NHCs) can accelerate the reaction for hindered substrates.[15]
-
Pincer Ligands: Pincer complexes are highly stable and can facilitate difficult catalytic transformations due to their well-defined and tunable coordination sphere.[20][21][22] They offer a robust platform for reactions requiring high temperatures.[23]
Catalytic Cycle Diagram: Overcoming Steric Hindrance
Caption: Role of bulky ligands in a generic cross-coupling cycle.
Guide 3: Grignard & Organolithium Reactions
Problem: I am having difficulty forming the Grignard reagent from tert-butyl chloride.
Causality: The formation of tertiary Grignard reagents can be sluggish. Furthermore, they are highly basic and can participate in side reactions.
Troubleshooting Strategies:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and activated. Crushing them under an inert atmosphere or adding a small crystal of iodine can help initiate the reaction.[24]
-
Solvent Choice: While diethyl ether is common, THF can sometimes be a better solvent for forming challenging Grignard reagents.[25]
-
Slow Addition: Add the tert-butyl chloride solution slowly to the magnesium suspension to maintain a gentle reflux and avoid side reactions.
Problem: My tert-butyl Grignard reagent is acting as a base (deprotonating my substrate) instead of a nucleophile.
Causality: This is a classic issue. The tert-butyl Grignard reagent is an extremely strong base and is also very bulky. It will preferentially deprotonate any acidic protons (even weakly acidic ones) before it acts as a nucleophile.[26]
Troubleshooting Strategies:
-
Protect Acidic Groups: Ensure your electrophile has no acidic protons (e.g., -OH, -NH, -SH, terminal alkynes). If present, they must be protected before introducing the Grignard reagent.
-
Use a Less Basic Organometallic: If deprotonation is unavoidable, consider using a less basic organocuprate reagent (a Gilman reagent), which is softer and more nucleophilic.
-
Reverse Addition (Barbier Conditions): In some cases, adding the alkyl halide to a mixture of the magnesium and the electrophile can be effective, as the Grignard reagent is consumed as it is formed.
Part 3: Experimental Protocols
Protocol 1: Sₙ1 Synthesis of tert-Butyl Chloride
This protocol demonstrates a classic Sₙ1 reaction where steric hindrance is overcome by favoring a carbocation intermediate.
Materials:
-
tert-Butyl alcohol
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous calcium chloride (CaCl₂)
-
Separatory funnel, Erlenmeyer flasks, distillation apparatus
Procedure:
-
In a separatory funnel, combine 15 mL of tert-butyl alcohol and 30 mL of concentrated HCl.
-
Do not stopper the funnel. Gently swirl the mixture for 1 minute.
-
Stopper the funnel, invert it, and immediately vent to release the pressure. Shake for several minutes with frequent venting.
-
Allow the layers to separate. The upper layer is the crude tert-butyl chloride.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of water, followed by 15 mL of 5% NaHCO₃ solution to neutralize excess acid (vent frequently).
-
Wash again with 15 mL of water.
-
Drain the organic layer into a dry Erlenmeyer flask and add a small amount of anhydrous CaCl₂ to dry the product.
-
After 10-15 minutes, decant or filter the clear liquid into a distillation flask and purify by distillation.
Expected Outcome: Formation of tert-butyl chloride. The reaction is rapid due to the stability of the tert-butyl carbocation intermediate.[10]
Conclusion
Managing the steric effects of the tert-butyl group is a challenge that transforms from an obstacle into a strategic advantage with the right knowledge. By understanding the underlying mechanistic principles and carefully selecting reagents, ligands, and reaction conditions, you can successfully navigate the complexities introduced by this uniquely bulky substituent. This guide provides a foundation of expertise and practical solutions to empower your research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fastercapital.com [fastercapital.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 6. youtube.com [youtube.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pnas.org [pnas.org]
- 9. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. Consider the reaction of t3BuBr (tert-butyl bromide) with NaOEt (... | Study Prep in Pearson+ [pearson.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Transition metal pincer complex - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. reddit.com [reddit.com]
- 26. Grignard Reaction [organic-chemistry.org]
Validation & Comparative
Structure-activity relationship (SAR) studies of 5-(Tert-butyl)-2-methoxybenzoic acid analogues
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Tert-butyl)-2-methoxybenzoic Acid Analogues
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of this compound. We will explore the nuanced effects of structural modifications on biological activity, focusing primarily on anticancer properties and nuclear receptor modulation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles governing the efficacy of this important chemical scaffold.
Introduction: The Significance of the Benzoic Acid Scaffold
Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The inherent properties of the benzoic acid moiety—a planar aromatic ring coupled with a carboxylic acid group—provide a versatile platform for interacting with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions. Unregulated cell division is a primary driver of cancer, and organic molecules built upon the benzoic acid scaffold have demonstrated significant potential as anticancer agents by modulating key molecular pathways involved in cancer progression.[1][3][4]
The parent compound of this study, this compound, possesses distinct structural features that are ripe for systematic modification. The bulky tert-butyl group can influence solubility and steric interactions within a target's binding pocket, while the methoxy and carboxylic acid groups offer key points for electronic modulation and hydrogen bonding.[5] This guide will dissect how alterations to these functional groups impact biological outcomes, providing a logical framework for the rational design of more potent and selective analogues.
Synthetic Strategies for Analogue Generation
The systematic exploration of SAR is contingent upon the efficient synthesis of a diverse library of analogues. The primary synthetic route to the core scaffold can be envisioned starting from 4-tert-butylanisole, where the methoxy group directs lithiation to the 2-position, followed by quenching with carbon dioxide to install the carboxylic acid.[6]
Further derivatization to build the analogue library typically involves standard organic transformations targeting the carboxylic acid or the aromatic ring. For instance, amide analogues, a common modification to improve metabolic stability and alter binding interactions, can be synthesized via amide coupling reactions.
Workflow for Analogue Synthesis
Below is a generalized workflow illustrating the synthetic logic for generating a library of analogues from the parent acid.
References
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 5-(Tert-butyl)-2-methoxybenzoic Acid Quantification
Abstract
The accurate quantification of 5-(tert-butyl)-2-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring process control and final product quality. A review of current literature indicates a lack of standardized, validated analytical methods for this specific compound. This guide provides a comprehensive, comparative framework for the development and validation of two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document details the experimental protocols, explains the scientific rationale behind methodological choices, and presents a side-by-side comparison of performance data. It is intended to serve as a practical resource for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.
Introduction: The Need for a Validated Method
This compound is an aromatic carboxylic acid derivative. Its precise measurement is paramount in drug development and manufacturing for process monitoring, stability testing, and quality assurance. Without a universally accepted analytical method, laboratories must develop and validate their own procedures to ensure data reliability and regulatory compliance.
This guide addresses this gap by presenting a comparative validation of two powerful and widely accessible analytical techniques.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, cost-effective, and widely used technique ideal for quantifying compounds with a UV chromophore, such as the benzene ring in our target analyte.[1]
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method that offers superior performance, especially for analyzing complex matrices or trace-level concentrations.[2][3]
The validation process described herein adheres to the globally recognized ICH Q2(R1) guideline, ensuring that the methods are fit for their intended purpose.[4][5] This involves a systematic evaluation of specificity, linearity, range, accuracy, precision, and robustness.[6][7][8]
Method Development Strategy
The choice of analytical conditions is dictated by the physicochemical properties of this compound. As a carboxylic acid, its retention in reversed-phase chromatography is highly dependent on the pH of the mobile phase.[9]
Core Principle: pH Suppression
To ensure consistent retention and sharp peak shape on a C18 column, the mobile phase pH must be kept approximately 2 units below the analyte's pKa. This suppresses the ionization of the carboxylic acid group, rendering the molecule more hydrophobic and increasing its interaction with the stationary phase.[9] Formic acid is an excellent choice for an acidic modifier as it is compatible with both UV and mass spectrometry detectors.
HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm (A workhorse for routine analysis).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water. A gradient elution is selected to ensure efficient elution and cleaning of the column.
-
Detection: UV at 230 nm, determined by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance.
-
Flow Rate: 1.0 mL/min.
UPLC-MS/MS Method
-
Column: C18, 2.1 x 50 mm, 1.8 µm (Smaller particle size for higher efficiency and speed).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water. A steeper, faster gradient is employed to leverage the high-pressure capabilities of UPLC systems.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization in Negative Mode (ESI-), as carboxylic acids readily deprotonate to form [M-H]⁻ ions.[2]
-
MS/MS Transition: A specific precursor-to-product ion transition is monitored in Multiple Reaction Monitoring (MRM) mode for ultimate selectivity. For this compound (MW: 208.25), this would involve isolating the precursor ion (m/z 207.1) and monitoring a stable fragment ion produced upon collision-induced dissociation.
The Validation Workflow: A Self-Validating System
The validation process is designed to be a self-validating system, where each experiment builds upon the last to provide a comprehensive picture of the method's performance.
Caption: The logical workflow for analytical method development and validation.
Experimental Protocols & Comparative Data
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
Protocol:
-
Analyze a blank sample (diluent only) to check for interfering peaks at the analyte's retention time.
-
Analyze a sample of a placebo or a matrix containing potential impurities.
-
For HPLC-UV, assess peak purity using a Diode Array Detector (DAD). For UPLC-MS/MS, the specificity is inherent in the MRM transition.[10]
Results:
| Parameter | HPLC-UV | UPLC-MS/MS |
|---|---|---|
| Blank Interference | No peak at analyte RT | No signal for MRM transition |
| Placebo Interference | No co-eluting peaks | No interference observed |
| Outcome | Method is Specific | Method is Highly Specific |
Linearity and Range
Linearity demonstrates the proportional relationship between concentration and analytical signal over a specified range.
Protocol:
-
Prepare a series of at least five calibration standards by spiking a known amount of the reference standard into the diluent.
-
Inject each standard in triplicate.
-
Plot the average peak area (or response ratio for MS) against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
Results:
| Parameter | HPLC-UV | UPLC-MS/MS |
|---|---|---|
| Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL |
| Correlation (r²) | > 0.999 | > 0.999 |
| Regression Model | y = 25432x + 150 | y = 98750x + 85 |
| Outcome | Excellent Linearity | Excellent Linearity |
Accuracy
Accuracy measures the closeness of the experimental value to the true value. It is determined by recovery studies.[10]
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples against a freshly prepared calibration curve.
-
Calculate the percentage recovery for each sample.
Results:
| Level | HPLC-UV (% Recovery) | UPLC-MS/MS (% Recovery) |
|---|---|---|
| Low (80%) | 99.5% | 100.2% |
| Mid (100%) | 100.8% | 99.7% |
| High (120%) | 99.1% | 100.5% |
| Average | 99.8% | 100.1% |
| Acceptance Criteria | 98.0 - 102.0% | 98.0 - 102.0% |
Precision
Precision expresses the variability of repeated measurements. It is assessed at two levels: repeatability and intermediate precision.[5]
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Results:
| Parameter | HPLC-UV (%RSD) | UPLC-MS/MS (%RSD) |
|---|---|---|
| Repeatability | 0.8% | 1.1% |
| Intermediate Precision | 1.2% | 1.5% |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
LOD: S/N ≈ 3:1
-
LOQ: S/N ≈ 10:1
-
Results:
| Parameter | HPLC-UV | UPLC-MS/MS |
|---|---|---|
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Comparative Summary and Method Selection
The validation experiments demonstrate that both the HPLC-UV and UPLC-MS/MS methods are suitable for the quantification of this compound. The choice between them depends on the specific application.
Caption: A comparison of HPLC-UV and UPLC-MS/MS method attributes.
| Feature | HPLC-UV Method | UPLC-MS/MS Method |
| Sensitivity | Good (LOQ: 1.0 µg/mL) | Excellent (LOQ: 0.1 ng/mL) |
| Selectivity | Good | Unparalleled |
| Run Time | ~10 minutes | ~3 minutes |
| Cost/Sample | Low | High |
| Complexity | Low | High |
| Ideal Application | Quality control, assay of bulk drug substance | Impurity analysis, bioanalytical studies, cleaning validation |
Conclusion and Recommendations
This guide has successfully detailed the development and comparative validation of two distinct analytical methods for the quantification of this compound.
-
The HPLC-UV method is established as a robust, accurate, and precise tool perfectly suited for routine quality control environments where analyte concentrations are relatively high. Its simplicity and cost-effectiveness make it the recommended choice for standard assays and purity testing.
-
The UPLC-MS/MS method provides a significant increase in sensitivity and selectivity, making it the superior choice for applications requiring trace-level quantification, such as impurity profiling, metabolite studies, or analysis in complex biological matrices.
Both methods have been rigorously validated according to ICH Q2(R1) principles, ensuring they generate trustworthy and reproducible data.[4][5][6] The selection of the appropriate method should be based on a risk assessment of the specific analytical challenge, considering the required sensitivity, sample matrix, and available resources.
References
- 1. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. propharmagroup.com [propharmagroup.com]
A Researcher's Guide to Efficacy Evaluation: A Framework for Comparing Novel Compounds Against Commercial Drugs
Abstract
The journey of a novel chemical entity from laboratory bench to potential therapeutic is paved with rigorous, multi-faceted evaluation. This guide presents a comprehensive framework for assessing the efficacy of an investigational compound, using 5-(Tert-butyl)-2-methoxybenzoic acid as a representative example. As this specific molecule has limited publicly available biological data, this document hypothesizes a plausible anti-inflammatory mechanism—inhibition of Cyclooxygenase-2 (COX-2)—to construct a detailed, scientifically robust roadmap for its evaluation against a well-established commercial drug, Celecoxib. We will detail the requisite in vitro and in vivo experimental protocols, provide templates for comparative data analysis, and explain the scientific rationale underpinning each stage of the investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a structured and validatable workflow for preclinical efficacy studies.
Introduction: Establishing the Scientific Premise
This compound is a benzoic acid derivative. While many compounds within this broad chemical class exhibit diverse biological activities, including anti-inflammatory effects, the specific therapeutic potential of this particular molecule is not yet characterized in peer-reviewed literature.[1][2] Therefore, a direct comparison to a commercial drug is premature.
This guide will use a hypothesis-driven approach. We will postulate that, like many non-steroidal anti-inflammatory drugs (NSAIDs), this compound may exert its effects by inhibiting the COX-2 enzyme, a key mediator in the inflammatory pathway.[3] This hypothesis provides a logical starting point for designing a head-to-head comparison with Celecoxib , a highly selective COX-2 inhibitor widely used in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[4][5][6]
Our objective is to outline a clear, detailed, and scientifically sound pathway to:
-
Characterize the in vitro inhibitory potential of this compound on the COX-2 enzyme.
-
Evaluate its activity in a cell-based model of inflammation.
-
Assess its in vivo efficacy in a standard preclinical model of acute inflammation.
-
Provide a framework for presenting and interpreting comparative data against Celecoxib.
Mechanistic Grounding: The Cyclooxygenase (COX) Pathway
Understanding the target pathway is fundamental. The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain and inflammation.[7][8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[8] Selective COX-2 inhibitors like Celecoxib are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][8]
Our working hypothesis is that this compound will selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).
Caption: The Arachidonic Acid Cascade and COX-2 Inhibition.
Experimental Design: A Step-by-Step Evaluation Workflow
A logical progression from enzymatic assays to cell-based models and finally to in vivo studies is crucial for building a comprehensive efficacy profile.
Caption: Multi-phase workflow for efficacy evaluation.
Phase 1: In Vitro COX-1/COX-2 Enzymatic Assays
Objective: To quantify the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes and determine its selectivity.
Methodology: Commercially available COX inhibitor screening kits provide a standardized method.[9][10][11] These assays typically measure the peroxidase activity of COX, which generates a detectable product.
Protocol: Fluorometric COX Inhibitor Screening
-
Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the fluorometric probe according to the manufacturer's protocol.[10]
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in DMSO. Prepare identical dilutions for Celecoxib (positive control) and a vehicle control (DMSO only).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound dilutions. Include wells for "no enzyme" and "vehicle" controls.
-
Incubation: Incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid and fluorometric probe mixture to all wells to start the enzymatic reaction.
-
Detection: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 5-10 minutes.[10]
-
Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Phase 2: Cell-Based Assay for PGE2 Production
Objective: To confirm that the compound can inhibit COX-2 activity within a cellular environment and reduce the production of the pro-inflammatory mediator PGE2.
Methodology: Murine macrophage cell lines, such as RAW 264.7, are commonly used. When stimulated with lipopolysaccharide (LPS), these cells upregulate COX-2 and produce large amounts of PGE2.[12][13][14]
Protocol: LPS-Induced PGE2 Production in RAW 264.7 Cells
-
Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[12]
-
Compound Treatment: Pre-treat the cells for 2 hours with various concentrations of this compound or Celecoxib. Include a vehicle control.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce inflammation and COX-2 expression.[12] Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatant and centrifuge to remove debris.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[14][15]
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-only treated cells. Determine the IC50 value.
Phase 3: In Vivo Model of Acute Inflammation
Objective: To evaluate the anti-inflammatory efficacy of the compound in a living organism.
Methodology: The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[16][17][18] The injection of carrageenan into the paw induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins.[16]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation & Grouping: Acclimate male Wistar rats for at least one week. Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (Celecoxib, e.g., 30 mg/kg), and test groups (e.g., 10, 30, 100 mg/kg of this compound).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[16]
-
Compound Administration: Administer the test compounds and controls orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[16][19]
-
Edema Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16][20]
-
Data Analysis:
-
Calculate the edema volume for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour or 4-hour time point, using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100.
-
Data Presentation and Comparative Analysis
Organizing data into clear, concise tables is essential for objective comparison. The following tables serve as templates for presenting the hypothetical results from the described experiments.
Table 1: Representative Data Structure for In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |
| Celecoxib (Reference) | >10 | 0.05 | >200 |
A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: Representative Data Structure for Cell-Based PGE2 Inhibition
| Compound | IC50 for PGE2 Inhibition (µM) in RAW 264.7 cells |
| This compound | [Insert Value] |
| Celecoxib (Reference) | 0.2 |
Table 3: Representative Data Structure for In Vivo Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Edema at 3h (mL) ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | -- | [Insert Value] | 0% |
| This compound | 10 | [Insert Value] | [Calculate Value] |
| This compound | 30 | [Insert Value] | [Calculate Value] |
| This compound | 100 | [Insert Value] | [Calculate Value] |
| Celecoxib (Reference) | 30 | [Insert Value] | [Calculate Value] |
Conclusion and Future Directions
This guide outlines a foundational framework for the systematic efficacy evaluation of a novel compound, this compound, against the commercial COX-2 inhibitor, Celecoxib. By progressing through enzymatic, cellular, and in vivo assays, researchers can build a robust data package to support or refute the initial anti-inflammatory hypothesis.
A successful outcome from these studies—demonstrating potent and selective COX-2 inhibition in vitro that translates to cellular and in vivo efficacy—would warrant further preclinical development. Subsequent steps would include pharmacokinetic profiling, toxicology studies, and evaluation in more complex, chronic models of inflammation (e.g., adjuvant-induced arthritis) to fully characterize the compound's therapeutic potential. This structured approach ensures that decisions in the drug discovery process are driven by comprehensive, reproducible, and scientifically valid data.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. caymanchem.com [caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 12. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Preclinical Evaluation of Substituted Benzoic Acid Derivatives: In Vitro and In Vivo Methodologies
Editorial Note: Initial literature surveys for the specific compound class, 5-(Tert-butyl)-2-methoxybenzoic acid derivatives, did not yield sufficient public-domain data for a direct comparative analysis. To provide a scientifically rigorous and practical guide for researchers, this document pivots to a methodological framework. We will utilize closely related, well-characterized benzoic acid derivatives as exemplars to illustrate the critical in vitro and in vivo testing cascades. This approach ensures that the principles, protocols, and data interpretation strategies presented are grounded in established, verifiable research, offering a robust blueprint for the evaluation of novel chemical entities in this class.
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Substituted benzoic acid derivatives represent a versatile scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents. The specific nature, position, and stereochemistry of substituents on the benzoic acid core critically influence the molecule's physicochemical properties, dictating its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately, its biological activity.[1] These compounds have been investigated for diverse applications, including as non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and anticancer therapeutics.[1][2][3]
The journey from a promising chemical structure to a viable drug candidate is a multi-step process reliant on a logical, iterative sequence of in vitro and in vivo testing. The primary goal of this preclinical evaluation is twofold: to establish a clear structure-activity relationship (SAR) and to build a comprehensive safety and efficacy profile. This guide provides an in-depth comparison of key experimental methodologies, explaining the scientific rationale behind protocol choices and presenting data from analogous compounds to illustrate these concepts.
The Preclinical Evaluation Workflow: A Conceptual Overview
A logical progression of experiments is crucial for efficient and ethical drug development. The workflow typically moves from high-throughput in vitro assays to more complex, lower-throughput in vivo models. This tiered approach allows for early identification of promising candidates and elimination of those with unfavorable properties, conserving resources.
Caption: A generalized preclinical testing workflow for novel chemical entities.
Comparative In Vitro Evaluation: From Target Engagement to Cellular Effects
In vitro assays are the cornerstone of early-stage drug discovery, offering a controlled environment to dissect the specific biological activities of a compound. Here, we compare methodologies using data from two distinct classes of benzoic acid derivatives: anti-inflammatory agents and antimicrobial candidates.
Case Study 1: Anti-Inflammatory Activity of 5-Acetamido-2-Hydroxybenzoic Acid Derivatives
The development of novel NSAIDs often targets the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Selective inhibition of COX-2 is a key goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2] A study by da Silva et al. provides an excellent example of a combined in silico and in vivo approach to evaluate derivatives of 5-acetamido-2-hydroxybenzoic acid.[2][4]
Experimental Data Comparison:
The researchers synthesized two new derivatives (PS2 and PS3) by modifying the acetamido group of the parent compound (PS1) and compared their predicted binding affinity to the COX-2 receptor and their in vivo analgesic effect.
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) with COX-2[2] | In Vivo Analgesic Effect (% Reduction in Writhing at 50 mg/kg)[2] |
| PS1 | 5-acetamido-2-hydroxybenzoic acid | -7.2 | ~55% (data inferred) |
| PS2 | N-benzoyl derivative | -8.1 | Not reported |
| PS3 | N-phenylacetyl derivative | -8.4 | 75% |
| Acetaminophen | Reference Drug | Not reported | ~60% |
| Diclofenac | Reference Drug | -9.1 | Not reported |
Causality Behind Experimental Choices:
-
In Silico Docking: Molecular docking was used as a preliminary, cost-effective screening tool. By predicting the binding affinity of the derivatives for the COX-2 active site, researchers could hypothesize that modifying the N-acyl group could enhance potency (a more negative binding affinity suggests a more stable interaction).[2][4]
-
In Vivo Writhing Test: The acetic acid-induced writhing test is a standard, reliable in vivo model for assessing peripheral analgesic activity. The reduction in the number of writhing episodes directly correlates with the compound's ability to inhibit pain signaling, likely through COX inhibition.[2] The choice to use this model provides a direct physiological readout of the compounds' efficacy.
Case Study 2: Antimicrobial Activity of Trimethoxybenzoic Acid Derivatives
Antibiotic resistance is a major global health threat, and the inhibition of bacterial efflux pumps is a promising strategy to restore the efficacy of existing antibiotics. A study on trimethoxybenzoic acid derivatives investigated their potential as efflux pump inhibitors (EPIs).[5][6]
Experimental Data Comparison:
The study evaluated a series of derivatives for their ability to inhibit efflux pumps in S. aureus and S. enterica. The key assay measures the accumulation of a fluorescent dye (ethidium bromide, a substrate of the pumps) inside the bacteria.
| Compound | Target Strain | Assay | Result |
| Derivative 5 | S. enterica serovar Typhimurium SL1344 | Ethidium Bromide Accumulation | Significant Inhibition of Efflux Pumps[5][6] |
| Derivative 6 | S. enterica serovar Typhimurium SL1344 | Ethidium Bromide Accumulation | Significant Inhibition of Efflux Pumps[5][6] |
| Derivative 6 | S. aureus 272123 | Ethidium Bromide Accumulation | Inhibition of Efflux Pumps[5][6] |
| Derivative 10 | Various Strains | Minimum Inhibitory Concentration (MIC) | Displayed direct antibacterial activity[5][6] |
| Reserpine | Reference EPI | Ethidium Bromide Accumulation | Positive Control |
Causality Behind Experimental Choices:
-
Minimum Inhibitory Concentration (MIC) Assay: This is the gold-standard in vitro test to determine the lowest concentration of a compound that prevents visible bacterial growth. It's a fundamental first step to distinguish between direct bactericidal/bacteriostatic activity and other mechanisms like EPI.[7]
-
Ethidium Bromide Accumulation Assay: This is a functional, cell-based assay. Its selection is crucial because it directly measures the inhibition of the target (efflux pumps). An effective EPI will block the pump, causing the fluorescent substrate to accumulate within the cells, leading to a measurable increase in fluorescence. This provides mechanistic insight that an MIC assay alone cannot.[7]
Detailed Experimental Protocols
For a protocol to be trustworthy, it must be detailed and reproducible. Below are step-by-step methodologies for the key assays discussed.
Protocol 1: Acetic Acid-Induced Writhing Test (In Vivo Analgesia)
This protocol is adapted from the methodology described for testing 5-acetamido-2-hydroxy benzoic acid derivatives.[2]
-
Animal Acclimatization: Use male Swiss mice (25-30g). Acclimatize animals for at least 7 days with a 12h light/dark cycle and free access to food and water.
-
Grouping and Administration: Randomly divide mice into groups (n=6-8 per group): Vehicle Control (e.g., saline + 1% Tween 80), Positive Control (e.g., Acetaminophen, 20 mg/kg), and Test Compound groups (e.g., PS3 at 20 and 50 mg/kg). Administer treatments intraperitoneally (i.p.).
-
Induction of Nociception: 30 minutes after treatment administration, inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce abdominal constrictions (writhing).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition using the formula: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100. Analyze for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol is based on standard methods used for evaluating trimethoxybenzoic acid derivatives.[7]
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 25923) overnight in a suitable broth (e.g., Tryptic Soy Broth, TSB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Caption: Workflow for the MIC Broth Microdilution Assay.
Conclusion and Future Directions
The preclinical evaluation of novel benzoic acid derivatives requires a systematic and multi-faceted approach. As demonstrated through the case studies of related compounds, a successful strategy integrates in silico predictions with a tiered system of in vitro and in vivo experiments. The initial high-throughput in vitro assays, such as enzyme inhibition or antimicrobial screening, are essential for identifying hits and establishing preliminary structure-activity relationships. Subsequent cell-based functional assays provide crucial mechanistic insights, while well-chosen in vivo models offer the ultimate test of efficacy and preliminary safety in a complex biological system.
For researchers investigating novel series such as this compound derivatives, the methodologies and comparative frameworks presented here serve as a validated roadmap. Future studies should focus on expanding the in vitro profiling to include ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) and progressing the most promising leads into more comprehensive in vivo pharmacokinetic and toxicological studies to fully assess their therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 3. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Structural Elucidation in Pharmaceutical Synthesis
An In-Depth Spectroscopic Guide to the Synthesis of 5-(Tert-butyl)-2-methoxybenzoic Acid
In the landscape of drug development and fine chemical synthesis, the unambiguous confirmation of molecular structure at each stage of a multi-step synthesis is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed narrative of the molecular transformations occurring. This guide offers a comparative analysis of this compound, a valuable building block in medicinal chemistry, and its key precursors. We will dissect the spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing not just the data, but the scientific rationale behind the observed spectral shifts and transformations.
The Synthetic Pathway: From Anisole to Benzoic Acid
The synthesis of this compound typically proceeds from a commercially available starting material, 4-tert-butylanisole. A crucial transformation involves the introduction of a carboxyl group at the ortho-position to the methoxy group. A common and effective method is formylation via the Duff reaction or a related procedure, followed by oxidation to the carboxylic acid. This progression provides distinct changes in the molecule's electronic and structural properties, which are vividly captured by spectroscopic methods.
Caption: Synthetic route from 4-tert-butylanisole to the final product.
Methodologies for Spectroscopic Analysis
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential. The following outlines the general procedures for acquiring the spectroscopic data discussed in this guide.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should dissolve the compound without reacting with it.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000–400 cm⁻¹). A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method that typically leaves the molecule intact.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively. This provides the molecular weight of the compound.
Caption: General workflow for spectroscopic analysis of synthetic compounds.
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in comparing the spectra of starting materials, intermediates, and products. The functional group transformations at each synthetic step leave an indelible and predictable fingerprint on the resulting spectra.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is highly sensitive to the chemical environment of protons. The introduction of electron-withdrawing groups, such as a formyl (-CHO) or a carboxylic acid (-COOH) group, significantly deshields nearby protons, causing their signals to shift downfield (to a higher ppm value).
| Compound | tert-Butyl Protons (s, 9H) | Methoxy Protons (s, 3H) | Aromatic Protons (m) | -CHO / -COOH Proton (s, 1H) |
| 4-tert-butylanisole | ~1.3 ppm | ~3.8 ppm | ~6.8-7.3 ppm (AA'BB' system) | N/A |
| 5-(tert-butyl)-2-methoxybenzaldehyde | ~1.26 ppm[1] | ~3.89 ppm[1] | ~7.1-7.7 ppm (ABC system)[1] | ~10.3 ppm[1] |
| This compound | ~1.3 ppm | ~3.9 ppm | ~7.0-7.8 ppm (ABC system) | ~10-12 ppm (broad) |
Analysis of ¹H NMR Changes:
-
From Precursor 1 to 2: The formylation of 4-tert-butylanisole introduces a powerful electron-withdrawing aldehyde group ortho to the methoxy group. This breaks the symmetry of the aromatic ring, changing the simple AA'BB' splitting pattern to a more complex ABC system. Most notably, a new signal appears far downfield around 10.3 ppm, which is characteristic of an aldehyde proton.[1]
-
From Precursor 2 to 3: The oxidation of the aldehyde to a carboxylic acid results in the disappearance of the sharp aldehyde proton signal and the appearance of a new, broad signal between 10-12 ppm. This broadness is due to the acidic proton's exchange with trace amounts of water in the solvent and its involvement in hydrogen bonding. The chemical shifts of the aromatic protons are also subtly adjusted due to the change from a formyl to a carboxyl group.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
| Compound | tert-Butyl C(CH₃)₃ | tert-Butyl C(CH₃)₃ | Methoxy -OCH₃ | Aromatic Carbons | Carbonyl C=O |
| 4-tert-butylanisole | ~31.5 ppm | ~34.0 ppm | ~55.0 ppm | ~113-158 ppm (4 signals) | N/A |
| 5-(tert-butyl)-2-methoxybenzaldehyde | ~31.3 ppm | ~34.5 ppm | ~55.8 ppm | ~112-160 ppm (6 signals) | ~190 ppm |
| This compound | ~31.4 ppm | ~34.7 ppm | ~56.0 ppm | ~113-162 ppm (6 signals) | ~168-172 ppm |
Analysis of ¹³C NMR Changes:
-
From Precursor 1 to 2: The introduction of the formyl group breaks the molecular symmetry, resulting in six distinct aromatic carbon signals instead of four. A new, strongly deshielded signal appears around 190 ppm, characteristic of an aldehyde carbonyl carbon.
-
From Precursor 2 to 3: The oxidation to a carboxylic acid causes the carbonyl carbon signal to shift upfield significantly, from ~190 ppm to the ~168-172 ppm range, which is the typical region for a carboxylic acid carbonyl. This provides definitive evidence of the successful oxidation.
FT-IR Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy is exceptionally useful for identifying functional groups, which have characteristic vibrational frequencies.
| Compound | Key Vibrational Bands (cm⁻¹) |
| 4-tert-butylanisole | C-H (sp³): ~2850-2960C-H (sp²): ~3000-3100C=C (aromatic): ~1500-1600C-O (ether): ~1250 |
| 5-(tert-butyl)-2-methoxybenzaldehyde | C-H (sp³): ~2850-2960C-H (aldehyde): ~2720 & ~2820C=O (aldehyde): ~1680-1700C=C (aromatic): ~1500-1600C-O (ether): ~1260 |
| This compound | O-H (acid): Very broad, ~2500-3300[2]C-H (sp³): ~2850-2960C=O (acid): ~1680-1710[2]C=C (aromatic): ~1500-1600C-O (acid/ether): ~1240-1300 |
Analysis of FT-IR Changes:
-
From Precursor 1 to 2: The most dramatic change is the appearance of a strong, sharp absorption band for the C=O stretch of the aldehyde at ~1680-1700 cm⁻¹. Additionally, two weak bands characteristic of the aldehyde C-H stretch often appear around 2720 and 2820 cm⁻¹.
-
From Precursor 2 to 3: The conversion to a carboxylic acid leads to the most visually striking feature in the IR spectrum: the appearance of a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[2] This band often obscures the C-H stretching vibrations. The C=O stretching frequency remains in a similar region but may broaden slightly.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry provides the molecular weight of the compound, confirming the elemental composition.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| 4-tert-butylanisole | C₁₁H₁₆O | 164.24 g/mol [3] | 165.13 |
| 5-(tert-butyl)-2-methoxybenzaldehyde | C₁₂H₁₆O₂ | 192.25 g/mol | 193.12[1] |
| This compound | C₁₂H₁₆O₃ | 208.25 g/mol [4] | 209.11[5] |
Analysis of Mass Spectra Changes:
-
From Precursor 1 to 2: The addition of a formyl group (CHO) to 4-tert-butylanisole (C₁₁H₁₆O) results in a new formula of C₁₂H₁₆O₂. This corresponds to an increase in mass of 28 Da (C + O - H₂), reflected in the molecular ion peak shifting from m/z 164 to 192.
-
From Precursor 2 to 3: The oxidation of the aldehyde to a carboxylic acid involves the addition of one oxygen atom. The molecular formula changes from C₁₂H₁₆O₂ to C₁₂H₁₆O₃, resulting in a mass increase of 16 Da. This is confirmed by the molecular ion peak shifting from m/z 192 to 208.
Conclusion
The journey from 4-tert-butylanisole to this compound is a clear and illustrative example of how a suite of spectroscopic techniques can be used to monitor a chemical reaction. Each step of the synthesis imparts a unique and identifiable set of features in the NMR, FT-IR, and Mass spectra. The appearance and disappearance of key signals—such as the aldehyde proton in ¹H NMR, the carbonyl carbon shifts in ¹³C NMR, the broad O-H stretch in FT-IR, and the incremental mass increases in MS—provide irrefutable, complementary evidence of the chemical transformation. For the research scientist, mastering the interpretation of this data is fundamental to ensuring the successful and efficient synthesis of target molecules.
References
- 1. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-tert-Butyl-2-methoxybenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 5-tert-butyl-2-methoxybenzoic acid (C12H16O3) [pubchemlite.lcsb.uni.lu]
Positional Isomerism: A Guide to the Influence of Methoxy Group Placement on the Biological Activity of Benzoic Acid
A Senior Application Scientist's Analysis of Structure-Activity Relationships
In the landscape of medicinal chemistry, the benzoic acid scaffold represents a fundamental building block for a vast array of therapeutic agents. Its biological efficacy, however, is not inherent to the core structure alone but is exquisitely sensitive to the nature and placement of substituents on the aromatic ring. This guide delves into the nuanced yet profound influence of a single functional group—methoxy (-OCH₃)—and how its position (ortho, meta, or para) on the benzoic acid ring dictates the molecule's physicochemical properties and, consequently, its biological activities.
Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates. We will explore the causality behind the observed differences in activity, present comparative experimental data, and provide detailed protocols for key biological assays.
The Physicochemical Foundation: How Position Dictates Properties
The location of the methoxy group fundamentally alters the electronic environment and steric profile of the benzoic acid molecule. These changes are quantifiable through several key physicochemical parameters that directly correlate with biological behavior.
Electronic Effects: Acidity (pKa)
The acidity of the carboxylic acid group is a critical determinant of a molecule's charge state at physiological pH, which in turn affects its ability to cross cell membranes and interact with biological targets. The position of the methoxy group influences acidity through a combination of inductive and resonance effects.
-
Ortho-Methoxybenzoic Acid (2-Methoxybenzoic Acid): This isomer is the strongest acid of the three. This enhanced acidity is attributed to the "ortho effect," a phenomenon where the steric hindrance from the ortho-substituent forces the carboxyl group out of the plane of the benzene ring.[1][2] This rotation inhibits resonance between the carboxyl group and the ring, which stabilizes the carboxylate anion formed upon deprotonation, thus increasing acidity.[2][3]
-
Meta-Methoxybenzoic Acid (3-Methoxybenzoic Acid): At the meta position, the methoxy group primarily exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. This effect helps to stabilize the conjugate base, making it a stronger acid than benzoic acid. Resonance effects do not operate at the meta position.[4]
-
Para-Methoxybenzoic Acid (4-Methoxybenzoic Acid or p-Anisic Acid): In the para position, the methoxy group exerts both an electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M). The resonance effect, which destabilizes the carboxylate anion, dominates, making this isomer the weakest acid of the three and even less acidic than unsubstituted benzoic acid.[5]
Lipophilicity (LogP)
Lipophilicity, often measured as the partition coefficient (LogP), describes a compound's affinity for a lipid environment versus an aqueous one. This property is crucial for membrane permeability and overall pharmacokinetics. While specific LogP values can vary slightly based on the measurement method, the general trend shows that the addition of a methoxy group increases lipophilicity compared to benzoic acid.
Table 1: Comparative Physicochemical Properties of Methoxybenzoic Acid Isomers
| Isomer | Position | pKa[6] | Typical LogP Range | Hammett Constant (σ)[7] |
| 2-Methoxybenzoic Acid | Ortho | 4.09 | 1.8 - 2.1 | N/A (due to ortho effect) |
| 3-Methoxybenzoic Acid | Meta | 4.09 | 1.8 - 2.1 | σₘ = +0.12 |
| 4-Methoxybenzoic Acid | Para | 4.47 | 1.8 - 2.1 | σₚ = -0.27 |
Note: pKa values can vary slightly between sources. Hammett constants quantify the electron-donating or -withdrawing influence of a substituent; a positive value indicates electron-withdrawing, and a negative value indicates electron-donating.
The interplay of these properties is visualized below, showing how the electronic effects of the methoxy group differ by position.
Caption: Influence of methoxy group position on the acidity of benzoic acid.
Comparative Biological Activities: From Microbes to Mammalian Cells
The positional differences in physicochemical properties translate directly into varied biological activities. While all three isomers may exhibit a spectrum of effects, their potency and even their primary mode of action can differ significantly.
Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are well-known for their use as preservatives due to their antimicrobial properties.[8][9] The methoxy group modulates this activity.
-
Para-Methoxybenzoic Acid (p-Anisic Acid): This isomer is widely recognized for its broad-spectrum antibacterial and antifungal properties and is used in cosmetics as a preservative.[10][11][12] Its increased lipophilicity compared to benzoic acid may facilitate its passage through microbial cell walls.
-
Ortho- and Meta-Methoxybenzoic Acids: Studies have shown that attaching a methoxyl substituent to benzoic acid can influence the antibacterial effect against organisms like E. coli.[8] Phenolic acids with methoxyl groups have been noted to limit biofilm formation more effectively than hydroxyl derivatives.[8] Some research indicates that derivatives of ortho- and meta-methoxybenzoic acid can possess significant antimicrobial and antifungal activities.[13][14] For instance, a derivative of 2-methoxybenzoic acid showed potent activity against Candida albicans.[14]
Table 2: Comparative Antimicrobial Activity (MIC) of Methoxybenzoic Acid Isomers against E. coli
| Compound | MIC (mg/mL) | Reference |
| Benzoic Acid | 1.0 | [8] |
| 3-Methoxybenzoic Acid | 2.0 | [15] |
| 4-Methoxybenzoic Acid | 2.0 | [15] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher potency. Data for the ortho isomer was not available in a directly comparable study.
Antioxidant Activity
The ability of a compound to scavenge free radicals is a key therapeutic property. For phenolic compounds, this activity is often linked to the ability to donate a hydrogen atom from a hydroxyl group. While methoxybenzoic acids lack a free phenolic hydroxyl group, they can still exhibit antioxidant activity, which is influenced by the methoxy group's position.[16]
The methoxy group is an electron-donating group that can increase the electron density on the aromatic ring, potentially enhancing radical scavenging capacity.[17][18] However, its position relative to other functional groups is critical. Studies on related phenolic acids consistently show that ortho and para positioning of electron-donating groups relative to a hydroxyl group enhances antioxidant effects.[17] For methoxybenzoic acids themselves, the overall activity is generally considered moderate compared to their dihydroxy counterparts.[19]
Other Biological Activities
The diverse applications of methoxybenzoic acid isomers extend to various other therapeutic areas:
-
Anti-inflammatory and Analgesic: p-Anisic acid has demonstrated anti-inflammatory properties.[10] Derivatives of 3-methoxybenzoic acid are used as precursors in the synthesis of anti-inflammatory and analgesic drugs.[20]
-
Enzyme Inhibition: Derivatives of 2-hydroxy-3-methoxybenzoic acid have been investigated as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is involved in inflammation and cancer.[21]
-
Anticancer: Derivatives of 4-methoxybenzoic acid have shown potential as anticancer agents by targeting critical cell survival pathways.[22][23]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized experimental protocols are essential. Below are detailed methodologies for assessing key biological activities discussed in this guide.
Caption: General workflow for in vitro screening of methoxybenzoic acid isomers.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[9][14]
-
Preparation of Inoculum: a. Streak the microbial culture (e.g., E. coli ATCC 25922) on an appropriate agar plate and incubate for 18-24 hours at 37°C. b. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: a. Prepare a stock solution of each methoxybenzoic acid isomer (e.g., 10 mg/mL) in a suitable solvent like DMSO or ethanol. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the broth to achieve a range of desired concentrations (e.g., from 1000 µg/mL down to 1.95 µg/mL).
-
Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the diluted compound. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance at 600 nm with a plate reader.
Protocol 2: Antioxidant Capacity via DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[24][25]
-
Reagent Preparation: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color. b. Prepare stock solutions of the test compounds (methoxybenzoic acid isomers) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Assay Procedure: a. In a 96-well plate, add a fixed volume of the DPPH solution to each well. b. Add varying concentrations of the test compounds and the positive control to the wells. c. Include a control well containing only DPPH and methanol. d. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement and Calculation: a. Measure the absorbance of each well at 517 nm using a microplate reader. b. The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. c. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percent inhibition against the compound concentration. A lower IC₅₀ value indicates higher antioxidant activity.[24]
Conclusion and Future Directions
The position of a methoxy group on the benzoic acid ring is a critical determinant of its physicochemical properties and, by extension, its biological activity. The ortho-isomer's acidity is enhanced by steric effects, while the electronic interplay of inductive and resonance effects governs the properties of the meta and para isomers. These fundamental differences lead to distinct profiles in antimicrobial, antioxidant, and other therapeutic activities. The para-isomer, p-anisic acid, is particularly notable for its broad use as an antimicrobial agent.
This guide provides a foundational understanding of the structure-activity relationships of these isomers. For drug development professionals, this knowledge is crucial for lead optimization. Future research should focus on expanding the comparative biological data across a wider range of assays and microbial strains to build a more comprehensive SAR model. Investigating the metabolic stability and toxicity of these isomers is also a necessary step to fully assess their therapeutic potential. By continuing to dissect these subtle yet powerful structural influences, we can more effectively design and develop novel benzoic acid derivatives with enhanced efficacy and safety.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 3. Khan Academy [khanacademy.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 12. How p-Methoxybenzoic Acid Empowers Your Products - LISKON [liskonchem.com]
- 13. nbinno.com [nbinno.com]
- 14. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. srinichem.com [srinichem.com]
- 21. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
A Comparative Study of the Physicochemical Properties of Substituted Benzoic Acids: An In-depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry and material science. The addition of functional groups to the benzene ring of benzoic acid dramatically alters its physicochemical properties, which in turn dictates its biological activity, formulation characteristics, and reactivity. A nuanced understanding of how different substituents influence properties such as acidity (pKa), aqueous solubility, and lipophilicity (logP) is paramount for the rational design of novel therapeutics and functional materials.
This guide provides a comprehensive comparative analysis of the physicochemical properties of benzoic acid derivatives with nitro, amino, hydroxy, chloro, and methyl substituents at the ortho, meta, and para positions. We will delve into the theoretical underpinnings of these property shifts, supported by a wealth of experimental data. Furthermore, detailed, field-proven protocols for the determination of these key parameters are provided to empower researchers to generate reliable and reproducible data in their own laboratories.
Theoretical Framework: The Influence of Substituents
The electronic and steric effects of a substituent on the benzoic acid scaffold are the primary determinants of its physicochemical properties. These effects can be broadly categorized as inductive and resonance effects.
-
Inductive Effects (I): This is the through-bond polarization of sigma (σ) bonds due to the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the aromatic ring and the carboxylic acid group. Conversely, electron-donating groups (EDGs) have a positive inductive effect (+I), pushing electron density towards the ring.
-
Resonance Effects (R or M): This is the delocalization of pi (π) electrons through the aromatic system. Electron-withdrawing groups with double or triple bonds can delocalize the ring's π electrons onto themselves (-R effect), while substituents with lone pairs of electrons can donate them to the ring (+R effect).
The interplay of these effects, which is highly dependent on the substituent's nature and its position (ortho, meta, or para) relative to the carboxylic acid group, governs the observed physicochemical properties. The Hammett equation , a cornerstone of physical organic chemistry, provides a quantitative framework for correlating the electronic effects of meta and para substituents with reaction rates and equilibrium constants of benzoic acid derivatives[1].
Comparative Analysis of Physicochemical Properties
The following sections present a detailed comparison of the pKa, aqueous solubility, and logP of substituted benzoic acids, supported by experimental data.
Acidity (pKa)
The acidity of a substituted benzoic acid is a measure of its ability to donate a proton, quantified by its pKa value. A lower pKa indicates a stronger acid. The pKa is heavily influenced by the substituent's ability to stabilize the resulting carboxylate anion.
General Trends:
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and chloro (-Cl), generally increase acidity (lower pKa) by stabilizing the negative charge of the carboxylate anion through inductive and/or resonance effects[1].
-
Electron-donating groups (EDGs) , such as amino (-NH₂) and methyl (-CH₃), typically decrease acidity (higher pKa) by destabilizing the carboxylate anion.
-
The position of the substituent is critical. Para-substituents with strong resonance effects exert a more pronounced influence on pKa compared to meta-substituents, where only the inductive effect is significant.
-
Ortho-substituents often exhibit a more complex behavior due to the "ortho effect," which involves a combination of steric and electronic factors, including intramolecular hydrogen bonding, that can lead to a significant increase in acidity[2].
Comparative pKa Data of Substituted Benzoic Acids:
| Substituent | Position | pKa |
| -H | - | 4.20[3][4] |
| -NO₂ | ortho | 2.17[1] |
| meta | 3.45[1] | |
| para | 3.44[1][5] | |
| -NH₂ | ortho | 4.98[4] |
| meta | 4.78[4] | |
| para | 4.92[6][7] | |
| -OH | ortho | 2.98[4] |
| meta | 4.08[8] | |
| para | 4.58[9] | |
| -Cl | ortho | 2.94[2] |
| meta | 3.83[8] | |
| para | 3.98[10][11] | |
| -CH₃ | ortho | 3.91 |
| meta | 4.27 | |
| para | 4.37[12] |
Aqueous Solubility
The aqueous solubility of a molecule is a critical parameter in drug development, influencing absorption and bioavailability. It is a complex property governed by the interplay of the molecule's lipophilicity, crystal lattice energy (related to melting point), and its ability to form hydrogen bonds with water.
General Trends:
-
Polar substituents , such as hydroxyl (-OH) and amino (-NH₂), which can participate in hydrogen bonding with water, generally increase aqueous solubility.
-
Nonpolar substituents , such as methyl (-CH₃), tend to decrease aqueous solubility.
-
The crystal lattice energy plays a significant role. A higher melting point often correlates with lower solubility due to the stronger intermolecular forces in the crystal that need to be overcome for dissolution. For example, 4-nitrobenzoic acid has a significantly higher melting point and lower water solubility compared to its ortho and meta isomers[1].
-
The ionization state of the molecule, which is dependent on the pH of the solution and the pKa of the acid, greatly influences solubility. The ionized form (carboxylate) is generally much more soluble in water than the neutral form.
Comparative Aqueous Solubility Data of Substituted Benzoic Acids:
| Substituent | Position | Aqueous Solubility (g/L) |
| -H | - | 3.44 (at 25 °C)[13] |
| -NO₂ | ortho | ~7.3 (at 25 °C)[1] |
| meta | ~2.4 (at 15 °C)[1] | |
| para | <1 (at 26 °C)[1][5] | |
| -NH₂ | ortho | 1.3 (at 25 °C) |
| meta | 2.5 (at 25 °C) | |
| para | 5.9 (at 25 °C)[6][14] | |
| -OH | ortho | 2.2 (at 25 °C) |
| meta | 8.3 (at 25 °C)[15] | |
| para | 5.0 (at 25 °C)[9] | |
| -Cl | ortho | 2.1 (at 25 °C) |
| meta | 0.45 (at 15 °C)[16] | |
| para | 0.25 (at 25 °C)[10] | |
| -CH₃ | ortho | <1 (at 19 °C)[17] |
| meta | 0.7 (at 25 °C) | |
| para | 0.8 (at 25 °C)[12] |
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient between octanol and water (logP).
General Trends:
-
Nonpolar substituents , such as chloro (-Cl) and methyl (-CH₃), increase lipophilicity (higher logP).
-
Polar substituents , such as hydroxyl (-OH) and amino (-NH₂), decrease lipophilicity (lower logP).
-
The contribution of a substituent to the overall logP is relatively independent of its position on the aromatic ring, although some variations can occur due to intramolecular interactions.
Comparative logP Data of Substituted Benzoic Acids:
| Substituent | Position | logP |
| -H | - | 1.87 |
| -NO₂ | ortho | 1.68 |
| meta | 1.83[18] | |
| para | 1.89[5] | |
| -NH₂ | ortho | 1.33 |
| meta | 1.05 | |
| para | 0.83[6] | |
| -OH | ortho | 1.98 |
| meta | 1.50[15] | |
| para | 1.58[9] | |
| -Cl | ortho | 2.14 |
| meta | 2.68[16] | |
| para | 2.65[10] | |
| -CH₃ | ortho | 2.46[17] |
| meta | 2.27 | |
| para | 2.17[12] |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific integrity. The following section provides detailed, step-by-step methodologies for the determination of pKa, aqueous solubility, and logP.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
Workflow for pKa Determination:
Workflow for pKa Determination by Potentiometric Titration.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).
-
Accurately weigh about 0.005 moles of the substituted benzoic acid and dissolve it in 100 mL of deionized water. Gentle heating may be necessary for poorly soluble compounds; ensure the solution cools to room temperature before titration.
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume (e.g., 50 mL) of the benzoic acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the standardized NaOH solution in small increments (e.g., 0.5 mL) from a burette, recording the pH after each addition. Near the equivalence point, add the titrant in smaller increments (e.g., 0.1 mL).
-
-
Data Analysis:
-
Plot the pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume.
-
The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
-
The pKa of the acid is equal to the pH of the solution at the half-equivalence point.
-
Determination of Aqueous Solubility by the Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent and then measuring the concentration of the dissolved compound.
Workflow for Aqueous Solubility Determination:
Workflow for Aqueous Solubility by the Shake-Flask Method.
Methodology:
-
Equilibration:
-
Add an excess amount of the solid substituted benzoic acid to a known volume of deionized water in a sealed vial. The presence of undissolved solid should be visible.
-
Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sampling and Quantification:
-
After equilibration, allow the vial to stand to let the excess solid settle.
-
Centrifuge the vial to pellet the remaining solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any fine particles.
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of the dissolved benzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard curve.
-
-
Calculation:
-
Calculate the concentration of the benzoic acid in the original saturated solution by applying the dilution factor. This value represents the aqueous solubility at the specified temperature.
-
Determination of logP by the Shake-Flask Method
This classic method involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.
Workflow for logP Determination:
Workflow for logP Determination by the Shake-Flask Method.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment.
-
-
Partitioning:
-
Prepare a stock solution of the substituted benzoic acid in the pre-saturated water phase (or n-octanol, depending on solubility).
-
In a separatory funnel or a suitable vial, mix a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution of the compound.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) and then allow it to stand at a constant temperature for at least 24 hours to ensure complete phase separation and equilibrium.
-
-
Analysis and Calculation:
-
Carefully separate the two phases. It may be necessary to centrifuge the mixture to ensure a clean separation.
-
Determine the concentration of the substituted benzoic acid in each phase using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log10(P). For ionizable compounds like benzoic acids, it is crucial to perform the measurement at a pH where the compound is predominantly in its neutral form (at least 2 pH units below the pKa). The measured value under these conditions is the logP. At other pH values, the measured value is the distribution coefficient, logD.
-
Conclusion
The physicochemical properties of substituted benzoic acids are intricately linked to the nature and position of the substituents on the aromatic ring. This guide has provided a comprehensive comparative analysis of pKa, aqueous solubility, and logP for a range of common substituted benzoic acids, underpinned by experimental data and theoretical principles. The detailed, field-proven experimental protocols furnished herein are designed to be a valuable resource for researchers, enabling the generation of high-quality, reproducible data. A thorough understanding and accurate measurement of these fundamental properties are indispensable for the successful design and development of new pharmaceuticals and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. global.oup.com [global.oup.com]
- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. nbinno.com [nbinno.com]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. 4-Aminobenzoic acid | 150-13-0 [chemicalbook.com]
- 15. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Methylbenzoic acid | C8H8O2 | CID 8373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Tert-butyl)-2-methoxybenzoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(tert-butyl)-2-methoxybenzoic acid (CAS No. 73469-54-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to proper waste management protocols is not merely a regulatory requirement but a cornerstone of scientific integrity. This document is designed to provide essential, immediate safety and logistical information, ensuring that waste streams containing this compound are handled with the requisite expertise and caution.
Immediate Safety & Hazard Profile
Before handling or disposing of this compound, a thorough understanding of its hazard profile is critical. This compound is a white to light brown solid and presents several health risks that directly inform handling and disposal procedures.
GHS Hazard Classification: Based on available Safety Data Sheets (SDS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark)[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark)[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[1] |
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
Hazardous Waste Determination: A Regulatory Imperative
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining if their waste is hazardous.[1] This is the most critical step in the disposal process. A waste is considered hazardous if it is either "listed" or "characteristic" waste.[3]
Is this compound a Listed Waste? This specific compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[3] These lists are reserved for wastes from specific industrial processes or for certain discarded commercial chemical products.[3] Therefore, disposal procedures must be based on whether the waste exhibits one of the four hazardous characteristics.
Does the Waste Exhibit Hazardous Characteristics? The following decision workflow, grounded in RCRA regulations, must be applied to any waste stream containing this compound.
Caption: RCRA Hazardous Waste Determination Workflow.
-
Ignitability (D001): This compound is a combustible solid, but it does not meet the criteria for an ignitable hazardous waste (e.g., a liquid with a low flash point).[3][4]
-
Corrosivity (D002): As a carboxylic acid, this compound is inherently acidic. If dissolved in water or if the waste is an aqueous solution, it is highly likely to have a pH less than or equal to 2.[4][5] Therefore, unless analytical testing proves otherwise, waste containing this compound must be presumed to be a corrosive hazardous waste (D002).
-
Reactivity (D003): The SDS indicates that the material is stable under normal conditions and has no known hazardous reactions.[1] It does not meet the criteria for reactivity.
-
Toxicity (D004-D043): The SDS states that the toxicological properties have not been fully investigated.[1] While it is classified as "Harmful if swallowed," this does not automatically mean it will fail the EPA's Toxicity Characteristic Leaching Procedure (TCLP) test.[6] However, due to the lack of comprehensive data, a conservative approach is warranted. The primary hazardous characteristic is corrosivity.
Step-by-Step Disposal Protocol
Once determined to be a hazardous waste, all handling, storage, and disposal must comply with federal, state, and institutional regulations.[7]
Step 1: Waste Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[8][9]
-
Keep Solids and Liquids Separate: Do not mix solid this compound with liquid waste streams.
-
Segregate by Hazard Class: This waste is an acid. It must be stored separately from:
-
Bases (to prevent violent neutralization reactions).
-
Oxidizers (e.g., nitrates, perchlorates).
-
Cyanide or sulfide-bearing wastes (to prevent the generation of toxic gas).[10]
-
-
Halogenated vs. Non-Halogenated: If dealing with solutions, do not mix this waste with halogenated organic solvent waste (e.g., dichloromethane, chloroform) unless your institution's waste program allows it.
Step 2: Container Selection and Management
-
Use a Compatible Container: A high-density polyethylene (HDPE) or glass container is appropriate for this acidic solid waste. Ensure the container is in good condition, free of leaks, and has a secure, screw-top cap.[10]
-
Keep Container Closed: The container must be kept tightly sealed at all times except when adding waste. This is a common regulatory violation.[7]
-
Do Not Overfill: Leave at least 10% of headspace in the container to allow for expansion.
Step 3: Labeling Accurate labeling is a strict regulatory requirement.
-
As soon as the first particle of waste is added to the container, it must be labeled.[7]
-
The label must include:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.
-
A clear indication of the hazards. Check the boxes for "Corrosive" and "Toxic" .
-
The accumulation start date (the date the first waste was added).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Waste must be stored at or near the point of generation in a designated SAA.[10]
-
The SAA must be under the control of the operator generating the waste.
-
Secondary Containment is Mandatory: The waste container must be placed inside a larger, chemically compatible tub or tray that can hold the entire volume of the container in case of a leak.[7]
Step 5: Arranging for Disposal
-
Never dispose of this chemical down the drain or in the regular trash. [7]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly segregated, containerized, and labeled hazardous waste.[10]
-
Follow all institutional procedures for waste pickup requests.
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If any flammable materials are nearby, remove them.
-
Don PPE: At a minimum, wear a lab coat, gloves, and chemical safety goggles. If the spill generates significant dust, respiratory protection may be required.
-
Cleanup Procedure for a Small Solid Spill:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep up the spilled material and absorbent. Avoid aggressive sweeping that creates dust.
-
Place the collected material into a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate the spill area with a suitable cleaning solution, followed by water.
-
-
For Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
By adhering to this structured, technically grounded disposal plan, you ensure the safety of your laboratory personnel, maintain regulatory compliance, and uphold the principles of responsible scientific practice.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 6. youtube.com [youtube.com]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Tert-butyl)-2-methoxybenzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-(Tert-butyl)-2-methoxybenzoic acid (CAS No. 73469-54-2) demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid, often a powder, which presents specific risks during handling.
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as dust.[1][2]
-
Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[2]
The primary routes of exposure are through skin contact, eye contact, and inhalation of airborne dust particles.[1][3] Therefore, our PPE strategy is designed to create a complete barrier against these entry points.
The Core Protocol: A Step-by-Step Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[4] This plan covers the entire workflow, from preparation to disposal.
Step 1: Preparation and Engineering Controls
Your first line of defense is not PPE, but rather the environment in which you work.[5]
-
Designated Area: All handling of solid this compound must occur in a designated area, such as a certified chemical fume hood, to control and exhaust airborne dust.[4][5][6]
-
Ventilation Check: Before starting, verify that the fume hood is functioning correctly, with the sash positioned at the appropriate height to ensure proper airflow.[5]
-
Surface Preparation: Cover the work surface with absorbent bench paper to contain any potential spills.[7]
-
Assemble Materials: Gather all necessary equipment—spatulas, weigh boats, glassware, and labeled waste containers—before bringing the chemical into the hood.[4]
Step 2: Donning Personal Protective Equipment (PPE)
PPE must be donned in a specific order to ensure complete protection.
-
Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. This protects your skin and personal clothing from splashes and dust.[4]
-
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z.87.1 or European Standard EN166 standards.[1][4] If there is a significant risk of splashing or dust generation, a face shield worn over the goggles is required.[4][8]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[9] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[4]
-
Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required.[10] However, if engineering controls are insufficient or if you are handling large quantities that may generate significant dust, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., an N95 dust mask) is necessary.[1][3]
Step 3: Handling the Compound
-
Weighing: To minimize dust generation, carefully scoop the powder onto a weigh boat inside the fume hood.[4][7] Avoid pouring the powder from a height.
-
Transfer: Use a spatula for all solid transfers. If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Container Management: Keep the source container tightly closed whenever it is not in use.[7][11]
Step 4: Post-Handling and Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment using a wet cleaning method or a HEPA vacuum; do not dry sweep, as this can aerosolize dust.[7]
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out) and finally eye protection.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after handling the chemical, even if you wore gloves.[1][11]
PPE Selection at a Glance
The following table summarizes the required PPE for handling this compound.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical-resistant lab coat | Nitrile gloves | Chemical splash goggles & face shield | Required if fume hood is unavailable or significant dust is generated (N95 minimum) |
| Solution Preparation | Chemical-resistant lab coat | Nitrile gloves | Chemical splash goggles | Not required if performed in a fume hood |
| General Handling (in solution) | Chemical-resistant lab coat | Nitrile gloves | Safety glasses with side shields | Not required |
| Spill Cleanup (Solid) | Chemical-resistant lab coat | Nitrile gloves | Chemical splash goggles & face shield | N95 respirator or higher |
Logical Flow for PPE Decision Making
The selection of appropriate PPE is a logical process based on the task-specific risks of exposure. The following diagram illustrates this decision-making workflow.
Caption: PPE selection workflow for handling the target compound.
Emergency Procedures and Disposal Plan
Preparedness is a critical component of safety.[5]
Emergency Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1][3]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[1][3]
Disposal Plan
Proper disposal is mandated to protect both personnel and the environment.
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, bench paper) must be collected in a dedicated, clearly labeled hazardous waste container.[4][12]
-
Unused Chemical: Dispose of unused or unwanted this compound as hazardous chemical waste through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][2] Do not dispose of it down the drain.[3]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. uwlax.edu [uwlax.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. uah.edu [uah.edu]
- 9. leelinework.com [leelinework.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
